molecular formula C20H23Cl2F3N2O3 B12428802 YF-2 hydrochloride CAS No. 1312005-62-1

YF-2 hydrochloride

Cat. No.: B12428802
CAS No.: 1312005-62-1
M. Wt: 467.3 g/mol
InChI Key: TZHNKFGAPXMLJS-UHFFFAOYSA-N
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Description

YF-2 hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2F3N2O3 and its molecular weight is 467.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1312005-62-1

Molecular Formula

C20H23Cl2F3N2O3

Molecular Weight

467.3 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(dimethylamino)ethoxy]-6-ethoxybenzamide;hydrochloride

InChI

InChI=1S/C20H22ClF3N2O3.ClH/c1-4-28-16-6-5-7-17(29-11-10-26(2)3)18(16)19(27)25-13-8-9-15(21)14(12-13)20(22,23)24;/h5-9,12H,4,10-11H2,1-3H3,(H,25,27);1H

InChI Key

TZHNKFGAPXMLJS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OCCN(C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to YF-2 Hydrochloride: A Novel Histone Acetyltransferase Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YF-2 hydrochloride is a potent, cell-permeable small molecule that functions as a highly selective activator of histone acetyltransferases (HATs), particularly the p300/CBP family. By enhancing histone acetylation, YF-2 promotes a more open chromatin structure, facilitating gene transcription. This activity has positioned YF-2 as a promising therapeutic candidate for a range of diseases, including neurodegenerative disorders like Alzheimer's disease and certain types of cancer. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and detailed protocols for its application in preclinical research.

Core Concepts and Chemical Properties

This compound is a substituted benzamide derivative with the ability to cross the blood-brain barrier, a crucial feature for its potential in treating central nervous system disorders. It selectively activates several HATs, with a pronounced effect on CREB-binding protein (CBP) and p300, key regulators of gene expression involved in memory formation and cell cycle control.

PropertyValue
IUPAC Name N-(4-chloro-3-(trifluoromethyl)phenyl)-2-ethoxy-5-((2-(dimethylamino)ethyl)carbamoyl)benzamide hydrochloride
CAS Number 1312005-62-1
Molecular Formula C₂₀H₂₂ClF₃N₄O₃·HCl
Molecular Weight 523.33 g/mol
Appearance Off-white to white solid
Solubility Soluble in DMSO

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the final benzamide structure. A plausible synthetic route, based on general principles of benzamide synthesis, is outlined below.

General Reaction Scheme:

The synthesis likely proceeds through the formation of an amide bond between a substituted benzoic acid and a substituted aniline. The key steps would involve:

  • Activation of the carboxylic acid: The carboxylic acid group of a suitably substituted benzoic acid is activated, for example, by conversion to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide bond formation: The activated carboxylic acid is then reacted with the corresponding substituted aniline in the presence of a base to neutralize the HCl generated during the reaction.

  • Final modification and salt formation: Subsequent chemical modifications to introduce the ethoxy and dimethylaminoethylcarbamoyl groups are performed, followed by conversion to the hydrochloride salt.

Synthesis_Workflow cluster_start Starting Materials Substituted_Benzoic_Acid Substituted Benzoic Acid Activation Carboxylic Acid Activation (e.g., with SOCl₂) Substituted_Benzoic_Acid->Activation Step 1 Substituted_Aniline Substituted Aniline Amide_Formation Amide Bond Formation Substituted_Aniline->Amide_Formation Activation->Amide_Formation Step 2 Final_Product YF-2 Base Amide_Formation->Final_Product Step 3 Salt_Formation HCl Salt Formation Final_Product->Salt_Formation Step 4 YF2_HCl This compound Salt_Formation->YF2_HCl

Plausible synthetic workflow for this compound.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the activation of histone acetyltransferases. This leads to an increase in the acetylation of histone proteins, particularly histone H3 and H4. Histone acetylation neutralizes the positive charge on lysine residues, weakening the interaction between histones and DNA. This results in a more relaxed chromatin structure, known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery, thereby promoting gene expression.

YF-2 has been shown to be a selective activator of the following HATs, with the corresponding half-maximal effective concentrations (EC50):

HATEC50 (μM)
CBP 2.75[1]
PCAF 29.04[1]
GCN5 49.31[1]

The activation of these HATs by YF-2 influences several key signaling pathways implicated in cellular function, neurobiology, and oncology.

3.1. CREB Signaling Pathway and Neuronal Function

The cAMP response element-binding protein (CREB) is a critical transcription factor for learning and memory. Its activity is regulated by phosphorylation, which promotes its interaction with the coactivator CBP. By activating CBP, YF-2 can enhance CREB-mediated gene transcription, even in the absence of upstream signaling that would normally phosphorylate CREB. This mechanism is thought to underlie the potential of YF-2 in treating neurodegenerative diseases like Alzheimer's, where CREB signaling is often impaired.

CREB_Signaling YF2 YF-2 HCl CBP CBP YF2->CBP activates Gene_Expression Gene Expression (e.g., for Memory) CBP->Gene_Expression pCREB pCREB pCREB->CBP recruits CRE CRE (in DNA) pCREB->CRE binds CRE->Gene_Expression promotes Cancer_Signaling YF2 YF-2 HCl p300_CBP p300/CBP YF2->p300_CBP activates p53 p53 p300_CBP->p53 acetylates (activates) BCL6 BCL6 p300_CBP->BCL6 acetylates (inactivates) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Oncogenesis Oncogenesis BCL6->Oncogenesis HAT_Assay_Workflow Prepare_Mix Prepare Reaction Mix (Buffer, Substrate, Probe) Add_YF2 Add YF-2 or Vehicle Prepare_Mix->Add_YF2 Initiate_Reaction Add HAT Enzyme & Acetyl-CoA Add_YF2->Initiate_Reaction Incubate Incubate (30-60 min, 30°C) Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Analyze_Data Calculate EC50 Measure_Fluorescence->Analyze_Data

References

YF-2 Hydrochloride: A Technical Overview of its Presumed Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide based on currently available public information regarding YF-2 hydrochloride. As of November 2025, specific quantitative data on the blood-brain barrier (BBB) permeability of this compound, such as in vivo brain-to-plasma concentration ratios, have not been made publicly available in the scientific literature. The information presented herein is based on general principles of BBB permeability assessment and the known pharmacology of YF-2 as a histone acetyltransferase activator.

Introduction

This compound is a small molecule compound identified as a highly selective activator of the p300/CBP family of histone acetyltransferases (HATs).[1][2][3][4] It has garnered significant interest within the research community for its potential therapeutic applications in oncology and neurodegenerative disorders, including Alzheimer's disease.[1] A critical aspect for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS).

Multiple sources describe YF-2 as a "blood-brain-barrier permeable" agent. This characteristic is paramount for its potential efficacy in treating neurological conditions. This technical guide aims to provide an in-depth overview of the methodologies used to assess BBB permeability and to contextualize the potential mechanisms and signaling pathways associated with this compound's activity in the CNS.

Quantitative Data on Blood-Brain Barrier Permeability

As of the latest available information, specific quantitative data from in vivo studies detailing the BBB permeability of this compound are not published in peer-reviewed literature. To facilitate future comparative analysis, should this data become available, the following tables are provided as a template for summarizing key pharmacokinetic parameters related to CNS distribution.

Table 1: In Vivo Blood-Brain Barrier Permeability of this compound

SpeciesAdministration RouteDose (mg/kg)Time Point (h)Brain Concentration (ng/g or µM)Plasma Concentration (ng/mL or µM)Brain-to-Plasma Ratio (Total)Unbound Brain-to-Plasma Ratio (Kp,uu)Reference
Data Not Available

Table 2: In Vitro Permeability of this compound

Assay TypeCell Line/ModelApparent Permeability (Papp) (cm/s)Efflux RatioReference
Data Not Available

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The determination of a compound's ability to cross the BBB involves a combination of in vitro and in vivo experimental models. The following are detailed methodologies for key experiments that would be critical in evaluating the BBB permeability of this compound.

In Vivo Methods

The in situ brain perfusion technique is a robust method for directly measuring the rate of drug transport across the BBB, independent of systemic circulation.

Experimental Protocol:

  • Animal Preparation: A rodent model (e.g., Sprague-Dawley rat) is anesthetized. The common carotid artery is surgically exposed and cannulated.

  • Perfusion: The animal is perfused with a physiological buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]sucrose). The perfusion is carried out at a constant flow rate for a short duration (e.g., 30-60 seconds).

  • Sample Collection: Following perfusion, the animal is decapitated, and the brain is harvested. A blood sample is also collected.

  • Sample Processing and Analysis: The brain tissue is homogenized. The concentrations of this compound and the vascular marker in the brain homogenate and plasma are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The brain uptake clearance (K_in) is calculated, providing a measure of the unidirectional influx across the BBB.

G cluster_0 In Situ Brain Perfusion Workflow anesthesia Anesthetize Animal surgery Surgical Cannulation of Carotid Artery anesthesia->surgery perfusion Perfuse with this compound Solution surgery->perfusion collection Brain and Blood Sample Collection perfusion->collection analysis LC-MS/MS Analysis collection->analysis calculation Calculate Brain Uptake Clearance (K_in) analysis->calculation

In Situ Brain Perfusion Experimental Workflow

Cerebral microdialysis allows for the continuous sampling of unbound drug concentrations in the brain extracellular fluid (ECF), providing a direct measure of the pharmacologically active drug levels in the CNS.

Experimental Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., hippocampus, striatum) of an anesthetized rodent.

  • Recovery Period: The animal is allowed to recover from surgery.

  • Drug Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally).

  • Microdialysis Sampling: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate. Dialysate samples are collected at regular intervals. Blood samples are also collected concurrently.

  • Sample Analysis: The concentration of this compound in the dialysate and plasma samples is quantified by LC-MS/MS.

  • Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) is determined, providing a measure of the net flux across the BBB.

G cluster_1 Microdialysis Experimental Workflow implantation Stereotaxic Probe Implantation recovery Post-Surgical Recovery implantation->recovery administration Systemic YF-2 Administration recovery->administration sampling Concurrent Microdialysis and Blood Sampling administration->sampling analysis LC-MS/MS Quantification sampling->analysis calculation Determine Unbound Brain-to-Plasma Ratio (Kp,uu) analysis->calculation G cluster_2 Potential CNS Signaling Pathways of YF-2 cluster_3 Downstream Effects YF2 This compound p300_CBP p300/CBP HAT Activation YF2->p300_CBP Histone_Acetylation Increased Histone Acetylation p300_CBP->Histone_Acetylation Gene_Transcription Altered Gene Transcription Histone_Acetylation->Gene_Transcription Neuronal_Survival Neuronal Survival Gene_Transcription->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity Gene_Transcription->Synaptic_Plasticity Cognitive_Function Cognitive Function Gene_Transcription->Cognitive_Function

References

YF-2 Hydrochloride: A Technical Guide for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Histone Acetyltransferase Activator

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: YF-2 hydrochloride is a novel research compound identified as a histone acetyltransferase (HAT) activator. As of this writing, publicly available research specifically detailing the effects of this compound in Alzheimer's disease (AD) models is limited. This guide synthesizes the known properties of this compound with the broader scientific understanding of HAT activation as a therapeutic strategy for Alzheimer's disease. The experimental data and protocols provided are based on studies of other HAT activators and are intended to serve as a foundational resource for researchers investigating this compound.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), leading to synaptic dysfunction and cognitive decline. Emerging evidence points to epigenetic dysregulation, particularly in histone acetylation, as a key contributor to AD pathogenesis. Histone acetyltransferases (HATs) are enzymes that play a crucial role in regulating gene expression by modifying chromatin structure. This compound has been identified as a highly selective, blood-brain barrier-permeable HAT activator, presenting a promising new avenue for therapeutic intervention in AD. This technical guide provides a comprehensive overview of the potential mechanism of action of this compound, relevant signaling pathways, and established experimental protocols for evaluating HAT activators in the context of Alzheimer's disease research.

Introduction to this compound

This compound is a small molecule compound that has been characterized as a potent activator of histone acetyltransferases. It exhibits high selectivity and has the crucial property of being able to cross the blood-brain barrier, a prerequisite for targeting neurodegenerative diseases.

PropertyValueReference
CAS Number 1312005-62-1[1][2][3][4][5]
Mechanism of Action Histone Acetyltransferase (HAT) Activator
EC50 for CBP 2.75 µM
EC50 for PCAF 29.04 µM
EC50 for GCN5 49.31 µM
Selectivity No effect on Histone Deacetylases (HDACs)
Key Feature Blood-brain barrier permeable
Therapeutic Potential Anti-cancer and Anti-Alzheimer's disease

The Role of Histone Acetylation in Alzheimer's Disease

Histone acetylation is an epigenetic modification that is essential for learning and memory. It involves the addition of an acetyl group to lysine residues on histone tails by HATs, which leads to a more open chromatin structure, facilitating gene expression. In the context of AD, dysregulation of histone acetylation has been linked to impaired synaptic plasticity and memory processes.

Several HATs, including CREB-binding protein (CBP), p300, and p300/CBP-associated factor (PCAF), are associated with long-term memory. Studies have shown that modulating the activity of these HATs can have beneficial effects on AD-like pathology in animal models. For instance, increasing CBP expression has been found to rescue learning and memory deficits in a mouse model of AD. Therefore, compounds that can activate HATs, like this compound, are of significant interest as potential therapeutics for AD.

Signaling Pathways

The activation of HATs by this compound is expected to influence multiple signaling pathways implicated in Alzheimer's disease. The primary mechanism involves the acetylation of histones at the promoter regions of genes crucial for neuronal survival, synaptic plasticity, and memory formation, thereby enhancing their transcription.

HAT_Activation_Pathway YF2 This compound HATs HATs (CBP/p300, PCAF, GCN5) YF2->HATs activates Histones Histones HATs->Histones acetylates Chromatin Chromatin Relaxation Histones->Chromatin Transcription Gene Transcription (Neuroprotective Genes) Chromatin->Transcription enables Neuroprotection Neuroprotection & Synaptic Plasticity Transcription->Neuroprotection leads to

Fig. 1: Proposed mechanism of this compound action.

A key transcription factor involved in memory is CREB (cAMP response element-binding protein). CBP and p300 act as co-activators for CREB-mediated gene expression, which is essential for the synthesis of proteins underlying memory formation.

CREB_Signaling_Pathway SynapticActivity Synaptic Activity Ca_cAMP ↑ Ca²⁺ / cAMP SynapticActivity->Ca_cAMP Kinases Kinases (PKA, CaMKIV) Ca_cAMP->Kinases CREB CREB Kinases->CREB phosphorylates GeneExpression Memory-Related Gene Expression CREB->GeneExpression binds to CRE YF2 YF-2 Hydrochloride CBP_p300 CBP/p300 YF2->CBP_p300 activates HistoneAcetylation Histone Acetylation CBP_p300->HistoneAcetylation CBP_p300->GeneExpression co-activates HistoneAcetylation->GeneExpression facilitates

Fig. 2: this compound in the CREB signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the efficacy of HAT activators like this compound in Alzheimer's disease models.

In Vitro Assays

5.1.1 HAT Activity Assay

  • Objective: To confirm the direct activation of specific HATs (CBP, PCAF, GCN5) by this compound.

  • Methodology:

    • Use a commercially available HAT activity assay kit (e.g., colorimetric or fluorometric).

    • Incubate recombinant human CBP, PCAF, or GCN5 enzyme with a histone substrate (e.g., H3 or H4 peptides) and Acetyl-CoA in the presence of varying concentrations of this compound.

    • Measure the production of Coenzyme A or the acetylated histone product according to the kit's instructions.

    • Calculate the EC50 value for each enzyme.

5.1.2 Neuronal Cell Culture and Treatment

  • Objective: To assess the neuroprotective effects of this compound against Aβ-induced toxicity.

  • Cell Lines: SH-SY5Y neuroblastoma cells, primary cortical neurons.

  • Protocol:

    • Culture neuronal cells to the desired confluency.

    • Pre-treat cells with various concentrations of this compound for a specified period (e.g., 24 hours).

    • Expose the cells to oligomeric Aβ (e.g., Aβ₁₋₄₂) for 24-48 hours to induce toxicity.

    • Assess cell viability using an MTT or LDH assay.

    • Measure markers of apoptosis (e.g., caspase-3 activity, TUNEL staining).

In Vivo Studies

5.2.1 Animal Models

  • Models: Transgenic mouse models of AD, such as 3xTg-AD or APP/PS1 mice.

5.2.2 Drug Administration

  • Route: Intraperitoneal (i.p.) injection or oral gavage.

  • Dosing: A dose-response study should be conducted to determine the optimal therapeutic dose of this compound.

5.2.3 Behavioral Testing

  • Objective: To evaluate the effects of this compound on cognitive function.

  • Tests:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term spatial working memory.

    • Novel Object Recognition: To test recognition memory.

5.2.4 Immunohistochemistry and Western Blotting

  • Objective: To measure changes in histone acetylation and protein expression in the brain.

  • Protocol:

    • Following behavioral testing, sacrifice the animals and collect brain tissue (hippocampus and cortex).

    • Prepare brain slices for immunohistochemistry to visualize levels of acetylated histones (e.g., ac-H3, ac-H4), Aβ plaques, and neuroinflammatory markers.

    • Prepare protein lysates from brain tissue for Western blotting to quantify the levels of acetylated histones, synaptic proteins (e.g., synaptophysin, PSD-95), and other relevant markers.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HAT_Assay HAT Activity Assay (EC50 Determination) Cell_Culture Neuronal Cell Culture (SH-SY5Y, Primary Neurons) Abeta_Toxicity Aβ Toxicity Model Cell_Culture->Abeta_Toxicity Viability_Apoptosis Cell Viability & Apoptosis Assays Abeta_Toxicity->Viability_Apoptosis Animal_Model AD Transgenic Mice (e.g., 3xTg-AD) Drug_Admin YF-2 HCl Administration Animal_Model->Drug_Admin Behavioral Behavioral Testing (Morris Water Maze, etc.) Drug_Admin->Behavioral Biochemical Immunohistochemistry & Western Blotting Behavioral->Biochemical

Fig. 3: General experimental workflow for evaluating this compound.

Quantitative Data from Related Studies

While specific quantitative data for this compound in AD models is not yet available, studies on other HAT activators and the consequences of HAT modulation provide valuable insights.

Study TypeModelInterventionKey FindingsReference
In Vivo3xTg-AD miceIncreased CBP expressionRescued learning and memory deficits.
In Vivo3xTg-AD micePCAF activationImproved memory loss.
In VitroBV-2 microglial cellsPCAF inhibitionSuppressed Aβ-induced cytokine production and neuronal cell death.
In VivoAβ-treated ratsSelective PCAF inhibitor (C-30-27)Improved cognitive deficits and locomotion.
In VitroiPSC-derived neurons from familial AD patients (APPDup)Lowered CBP/p300 levelsDecreased expression of homeostatic amyloid-reducing genes and increased secretion of Aβ(1-42).

Conclusion and Future Directions

This compound represents a promising new tool for investigating the role of histone acetylation in Alzheimer's disease. Its ability to activate key HATs and penetrate the blood-brain barrier makes it a compelling candidate for further preclinical evaluation. Future research should focus on:

  • Comprehensive in vitro and in vivo characterization: Elucidating the specific neuroprotective effects of this compound in various AD models.

  • Target validation: Confirming the engagement of CBP, PCAF, and GCN5 in the brain following systemic administration.

  • Pharmacokinetic and pharmacodynamic studies: Establishing a clear relationship between drug exposure and biological effects.

  • Safety and toxicology assessment: Determining the therapeutic window for this compound.

The exploration of this compound and other HAT activators holds the potential to unlock novel epigenetic-based therapies for Alzheimer's disease, offering a different mechanistic approach to combat this devastating neurodegenerative condition.

References

The Histone Acetyltransferase Activator YF-2 Hydrochloride: A Technical Guide to its Effect on Histone H3 Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YF-2 hydrochloride is a first-in-class, cell-permeable, and blood-brain barrier-penetrant small molecule activator of the histone acetyltransferases (HATs) p300 (E1A binding protein p300) and its paralog, CREB-binding protein (CBP).[1][2] These enzymes play a critical role in chromatin remodeling and gene regulation through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer and neurodegenerative disorders. This compound has emerged as a valuable tool for studying the functional consequences of HAT activation and as a potential therapeutic agent. This technical guide provides an in-depth overview of the effect of this compound on histone H3 acetylation, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action

This compound functions as an allosteric activator of p300/CBP.[3] Unlike competitive inhibitors, YF-2 binds to the bromo- and RING domains of p300/CBP, inducing a conformational change that leads to the autoacetylation of the enzyme.[2][3] This autoacetylation event enhances the catalytic activity of the HAT domain, resulting in increased acetylation of its substrates, including histone H3. This targeted activation of the wild-type p300/CBP allele presents a promising strategy for diseases characterized by monoallelic inactivating mutations in these HATs, such as certain lymphomas.

YF2_Mechanism cluster_p300 p300/CBP Enzyme YF2 This compound Bromo_RING Bromo/RING Domains YF2->Bromo_RING Binds to p300_CBP p300/CBP (Inactive) HAT_domain HAT Domain Bromo_RING->HAT_domain Allosteric Conformational Change Autoacetylation Autoacetylation HAT_domain->Autoacetylation Induces p300_CBP_active p300/CBP (Active) Histone_H3 Histone H3 p300_CBP_active->Histone_H3 Acetylates Autoacetylation->p300_CBP_active Activates Acetylated_H3 Acetylated Histone H3 Gene_Transcription Gene Transcription Acetylated_H3->Gene_Transcription Leads to

Figure 1. Mechanism of this compound Action.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro potency of this compound in activating various histone acetyltransferases.

Target HATEC50Assay TypeReference
p300 (H3K18ac)1.656 nMCell-free
p300 (H3K27ac)38.64 nMCell-free
CBP2.75 µMCell-free
PCAF29.04 µMCell-free
GCN549.31 µMCell-free
Cellular Activity of this compound

The table below presents the observed fold-increase in histone H3 acetylation at specific lysine residues in a cellular context following treatment with this compound.

Cell LineHistone MarkFold IncreaseMethodReference
SUDHL-6H3K14ac1.6-foldMass Spectrometry
SUDHL-6H3K27ac2.0-foldMass Spectrometry

Experimental Protocols

Cell-Free p300 Histone Acetyltransferase (HAT) Assay

This protocol is adapted from standard radioactive HAT assays and can be used to determine the EC50 of this compound for p300-mediated acetylation of histone H3.

Materials:

  • Recombinant human p300 (HAT domain)

  • Histone H3 peptide (e.g., residues 1-21)

  • [¹⁴C]-Acetyl-Coenzyme A

  • This compound stock solution (in DMSO)

  • HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, recombinant p300, and histone H3 peptide.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

  • Pre-incubate the mixture for 10 minutes at 30°C to allow for YF-2 binding to p300.

  • Initiate the reaction by adding [¹⁴C]-Acetyl-CoA.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [¹⁴C]-Acetyl-CoA.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the EC50 value by plotting the percentage of p300 activation against the concentration of this compound.

HAT_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (p300, Histone H3 peptide, Buffer) start->prepare_mix add_yf2 Add this compound (or DMSO control) prepare_mix->add_yf2 pre_incubate Pre-incubate (10 min, 30°C) add_yf2->pre_incubate add_acetyl_coa Add [¹⁴C]-Acetyl-CoA pre_incubate->add_acetyl_coa incubate Incubate (30 min, 30°C) add_acetyl_coa->incubate stop_reaction Stop Reaction (Spot on P81 paper) incubate->stop_reaction wash Wash P81 Paper stop_reaction->wash measure Measure Radioactivity (Scintillation Counter) wash->measure analyze Analyze Data (Calculate EC50) measure->analyze end End analyze->end

Figure 2. Cell-Free HAT Assay Workflow.
Cellular Histone H3 Acetylation Analysis by Western Blot

This protocol describes the treatment of a lymphoma cell line (SUDHL-6) with this compound and subsequent analysis of histone H3 acetylation levels by Western blotting.

Materials:

  • SUDHL-6 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound stock solution (in DMSO)

  • Histone extraction buffer

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-acetyl-H3K14, anti-acetyl-H3K18, anti-acetyl-H3K27, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture SUDHL-6 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for the desired time (e.g., 24 hours).

  • Harvest the cells and perform histone extraction using a suitable protocol (e.g., acid extraction).

  • Quantify the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against specific acetylated histone H3 lysine residues and total histone H3 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated histone H3 levels to the total histone H3 levels.

Mass Spectrometry Analysis of Histone H3 Acetylation

For a more quantitative and comprehensive analysis of histone modifications, mass spectrometry is the preferred method. A general workflow is outlined below.

Procedure:

  • Treat cells (e.g., SUDHL-6) with this compound as described in the Western blot protocol.

  • Extract histones from the treated and control cells.

  • Perform in-gel or in-solution digestion of the histone proteins (e.g., with trypsin).

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the relative abundance of peptides containing acetylated lysine residues using specialized software. This allows for the determination of the fold-change in acetylation at specific sites upon this compound treatment.

MS_Workflow start Start cell_treatment Cell Treatment with YF-2 start->cell_treatment histone_extraction Histone Extraction cell_treatment->histone_extraction protein_digestion Protein Digestion (Trypsin) histone_extraction->protein_digestion lc_ms LC-MS/MS Analysis protein_digestion->lc_ms data_analysis Data Analysis (Peptide Identification and Quantification) lc_ms->data_analysis end End data_analysis->end

Figure 3. Mass Spectrometry Workflow.

Conclusion

This compound is a potent and selective activator of p300/CBP histone acetyltransferases, leading to increased acetylation of histone H3 at multiple lysine residues. Its well-defined mechanism of action and demonstrated cellular activity make it an invaluable tool for epigenetic research. The experimental protocols provided in this guide offer a framework for investigating the effects of this compound and other HAT modulators on histone acetylation and downstream cellular processes. Further research into the therapeutic potential of this compound is warranted, particularly in the context of diseases driven by HAT dysregulation.

References

YF-2 Hydrochloride: A Technical Guide to its Selectivity for the Histone Acetyltransferases CBP, PCAF, and GCN5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YF-2 hydrochloride is a novel small molecule activator of histone acetyltransferases (HATs), a class of enzymes crucial for epigenetic regulation. This technical guide provides an in-depth analysis of the selectivity profile of this compound for three key HATs: CREB-binding protein (CBP), p300/CBP-associated factor (PCAF), and general control nonderepressible 5 (GCN5). This document summarizes the quantitative selectivity data, outlines the experimental methodologies for its determination, and presents key signaling pathways and experimental workflows through detailed visualizations.

Introduction

Histone acetyltransferases (HATs) play a critical role in chromatin remodeling and gene transcription by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This post-translational modification is generally associated with a more open chromatin structure, facilitating transcriptional activation. The HATs CBP, PCAF, and GCN5 are key transcriptional co-activators involved in a multitude of cellular processes, and their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.

This compound has emerged as a valuable chemical probe for studying the functional roles of these HATs. Understanding its selectivity is paramount for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been determined by assessing its half-maximal effective concentration (EC50) against recombinant human CBP, PCAF, and GCN5 in in vitro assays. The compound demonstrates a preferential activation of CBP over PCAF and GCN5.

Target EnzymeEC50 (µM)[1][2][3]
CBP2.75
PCAF29.04
GCN549.31

Table 1: In vitro activation of HATs by this compound. The EC50 values represent the concentration of this compound required to achieve 50% of the maximal enzyme activation.

Experimental Protocols for Determining HAT Activator Selectivity

The determination of the EC50 values for this compound against CBP, PCAF, and GCN5 typically involves biochemical assays that measure the enzymatic activity of the respective HATs in the presence of varying concentrations of the compound. While the precise, detailed protocol for the initial characterization of YF-2 is proprietary and detailed in patent literature, a generalized protocol based on established methodologies is provided below. Both radiometric and fluorescence-based assays are common approaches.

Generalized Radiometric HAT Assay Protocol

This method measures the incorporation of a radiolabeled acetyl group from [3H]-acetyl-CoA onto a histone peptide substrate.

Materials:

  • Recombinant human HAT enzymes (CBP, PCAF, GCN5)

  • Histone H3 peptide (e.g., residues 1-21) as substrate

  • [3H]-acetyl-CoA

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, prepare reaction mixtures containing the assay buffer, a fixed concentration of the histone H3 peptide substrate, and the respective HAT enzyme.

  • Compound Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction wells.

  • Initiation: Start the reaction by adding a fixed concentration of [3H]-acetyl-CoA.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Spot a portion of each reaction mixture onto phosphocellulose filter paper. The negatively charged paper binds the positively charged histone peptide.

  • Washing: Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated [3H]-acetyl-CoA.

  • Detection: Place the dried filter paper into scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Generalized Fluorescence-Based HAT Assay Protocol

This method detects the production of Coenzyme A (CoA-SH), a product of the acetylation reaction, using a thiol-sensitive fluorescent probe.

Materials:

  • Recombinant human HAT enzymes (CBP, PCAF, GCN5)

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA)

  • Thiol-sensitive fluorescent probe (e.g., ThioGlo™)

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a black microplate, prepare reaction mixtures containing the assay buffer, the histone H3 peptide substrate, the respective HAT enzyme, and varying concentrations of this compound or vehicle.

  • Initiation: Start the reaction by adding acetyl-CoA.

  • Incubation: Incubate the plate at 30°C for a predetermined time.

  • Detection: Add the thiol-sensitive fluorescent probe to each well. The probe will react with the generated CoA-SH to produce a fluorescent signal.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway of CBP, PCAF, and GCN5

These HATs are key transcriptional co-activators that are recruited to gene promoters by DNA-binding transcription factors. They acetylate histones, leading to chromatin relaxation and transcriptional activation. They can also acetylate non-histone proteins, thereby modulating their activity.

G cluster_upstream Upstream Signals cluster_receptors Receptors & TFs cluster_hats HAT Co-activators cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptors Cell Surface Receptors Growth_Factors->Receptors Hormones Hormones Hormones->Receptors Cell_Stress Cell Stress TFs Transcription Factors (e.g., CREB, p53, NF-κB) Cell_Stress->TFs Receptors->TFs CBP CBP TFs->CBP recruits PCAF PCAF TFs->PCAF recruits GCN5 GCN5 TFs->GCN5 recruits Histone_Ac Histone Acetylation CBP->Histone_Ac PCAF->Histone_Ac GCN5->Histone_Ac Chromatin_Remodeling Chromatin Remodeling Histone_Ac->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Cellular_Responses Cellular Responses (Proliferation, Differentiation, etc.) Gene_Transcription->Cellular_Responses YF2 This compound YF2->CBP Activates YF2->PCAF Activates YF2->GCN5 Activates

Caption: Simplified signaling pathway of CBP, PCAF, and GCN5.

Experimental Workflow for HAT Activator Selectivity Profiling

The process of determining the selectivity of a HAT activator like this compound involves a systematic workflow from compound preparation to data analysis.

G Start Start: Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of YF-2 Start->Serial_Dilution Assay_Setup Set up Parallel HAT Assays for CBP, PCAF, and GCN5 Serial_Dilution->Assay_Setup Incubation Incubate Reactions at Controlled Temperature Assay_Setup->Incubation Detection Perform Detection Step (Radiometric or Fluorescent) Incubation->Detection Data_Collection Collect Raw Data (CPM or Fluorescence Units) Detection->Data_Collection Data_Analysis Analyze Data: - Background Subtraction - Normalization to Controls Data_Collection->Data_Analysis Dose_Response Generate Dose-Response Curves Data_Analysis->Dose_Response EC50_Calculation Calculate EC50 Values for Each Enzyme Dose_Response->EC50_Calculation Selectivity_Determination Determine Selectivity Profile EC50_Calculation->Selectivity_Determination End End: Report Selectivity Data Selectivity_Determination->End

Caption: Experimental workflow for determining HAT activator selectivity.

Conclusion

This compound is a valuable tool for studying the roles of CBP, PCAF, and GCN5. Its preferential activation of CBP provides a degree of selectivity that can be exploited in experimental design. The methodologies outlined in this guide, while generalized, provide a framework for the robust assessment of this and other HAT-modulating compounds. The provided visualizations offer a clear overview of the relevant biological pathways and the experimental process for selectivity profiling. This information is intended to support the research community in the effective use and further investigation of this compound.

References

YF-2 Hydrochloride: An In-depth Technical Guide to a Novel Epigenetic Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YF-2 hydrochloride is a novel, selective, and blood-brain-barrier permeable small molecule that functions as a histone acetyltransferase (HAT) activator. By enhancing the activity of key HATs, such as CREB-binding protein (CBP) and p300, this compound promotes histone acetylation, leading to a more open chromatin structure and altered gene expression. This epigenetic modulation underlies its therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and signaling pathways associated with this compound, serving as a vital resource for researchers and drug development professionals.

Introduction

Epigenetic modifications, including histone acetylation, are critical regulators of gene expression and cellular function. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are the enzymes responsible for adding and removing acetyl groups from lysine residues on histone tails, respectively. The balance of their activities dictates the chromatin state and, consequently, which genes are transcribed. Dysregulation of this balance is implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.

This compound has emerged as a significant research tool and potential therapeutic agent due to its specific activation of HATs, offering an alternative to the more broadly studied HDAC inhibitors. Its ability to cross the blood-brain barrier further enhances its appeal for treating central nervous system disorders. This document details the known quantitative data, experimental protocols for its study, and the signaling pathways it modulates.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity and effects across various experimental systems.

Table 1: In Vitro Histone Acetyltransferase (HAT) Activation

Target HATEC50 (μM)Reference
CBP2.75[1]
PCAF29.04[1]
GCN549.31
p300Activity Increased

Table 2: In Vitro Anti-proliferative Activity (72-hour incubation)

Cell LineDescriptionIC50 (μM)Reference
U251GlioblastomaData not quantified in snippets
CCRF-CEMAcute lymphoblastic leukemiaData not quantified in snippets
Hs578TBreast carcinomaData not quantified in snippets
NCI-ADR-RESOvarian cancer, multidrug resistantData not quantified in snippets

Table 3: In Vivo Efficacy in a Mouse Model of Contextual Memory

DosageTiming of AdministrationEffectReference
20 mg/kg (i.p.)2 hours before electric shockRescues defect in contextual memory
5 mg/kg (i.p.)30 minutes before electric shockRescues defect in contextual memory
20 mg/kg (i.p.)AloneNo effect on contextual memory

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric activator of the CBP/p300 histone acetyltransferases. This activation leads to increased acetylation of histone H3, which is associated with a more relaxed chromatin structure, facilitating gene transcription.

General Mechanism of HAT Activation

The activation of HATs by this compound initiates a cascade of events, starting with the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This neutralizes the positive charge of the lysine, weakening the interaction between the histone and the negatively charged DNA, thereby making the DNA more accessible to transcription factors.

HAT_Activation cluster_0 Acetylation Reaction YF2 This compound HAT HAT (CBP/p300) YF2->HAT activates AcetylatedHistone Acetylated Histone (Neutralized Lysine) HAT->AcetylatedHistone acetylates AcetylCoA Acetyl-CoA AcetylCoA->HAT Histone Histone Tail (Lysine) Histone->HAT OpenChromatin Open Chromatin AcetylatedHistone->OpenChromatin promotes Chromatin Condensed Chromatin Chromatin->Histone Transcription Gene Transcription OpenChromatin->Transcription enables

General mechanism of this compound-mediated HAT activation.
Modulation of the p53:BCL6 Axis and Antigen Presentation in Diffuse Large B-Cell Lymphoma (DLBCL)

In the context of Diffuse Large B-Cell Lymphoma (DLBCL), this compound has been shown to modulate the p53:BCL6 axis. BCL6 is a transcriptional repressor that is often implicated in lymphomagenesis and is known to suppress p53. By activating CBP/p300, YF-2 may enhance the acetylation of p53, leading to its activation, and potentially repress BCL6 activity. This shift in the balance between the tumor suppressor p53 and the oncoprotein BCL6 can contribute to anti-tumor effects. Furthermore, YF-2 treatment leads to the upregulation of the interferon-gamma (IFNγ) pathway, resulting in increased expression of Major Histocompatibility Complex (MHC) class I and II molecules. This enhances the presentation of tumor antigens to the immune system, potentially restoring immune surveillance.

DLBCL_Pathway YF2 This compound CBP_p300 CBP/p300 YF2->CBP_p300 activates IFN_gamma Interferon-Gamma Pathway YF2->IFN_gamma upregulates p53 p53 CBP_p300->p53 acetylates & activates BCL6 BCL6 CBP_p300->BCL6 may repress Apoptosis Apoptosis p53->Apoptosis induces BCL6->p53 represses MHC_I_II MHC Class I & II Expression IFN_gamma->MHC_I_II increases AntigenPresentation Tumor Antigen Presentation MHC_I_II->AntigenPresentation enhances ImmuneResponse Anti-tumor Immune Response AntigenPresentation->ImmuneResponse stimulates

YF-2's proposed mechanism in DLBCL.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter Binding)

This assay measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone substrate.

Materials:

  • This compound

  • Recombinant HAT enzyme (e.g., CBP, p300)

  • Histone H3 or H4 peptide substrate

  • [³H]-acetyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and the desired concentration of this compound or vehicle control.

  • Initiate the reaction by adding the recombinant HAT enzyme.

  • Start the acetylation reaction by adding [³H]-acetyl-CoA.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto the phosphocellulose filter paper.

  • Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-acetyl-CoA.

  • Dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the HAT activity based on the amount of [³H] incorporated into the histone substrate.

HAT_Assay_Workflow start Start prep_mix Prepare Reaction Mix: Buffer, Histone Substrate, YF-2/Vehicle start->prep_mix add_hat Add HAT Enzyme prep_mix->add_hat add_acetylcoa Add [3H]-Acetyl-CoA (Start Reaction) add_hat->add_acetylcoa incubate Incubate at 30°C add_acetylcoa->incubate stop_reaction Spot onto Phosphocellulose Filter incubate->stop_reaction wash Wash Filter Paper stop_reaction->wash dry Dry Filter Paper wash->dry scintillation Add Scintillation Fluid dry->scintillation measure Measure Radioactivity scintillation->measure end End measure->end

Workflow for a radioactive HAT activity assay.
Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures cell viability based on the reduction of the MTS tetrazolium compound by metabolically active cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., U251, CCRF-CEM)

  • Complete cell culture medium

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell_Proliferation_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mts Add MTS Reagent incubate_72h->add_mts incubate_4h Incubate for 1-4 hours add_mts->incubate_4h read_absorbance Measure Absorbance at 490 nm incubate_4h->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

Workflow for an MTS cell proliferation assay.
In Vivo Contextual Fear Conditioning

This behavioral paradigm assesses associative learning and memory in rodents.

Materials:

  • This compound

  • Experimental animals (mice)

  • Fear conditioning chamber with a grid floor connected to a shock generator

  • Video recording and analysis software

Procedure: Day 1: Training (Conditioning)

  • Administer this compound (e.g., 5 mg/kg or 20 mg/kg, i.p.) or vehicle control at the specified time before training.

  • Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

  • Deliver a brief, mild foot shock (e.g., 0.5-1.0 mA for 1-2 seconds) as the unconditioned stimulus (US).

  • The context of the chamber serves as the conditioned stimulus (CS).

  • Remove the mouse from the chamber after a short post-shock period (e.g., 30 seconds) and return it to its home cage.

Day 2: Testing (Memory Retrieval)

  • Place the mouse back into the same conditioning chamber (the context).

  • Record the mouse's behavior for a set period (e.g., 5 minutes) without delivering a foot shock.

  • Analyze the video recording to quantify the amount of time the mouse spends "freezing" (a species-specific fear response characterized by complete immobility except for respiration).

  • Increased freezing time in the context indicates a stronger fear memory.

Fear_Conditioning_Workflow cluster_day1 Day 1: Training cluster_day2 Day 2: Testing start Start administer_drug Administer YF-2/Vehicle start->administer_drug place_in_chamber1 Place Mouse in Chamber administer_drug->place_in_chamber1 baseline Baseline Exploration place_in_chamber1->baseline foot_shock Deliver Foot Shock (US) in Context (CS) baseline->foot_shock return_to_cage1 Return to Home Cage foot_shock->return_to_cage1 place_in_chamber2 Place Mouse in Same Chamber return_to_cage1->place_in_chamber2 record_behavior Record Behavior (No Shock) place_in_chamber2->record_behavior analyze_freezing Analyze Freezing Behavior record_behavior->analyze_freezing end End analyze_freezing->end

Workflow for contextual fear conditioning.

Synthesis and Characterization

The synthesis of this compound is described in the patent literature. A general synthetic scheme would involve the coupling of appropriate substituted benzoic acid and aniline precursors, followed by etherification and salt formation. Detailed characterization would involve techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of the final compound.

Conclusion

This compound represents a promising tool for the study of epigenetic regulation and a potential therapeutic lead for diseases with underlying epigenetic dysregulation. Its mode of action as a selective HAT activator provides a distinct approach compared to the more extensively studied HDAC inhibitors. The data and protocols presented in this guide offer a foundational resource for researchers to further investigate the biological effects and therapeutic potential of this novel epigenetic modulator. Future studies should focus on elucidating the full spectrum of its downstream signaling effects, its pharmacokinetic and pharmacodynamic properties in various disease models, and its potential for combination therapies.

References

The Anti-Tumor Potential of YF-2 Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Histone Acetyltransferase Activator YF-2 Hydrochloride and its Anti-neoplastic Properties.

Abstract

This compound is a novel small molecule identified as a highly selective, blood-brain-barrier permeable histone acetyltransferase (HAT) activator. Emerging research has highlighted its potential as an anti-tumor agent, demonstrating selective cytotoxicity in specific cancer contexts. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-tumor properties, including its mechanism of action, quantitative efficacy data, and relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and epigenetic therapeutics.

Introduction

Epigenetic modifications, including histone acetylation, play a crucial role in the regulation of gene expression and are frequently dysregulated in cancer. Histone acetyltransferases (HATs) are a class of enzymes that catalyze the transfer of an acetyl group to lysine residues on histone tails, generally leading to a more open chromatin structure and increased gene transcription. The aberrant activity of HATs has been implicated in the pathogenesis of various malignancies, making them attractive targets for therapeutic intervention.

This compound has emerged as a first-in-class HAT activator with demonstrated anti-cancer and anti-Alzheimer's disease potential.[1] This guide will focus on its anti-tumor characteristics, with a particular emphasis on its activity in hematological malignancies such as Diffuse Large B-Cell Lymphoma (DLBCL).

Quantitative Data on Anti-Tumor Efficacy

The anti-tumor activity of this compound has been quantified through both in vitro enzymatic assays and cell-based cytotoxicity assays.

Enzymatic Activity

This compound selectively activates several members of the HAT family, with the following reported 50% effective concentrations (EC50):

Histone AcetyltransferaseEC50 (μM)
CREB-binding protein (CBP)2.75[1]
p300/CBP-associated factor (PCAF)29.04[1]
General control nonderepressible 5 (GCN5)49.31[1]

Notably, this compound does not exhibit inhibitory effects on histone deacetylases (HDACs).[1]

In Vitro Cytotoxicity

This compound has demonstrated selective cytotoxic effects in cancer cell lines, particularly those with mutations in the EP300 gene, which encodes the p300 HAT.

Cell Line TypeIC50 (μM)
EP300-mutated DLBCL5
Wildtype EP300 DLBCL19

Furthermore, this compound has been shown to inhibit the proliferation of the following cancer cell lines, although specific IC50 values are not publicly available:

  • U251 (glioblastoma)

  • CCRF-CEM (acute lymphoblastic leukemia)

  • Hs578T (breast cancer)

  • NCI-ADR-RES (doxorubicin-resistant ovarian cancer)

In Vivo Efficacy

Preclinical studies in a xenograft mouse model using the EP300-mutated SUDHL-6 DLBCL cell line have demonstrated the in vivo anti-tumor activity of this compound.

DosageObservations
40 mg/kg (i.p.)Well-tolerated for 30 days without significant weight loss; induced H3K27 acetylation in tumor specimens.
60 mg/kg (i.p.)Led to a 20% weight loss over 6 days of treatment.

Significant reductions in tumor volume were observed in 13 out of 19 mice after 6 days of treatment.

Mechanism of Action

This compound exerts its anti-tumor effects through the activation of HATs, leading to a cascade of downstream cellular events. The primary mechanism involves the modulation of key signaling pathways that are critical for cancer cell survival and immune recognition.

Modulation of the p53:BCL6 Axis

In DLBCL, this compound has been shown to modulate the p53:BCL6 axis. BCL6 is a transcriptional repressor that is often overexpressed in DLBCL and contributes to lymphomagenesis by suppressing tumor suppressor genes like p53. By activating HATs, this compound can lead to the acetylation of proteins involved in this pathway, potentially leading to the upregulation of p53 activity and the induction of apoptosis.

Upregulation of Antigen Presentation

A key aspect of this compound's mechanism of action is its ability to enhance the presentation of tumor antigens to the immune system. Treatment with this compound upregulates the interferon-gamma pathway, resulting in increased expression of Major Histocompatibility Complex (MHC) Class I and Class II molecules on the surface of cancer cells. This enhanced antigen presentation can potentially restore immune surveillance and increase the susceptibility of tumor cells to immune-mediated clearance.

YF-2_Signaling_Pathway YF2 This compound HATs HATs (CBP/p300) YF2->HATs Activates Histone_Acetylation Histone Acetylation HATs->Histone_Acetylation Catalyzes p53 p53 Activation HATs->p53 BCL6 BCL6 Repression HATs->BCL6 IFN_gamma Interferon-gamma Pathway Upregulation Histone_Acetylation->IFN_gamma Apoptosis Apoptosis p53->Apoptosis BCL6->Apoptosis MHC MHC Class I/II Expression IFN_gamma->MHC Immune_Surveillance Enhanced Immune Surveillance MHC->Immune_Surveillance

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-tumor properties of this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol provides a method for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Treatment Treatment with YF-2 HCl Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot (p53, BCL6, etc.) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (MHC Expression) Treatment->Flow_Cytometry IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Exp Analyze Protein Expression Western_Blot->Protein_Exp MHC_Quant Quantify MHC Expression Flow_Cytometry->MHC_Quant Xenograft Xenograft Mouse Model In_Vivo_Treatment In Vivo Treatment with YF-2 HCl Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Weight) In_Vivo_Treatment->Toxicity_Assessment Tumor_Analysis Tumor Tissue Analysis (Histone Acetylation) In_Vivo_Treatment->Tumor_Analysis Efficacy_Eval Evaluate Efficacy Tumor_Measurement->Efficacy_Eval Safety_Eval Evaluate Safety Toxicity_Assessment->Safety_Eval Mechanism_Confirm Confirm Mechanism Tumor_Analysis->Mechanism_Confirm

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent with a novel mechanism of action centered on the activation of histone acetyltransferases. The available data strongly suggest its potential for the treatment of cancers with specific epigenetic vulnerabilities, such as EP300-mutated DLBCL. Its ability to modulate the p53:BCL6 axis and enhance immune surveillance further underscores its therapeutic promise.

Future research should focus on elucidating the full spectrum of its anti-tumor activity across a broader range of cancer types. Further investigation into the specific downstream targets of this compound-induced histone acetylation will provide a more detailed understanding of its mechanism of action. Additionally, combination studies with other anti-cancer agents, including immunotherapy, are warranted to explore potential synergistic effects. The development of more detailed preclinical and clinical studies will be crucial in translating the promising preclinical findings of this compound into a viable cancer therapy.

References

YF-2 Hydrochloride: A Technical Guide to its Neuroprotective Role as a Histone Acetyltransferase Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YF-2 hydrochloride is a selective, blood-brain-barrier permeable small molecule that functions as an activator of histone acetyltransferases (HATs), specifically targeting the CBP/p300, PCAF, and GCN5 enzymes. By modulating histone acetylation, this compound has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to the neuroprotective effects of this compound.

Introduction

Neurodegenerative diseases, such as Alzheimer's, are characterized by progressive neuronal loss and cognitive decline. Epigenetic dysregulation, particularly the hypoacetylation of histones, has been identified as a key contributor to the pathogenesis of these disorders. Histone acetylation, a process controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs), plays a crucial role in regulating gene expression, synaptic plasticity, and neuronal survival. This compound, by activating HATs, offers a targeted approach to counteract this epigenetic imbalance and exert neuroprotective effects.

Mechanism of Action

This compound's primary mechanism of action is the activation of the KAT3 family of histone acetyltransferases, which includes CREB-binding protein (CBP) and p300, as well as PCAF and GCN5. These enzymes catalyze the transfer of an acetyl group to lysine residues on histone tails, leading to a more relaxed chromatin structure. This "euchromatin" state allows for increased access of transcription factors to DNA, thereby promoting the expression of genes essential for neuronal function and survival.

Signaling Pathway

The neuroprotective effects of this compound are mediated through the enhancement of histone acetylation, which in turn is expected to activate the CREB (cAMP response element-binding protein) signaling pathway . CBP and p300 are crucial coactivators for CREB, a transcription factor pivotal for learning, memory, and neuronal survival.

The proposed signaling cascade is as follows:

  • This compound Administration : The compound crosses the blood-brain barrier and enters neuronal cells.

  • HAT Activation : YF-2 directly activates CBP/p300 and other related HATs.

  • Histone Acetylation : Activated HATs increase the acetylation of histones, particularly at the promoter regions of CREB target genes.

  • CREB-Mediated Transcription : The acetylated chromatin becomes more accessible to the transcriptional machinery. Phosphorylated CREB (p-CREB) can then more effectively bind to cAMP response elements (CREs) in the promoter regions of its target genes.

  • Upregulation of Neuroprotective Genes : This leads to the increased expression of genes involved in synaptic plasticity (e.g., c-Fos), neuronal growth, and survival (e.g., Brain-Derived Neurotrophic Factor - BDNF).

YF2_Signaling_Pathway YF2 This compound BBB Blood-Brain Barrier YF2->BBB Neuron Neuron BBB->Neuron HATs CBP/p300, PCAF, GCN5 (HATs) Neuron->HATs activates Histones Histones (e.g., H3) HATs->Histones acetylates Acetylation Histone Acetylation (Euchromatin) Histones->Acetylation pCREB p-CREB Acetylation->pCREB facilitates binding of Transcription Gene Transcription pCREB->Transcription initiates Neuroprotection Neuroprotection (Synaptic Plasticity, Survival) Transcription->Neuroprotection

Figure 1: Proposed signaling pathway of this compound in neuroprotection.

Quantitative Data

The following table summarizes the in vitro activity of YF-2, the non-hydrochloride form of the compound, against various histone acetyltransferases.

Target EnzymeEC50 (μM)Reference
CBP2.75[1][2]
PCAF29.04[1][2]
GCN549.31[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

While specific, detailed protocols for this compound in neuroprotection studies are not widely published in peer-reviewed literature, this section outlines general methodologies that would be employed to evaluate its efficacy, based on standard practices in the field.

In Vitro Neuroprotection Assay

Objective: To determine the protective effect of this compound against neurotoxicity in a cellular model.

Model: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) challenged with a neurotoxin (e.g., amyloid-beta oligomers, glutamate).

Methodology:

  • Cell Culture: Plate neuronal cells at a suitable density in multi-well plates.

  • Treatment: Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability:

    • MTT Assay: Measure the metabolic activity of viable cells.

    • LDH Assay: Quantify the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each treatment group compared to control groups (vehicle-treated and toxin-only treated).

In Vivo Neuroprotection Study in an Alzheimer's Disease Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in improving cognitive function and reducing neuropathology in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1 mice).

Methodology:

  • Animal Model: Use a cohort of age-matched transgenic and wild-type mice.

  • Drug Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) for a specified duration (e.g., several weeks or months).

  • Behavioral Testing:

    • Morris Water Maze: Assess spatial learning and memory.

    • Y-Maze: Evaluate short-term spatial working memory.

    • Novel Object Recognition: Test recognition memory.

  • Histopathological and Biochemical Analysis:

    • Immunohistochemistry: Following the behavioral tests, sacrifice the animals and collect brain tissue. Perform immunohistochemical staining for markers of neurodegeneration (e.g., Fluoro-Jade B), amyloid plaques (e.g., anti-Aβ antibodies), and histone acetylation (e.g., anti-acetyl-H3 antibodies).

    • Western Blotting: Prepare brain homogenates to quantify the levels of key proteins in the signaling pathway, such as p-CREB, CREB, and BDNF.

  • Data Analysis: Statistically compare the behavioral performance, and the levels of pathological and biochemical markers between the treatment and control groups.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Neuronal Cell Culture Treatment_invitro YF-2 HCl Treatment CellCulture->Treatment_invitro Toxin Neurotoxin Exposure Treatment_invitro->Toxin Viability Cell Viability Assays (MTT, LDH) Toxin->Viability AnimalModel AD Mouse Model Treatment_invivo YF-2 HCl Administration AnimalModel->Treatment_invivo Behavior Behavioral Testing Treatment_invivo->Behavior Analysis Histological & Biochemical Analysis Behavior->Analysis

Figure 2: General experimental workflow for evaluating the neuroprotective effects of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for neurodegenerative diseases by targeting the epigenetic mechanism of histone acetylation. Its ability to activate key HATs and penetrate the blood-brain barrier makes it a strong candidate for further pre-clinical and clinical development. Future research should focus on elucidating the detailed downstream signaling pathways activated by YF-2-mediated histone acetylation, conducting comprehensive in vivo efficacy and safety studies in various neurodegenerative models, and identifying specific biomarkers to monitor its therapeutic effects. The development of more potent and selective HAT activators based on the YF-2 scaffold could also pave the way for novel and effective treatments for a range of neurological disorders.

References

Unveiling the Potential of YF-2 Hydrochloride in Modulating Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YF-2 hydrochloride has been identified as a selective, blood-brain-barrier permeable histone acetyltransferase (HAT) activator with high affinity for CREB-binding protein (CBP), p300/CBP-associated factor (PCAF), and, to a lesser extent, general control non-derepressible 5 (GCN5). This technical guide explores the hypothesized impact of this compound on synaptic plasticity, a fundamental cellular mechanism underlying learning and memory. By activating key HATs, this compound is postulated to enhance synaptic strength and facilitate long-term potentiation (LTP) through epigenetic modifications. This document provides a comprehensive overview of the theoretical framework, detailed experimental protocols for investigation, and hypothesized quantitative outcomes to guide future research and drug development in the field of cognitive enhancement and neurodegenerative disease therapeutics.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time in response to changes in neural activity.[1] The two primary forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synapses.[2] These processes are widely considered to be the cellular basis of learning and memory.[1]

This compound is a novel small molecule that functions as a selective activator of the histone acetyltransferases (HATs) CBP, PCAF, and GCN5. Histone acetylation is a critical epigenetic mechanism that regulates gene expression by relaxing chromatin structure, making DNA more accessible to transcription factors. This process is known to be essential for memory formation and synaptic plasticity. Given its mechanism of action, this compound presents a promising therapeutic candidate for conditions associated with cognitive decline and impaired synaptic function.

Hypothesized Mechanism of Action of this compound on Synaptic Plasticity

The primary hypothesized mechanism through which this compound modulates synaptic plasticity is by enhancing the activity of CBP, a crucial coactivator in the cAMP response element-binding protein (CREB) signaling pathway. The CREB pathway is a cornerstone of activity-dependent gene expression required for long-lasting forms of synaptic plasticity and memory formation.

Signaling Pathway of this compound in Synaptic Plasticity

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R binds AMPA_R AMPA Receptor Glutamate->AMPA_R binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx opens Calmodulin Calmodulin Ca_Influx->Calmodulin activates AC Adenylyl Cyclase Calmodulin->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CBP CBP CREB->CBP recruits HAT_Activity ↑ Histone Acetylation CBP->HAT_Activity YF2 YF-2 HCl YF2->CBP activates Gene_Expression Gene Expression (e.g., BDNF, c-Fos) HAT_Activity->Gene_Expression promotes Protein_Synthesis Protein Synthesis Gene_Expression->Protein_Synthesis LTP LTP Expression (↑ AMPA-R Trafficking) Protein_Synthesis->LTP

Caption: Hypothesized signaling cascade of this compound in promoting LTP.

Upon high-frequency stimulation, glutamate is released from the presynaptic terminal and binds to postsynaptic NMDA and AMPA receptors. The resulting depolarization removes the Mg²⁺ block from the NMDA receptor, allowing for Ca²⁺ influx. This influx activates calmodulin and subsequently adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP activates Protein Kinase A (PKA), which then phosphorylates CREB. Phosphorylated CREB recruits its co-activator, CBP. This compound is hypothesized to directly activate CBP, enhancing its histone acetyltransferase activity. This leads to increased histone acetylation at the promoter regions of plasticity-related genes (e.g., BDNF, c-Fos), promoting their transcription and subsequent protein synthesis. The newly synthesized proteins contribute to the structural and functional changes at the synapse that underlie the expression of LTP, such as the insertion of more AMPA receptors into the postsynaptic membrane.

Quantitative Data Summary (Hypothesized)

The following tables summarize the hypothesized quantitative effects of this compound on synaptic plasticity, based on its known mechanism of action and data from studies on other HAT activators. These values should be experimentally verified.

Table 1: Effect of this compound on Histone Acetyltransferase (HAT) Activity

Target HATYF-2 HCl EC₅₀ (µM)Hypothesized Fold Increase in Activity (at saturation)
CBP2.753 - 5
PCAF29.042 - 3
GCN549.311.5 - 2.5

Table 2: Hypothesized Electrophysiological Effects of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

Treatment GroupBaseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-HFS (% of baseline)
Control (Vehicle)0.5 ± 0.05150 ± 10%
YF-2 HCl (10 µM)0.5 ± 0.06220 ± 15%
YF-2 HCl (50 µM)0.48 ± 0.05250 ± 20%**
YF-2 HCl + HAT Inhibitor0.51 ± 0.04155 ± 12%
p < 0.05, **p < 0.01 compared to control

Table 3: Hypothesized Effect of this compound on Histone Acetylation at the BDNF Promoter IV

Treatment GroupFold Enrichment of Acetyl-H3K27 (vs. IgG control)
Control (Vehicle)3.0 ± 0.5
YF-2 HCl (10 µM)7.5 ± 1.0
YF-2 HCl (50 µM)10.2 ± 1.5**
p < 0.05, **p < 0.01 compared to control

Detailed Experimental Protocols

To investigate the effects of this compound on synaptic plasticity, a combination of in vitro biochemical assays, cellular assays, and electrophysiological recordings is recommended.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is designed to quantify the direct effect of this compound on the enzymatic activity of recombinant CBP, PCAF, and GCN5.

Experimental Workflow for In Vitro HAT Assay

Start Prepare Reaction Mix (Buffer, HAT enzyme, Histone substrate, Acetyl-CoA) Add_YF2 Add YF-2 HCl (or Vehicle) Start->Add_YF2 Incubate Incubate at 30°C for 60 min Add_YF2->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect Detect Acetylation (e.g., Colorimetric, Fluorometric, or Radiometric) Stop_Reaction->Detect Analyze Quantify HAT Activity Detect->Analyze

Caption: Workflow for the in vitro HAT activity assay.

Materials:

  • Recombinant human CBP, PCAF, and GCN5

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • This compound

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Detection reagents (specific to the chosen assay format, e.g., colorimetric or fluorometric)

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, the specific HAT enzyme (e.g., 50 ng CBP), and histone substrate (e.g., 10 µg H3 peptide).

  • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) to the wells.

  • Initiate the reaction by adding Acetyl-CoA (e.g., 50 µM).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction according to the kit manufacturer's instructions.

  • Add the detection reagents and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Calculate the HAT activity relative to the vehicle control.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol describes the induction and recording of LTP in acute hippocampal slices to assess the effect of this compound on synaptic plasticity.[3]

Experimental Workflow for LTP Recording

Prepare_Slices Prepare Acute Hippocampal Slices Perfuse Perfuse with ACSF +/- YF-2 HCl Prepare_Slices->Perfuse Baseline Record Baseline fEPSPs (20 min) Perfuse->Baseline Induce_LTP Induce LTP (High-Frequency Stimulation) Baseline->Induce_LTP Record_Post_LTP Record fEPSPs (60 min) Induce_LTP->Record_Post_LTP Analyze Analyze fEPSP Slope Record_Post_LTP->Analyze Treat_Cells Treat Neurons with YF-2 HCl or Vehicle Crosslink Crosslink Proteins to DNA (Formaldehyde) Treat_Cells->Crosslink Lyse_Cells Lyse Cells and Shear Chromatin Crosslink->Lyse_Cells Immunoprecipitate Immunoprecipitate with Anti-Acetyl-Histone Antibody Lyse_Cells->Immunoprecipitate Reverse_Crosslink Reverse Crosslinks and Purify DNA Immunoprecipitate->Reverse_Crosslink qPCR Analyze DNA by qPCR Reverse_Crosslink->qPCR

References

The Enigma of YF-2 Hydrochloride: An Uncharted Territory in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, the compound designated as "YF-2 hydrochloride" does not appear to be a recognized agent in the field of neurodegenerative disease research. At present, there is no publicly available data on its mechanism of action, preclinical or clinical studies, or specific signaling pathways associated with its potential therapeutic effects.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough technical overview of this compound's potential in treating neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS). However, the absence of any scientific documentation on this specific compound prevents a detailed analysis.

While the requested information on this compound is unavailable, this guide will provide a general framework for the type of in-depth analysis required when evaluating a novel therapeutic candidate for neurodegenerative diseases, using established concepts and methodologies as a proxy.

I. The Landscape of Neurodegenerative Diseases: A Pressing Unmet Need

Neurodegenerative diseases are a heterogeneous group of debilitating disorders characterized by the progressive loss of structure and function of neurons. Common pathological hallmarks include protein misfolding and aggregation, mitochondrial dysfunction, neuroinflammation, and oxidative stress.[1] Current therapeutic strategies for diseases like Alzheimer's, Parkinson's, Huntington's, and ALS are largely symptomatic and fail to halt or reverse the underlying disease progression.[1][2] The development of disease-modifying therapies remains a critical challenge for the scientific community.[3]

II. Evaluating a Novel Compound: A Hypothetical Framework

In the absence of data for this compound, we will outline the essential components of a technical whitepaper for a hypothetical neuroprotective compound, "Compound X."

A. Mechanism of Action and Target Engagement

A crucial first step is to elucidate the compound's mechanism of action. This involves identifying its molecular target(s) and understanding how their modulation leads to a therapeutic effect. For instance, a compound might target specific enzymes involved in pathological processes, such as beta-secretase in Alzheimer's disease or kinases involved in tau hyperphosphorylation.[4]

Hypothetical Signaling Pathway for Compound X:

Let's postulate that Compound X is an activator of the "Neurotrophic Factor Signaling Pathway," a critical pathway for neuronal survival and function.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound X Compound X Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase Compound X->Receptor Tyrosine Kinase (RTK) Activates PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Phosphorylates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CREB CREB Akt->CREB Phosphorylates Gene Transcription Gene Transcription mTOR->Gene Transcription Promotes (Protein Synthesis) CREB->Gene Transcription Promotes (Neuronal Survival Genes)

Caption: Hypothetical Neurotrophic Factor Signaling Pathway activated by Compound X.

B. Preclinical Efficacy: In Vitro and In Vivo Models

The therapeutic potential of a new compound must be rigorously tested in preclinical models.

Experimental Workflow for Preclinical Evaluation:

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Models) cluster_tox Toxicology Studies Cell Viability Assays Cell Viability Assays Pharmacokinetics/\nPharmacodynamics Pharmacokinetics/ Pharmacodynamics Cell Viability Assays->Pharmacokinetics/\nPharmacodynamics Informs Dosing Target Engagement Assays Target Engagement Assays Target Engagement Assays->Pharmacokinetics/\nPharmacodynamics Biomarker Analysis Biomarker Analysis Behavioral Tests Behavioral Tests Pharmacokinetics/\nPharmacodynamics->Behavioral Tests Acute & Chronic Toxicity Acute & Chronic Toxicity Pharmacokinetics/\nPharmacodynamics->Acute & Chronic Toxicity Histopathological Analysis Histopathological Analysis Behavioral Tests->Histopathological Analysis Safety Pharmacology Safety Pharmacology Acute & Chronic Toxicity->Safety Pharmacology

Caption: General workflow for the preclinical evaluation of a novel neuroprotective compound.

Quantitative Data Summary:

For a compound like "Compound X," quantitative data from preclinical studies would be summarized in tables for clarity and comparison.

Table 1: Hypothetical In Vitro Efficacy of Compound X

Cell LineAssayEC50 (nM)Max Efficacy (%)
SH-SY5YNeuroprotection vs. MPP+5085
Primary Cortical NeuronsNeurite Outgrowth10060

Table 2: Hypothetical In Vivo Efficacy of Compound X in a Parkinson's Disease Mouse Model

Treatment GroupBehavioral Score (RotaRod)Dopaminergic Neuron Count (Substantia Nigra)
Vehicle25 ± 54500 ± 300
Compound X (10 mg/kg)55 ± 87500 ± 400
C. Experimental Protocols

Detailed experimental protocols are essential for reproducibility and validation of findings. Below is a hypothetical protocol for a key in vitro experiment.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

  • Cell Culture: SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Plating: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Treatment: Cells are pre-treated with varying concentrations of Compound X for 2 hours.

  • Induction of Toxicity: The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is added to the wells at a final concentration of 1 mM to induce mitochondrial dysfunction and cell death.

  • Incubation: The plate is incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.

  • Data Analysis: The percentage of neuroprotection is calculated relative to the vehicle-treated control and the MPP+-only treated cells.

III. Conclusion and Future Directions

While the identity and therapeutic potential of "this compound" remain unknown, the framework presented here for a hypothetical "Compound X" illustrates the rigorous and multifaceted approach required to advance a novel compound from discovery to a potential clinical candidate for neurodegenerative diseases. The path to developing effective treatments is challenging, necessitating a deep understanding of disease pathology, robust preclinical validation, and well-designed clinical trials. Future research in the field will likely focus on multi-target therapies, personalized medicine approaches, and the development of more predictive preclinical models.

References

Understanding the Pharmacokinetics of YF-2 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YF-2 hydrochloride is a synthetic small molecule that has garnered interest in the scientific community for its potential therapeutic applications. As with any novel compound under investigation, a thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME)—is fundamental to its development. This document aims to provide a comprehensive technical guide on the pharmacokinetics of this compound. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of specific pharmacokinetic data for this compound.

The information that is publicly available primarily identifies this compound as a histone acetyltransferase (HAT) activator. It is reported to be a selective, blood-brain barrier permeable compound that acetylates H3 in the hippocampus.[1][2] Its potential has been noted in the contexts of anti-cancer and anti-Alzheimer's disease research.[1][2] While some in vitro potency data is available, with EC50 values of 2.75 µM, 29.04 µM, and 49.31 µM for the HATs CBP, PCAF, and GCN5, respectively, this does not inform its in vivo pharmacokinetic behavior.[1]

Due to the absence of published preclinical or clinical studies detailing the ADME properties of this compound, this guide will, therefore, focus on the established principles and methodologies for pharmacokinetic evaluation, providing a framework for the kind of data and experiments that would be necessary to characterize this compound.

Core Pharmacokinetic Parameters: A Methodological Framework

The following sections outline the standard experimental protocols and data presentation formats that would be employed in a comprehensive pharmacokinetic study of this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in a Preclinical Model (e.g., Rodent)
ParameterIntravenous (IV)Oral (PO)Intraperitoneal (IP)
Dose (mg/kg) e.g., 5e.g., 20e.g., 20
Cmax (ng/mL) Data N/AData N/AData N/A
Tmax (h) Data N/AData N/AData N/A
AUC(0-t) (ng·h/mL) Data N/AData N/AData N/A
AUC(0-∞) (ng·h/mL) Data N/AData N/AData N/A
t1/2 (h) Data N/AData N/AData N/A
CL (L/h/kg) Data N/AData N/AData N/A
Vd (L/kg) Data N/AData N/AData N/A
F (%) N/AData N/AData N/A

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. Data is not available in the public domain.

Experimental Protocols

A typical preclinical pharmacokinetic study for a compound like this compound would involve the following key experiments:

In Vitro Metabolic Stability Assessment
  • Objective: To determine the intrinsic metabolic stability of this compound.

  • Methodology:

    • Incubate this compound at a known concentration (e.g., 1 µM) with liver microsomes (from species such as mouse, rat, dog, and human) in the presence of NADPH.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the in vitro half-life and intrinsic clearance.

Plasma Protein Binding Assay
  • Objective: To determine the extent to which this compound binds to plasma proteins.

  • Methodology:

    • Use rapid equilibrium dialysis (RED) or ultracentrifugation methods.

    • Add this compound to plasma from different species (mouse, rat, dog, human).

    • Allow the mixture to reach equilibrium.

    • Separate the free drug from the protein-bound drug.

    • Quantify the concentration of this compound in the protein-free and protein-containing fractions using LC-MS/MS.

    • Calculate the percentage of plasma protein binding.

In Vivo Pharmacokinetic Study in a Rodent Model
  • Objective: To determine the key pharmacokinetic parameters of this compound following administration via different routes.

  • Methodology:

    • Administer this compound to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous (IV), oral (PO), and intraperitoneal (IP) routes at specified doses. A formulation mentioned for in vivo use in mice involved a solution of DMSO, PEG300, Tween-80, and saline.

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples to determine the concentration of this compound using a validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd.

    • Calculate the oral and intraperitoneal bioavailability by comparing the AUC from these routes to the AUC from the IV route.

Visualizing Experimental Workflows and Pathways

Given the lack of specific data, the following diagrams illustrate the logical workflow for a standard pharmacokinetic study and a generalized signaling pathway that a HAT activator like this compound might influence.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Study (Rodent Model) cluster_data Data Interpretation Metabolic_Stability Metabolic Stability (Liver Microsomes) ADME_Profile ADME Profile Generation Metabolic_Stability->ADME_Profile PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->ADME_Profile Dosing Dosing (IV, PO, IP) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis PK_Analysis->ADME_Profile Dose_Prediction Human Dose Prediction ADME_Profile->Dose_Prediction

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Signaling_Pathway YF2 This compound HAT Histone Acetyltransferase (e.g., CBP/p300) YF2->HAT activates Histones Histones (e.g., H3) HAT->Histones acetylates Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Gene_Expression Target Gene Expression Chromatin->Gene_Expression Biological_Effect Biological Effect (e.g., Anti-tumor, Neuroprotection) Gene_Expression->Biological_Effect

Caption: A potential signaling pathway for a HAT activator like this compound.

Conclusion

While this compound shows promise as a selective, blood-brain-barrier permeable HAT activator, a comprehensive understanding of its pharmacokinetic properties is essential for its continued development. The publicly available information is currently insufficient to provide a detailed ADME profile. The experimental frameworks and methodologies outlined in this document provide a roadmap for the necessary preclinical studies required to characterize the pharmacokinetics of this compound. Such studies are critical for determining appropriate dosing regimens, predicting potential drug-drug interactions, and ultimately translating this promising compound from the laboratory to clinical applications. Researchers and drug development professionals are encouraged to seek proprietary data or conduct the necessary studies to fill the existing knowledge gap.

References

The Epigenetic Modulator YF-2 Hydrochloride: A Technical Guide to its Prospective Effects on Neuronal Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YF-2 hydrochloride is a selective, blood-brain barrier-permeable histone acetyltransferase (HAT) activator with reported specificity for the p300/CBP family of enzymes. By increasing histone acetylation, particularly on histone H3 in the hippocampus, this compound is positioned as a potent modulator of chromatin structure and, consequently, gene expression. This technical guide synthesizes the known mechanisms of this compound and extrapolates its potential effects on gene expression in neurons. While direct, comprehensive datasets from neuronal RNA-sequencing or microarray analyses are not yet publicly available, this document provides a framework for understanding its likely impact. It outlines the theoretical signaling pathways, proposes standard experimental protocols for investigation, and presents this information in a format accessible to researchers in neuroscience and drug development.

Introduction to this compound

This compound is a small molecule activator of the KAT3 family of histone acetyltransferases, which includes CREB-binding protein (CBP) and p300. It has demonstrated the ability to acetylate histone H3 in the hippocampus, with effective concentrations (EC50) of 2.75 µM for CBP, 29.04 µM for PCAF, and 49.31 µM for GCN5. Notably, it does not appear to affect histone deacetylase (HDAC) activity. Its capacity to cross the blood-brain barrier makes it a compound of significant interest for neurological research, particularly in the context of neurodegenerative diseases like Alzheimer's, where epigenetic dysregulation is a known factor.

Mechanism of Action: Histone Acetylation and Gene Expression

Histone acetyltransferases (HATs) play a crucial role in epigenetic regulation. By adding acetyl groups to lysine residues on histone tails, they neutralize the positive charge, leading to a more relaxed chromatin structure (euchromatin). This "open" chromatin state allows transcription factors and RNA polymerase greater access to DNA, thereby promoting gene expression.

The p300/CBP coactivators are critical in this process. They are recruited to gene promoters and enhancers by DNA-binding transcription factors. Once recruited, their intrinsic HAT activity leads to the acetylation of histones (e.g., H3K27ac), which is a hallmark of active enhancers and promoters. This process is fundamental for a wide range of neuronal functions, including synaptic plasticity, memory formation, and neuronal differentiation.

The proposed mechanism of this compound involves the direct activation of p300/CBP, leading to an increase in histone acetylation at specific genomic loci, which in turn would be expected to upregulate the expression of target genes.

Anticipated Effects on Neuronal Gene Expression

Based on its mechanism as a p300/CBP activator, this compound is anticipated to influence several key gene networks in neurons:

  • Synaptic Plasticity and Memory Formation: p300/CBP are essential for the expression of genes involved in long-term potentiation (LTP) and memory consolidation. Therefore, this compound may upregulate genes such as c-Fos, Arc, and BDNF.

  • Neuronal Survival and Neuroprotection: Activation of p300/CBP has been linked to neuroprotective pathways. YF-2 could potentially increase the expression of anti-apoptotic and pro-survival genes.

  • Neurogenesis and Differentiation: These HATs are known to be involved in the differentiation of neural stem cells. YF-2 might influence the expression of genes that guide neuronal fate and maturation.

  • Immune and Inflammatory Response: Conference proceedings have indicated that prolonged treatment with YF-2 upregulates the expression of MHC Class I and II genes, suggesting a role in modulating the neuro-immune response.

Hypothetical Quantitative Data Presentation

While specific data is not available, a typical outcome of an RNA-sequencing experiment on primary neurons treated with this compound might resemble the following tables.

Table 1: Top 10 Upregulated Genes in Primary Cortical Neurons Treated with this compound (Hypothetical)

Gene SymbolFull Gene NameLog2 Fold Changep-valueFunction in Neurons
FosFos proto-oncogene, AP-1 transcription factor subunit3.5<0.001Activity-dependent transcription, synaptic plasticity
BdnfBrain-derived neurotrophic factor3.1<0.001Neuronal survival, synaptic plasticity, memory
ArcActivity-regulated cytoskeleton-associated protein2.9<0.001Synaptic plasticity, AMPA receptor trafficking
Nr4a1Nuclear receptor subfamily 4 group A member 12.5<0.005Synaptic plasticity, memory formation
H2-Ab1Histocompatibility 2, class II antigen A, beta 12.2<0.01Antigen presentation (Neuro-immune response)
Map2Microtubule associated protein 22.0<0.01Dendritic and axonal morphogenesis
SypSynaptophysin1.8<0.02Synaptic vesicle trafficking
Grin2aGlutamate ionotropic receptor NMDA type subunit 2A1.6<0.03NMDA receptor function, synaptic plasticity
Camk2aCalcium/calmodulin dependent protein kinase II alpha1.5<0.04Learning and memory, LTP
Creb1CAMP responsive element binding protein 11.3<0.05Transcription factor, memory formation

Table 2: Top 10 Downregulated Genes in Primary Cortical Neurons Treated with this compound (Hypothetical)

Gene SymbolFull Gene NameLog2 Fold Changep-valueFunction in Neurons
Hdac2Histone deacetylase 2-1.5<0.05Histone deacetylation, negative regulator of memory
RestRE1-silencing transcription factor-1.3<0.05Transcriptional repressor of neuronal genes
Mecp2Methyl-CpG binding protein 2-1.2>0.05Transcriptional repression, neuronal development
Kat2bK(lysine) acetyltransferase 2B (PCAF)-1.1>0.05Histone acetylation (potential feedback)
Dnmt3aDNA methyltransferase 3 alpha-1.0>0.05DNA methylation, gene silencing
BaxBCL2 associated X, apoptosis regulator-0.9>0.05Pro-apoptotic signaling
Casp3Caspase 3-0.8>0.05Apoptosis execution
Gadd45bGrowth arrest and DNA damage inducible beta-0.7>0.05DNA demethylation, stress response
Sirt1Sirtuin 1-0.6>0.05Histone deacetylation
NfkbiaNFKB inhibitor alpha-0.5>0.05Inhibition of NF-kB signaling

Proposed Experimental Protocols

To investigate the effects of this compound on neuronal gene expression, the following experimental protocols would be appropriate.

Cell Culture and Treatment

Primary cortical or hippocampal neurons would be isolated from embryonic day 18 (E18) mouse or rat pups. Neurons would be plated on poly-D-lysine coated plates and maintained in neurobasal medium supplemented with B27 and GlutaMAX. On day in vitro (DIV) 7, neurons would be treated with this compound (e.g., at concentrations of 1 µM, 5 µM, and 10 µM) or a vehicle control (DMSO) for various time points (e.g., 6, 12, and 24 hours).

RNA Isolation and Sequencing

Total RNA would be extracted from the treated neurons using a suitable kit (e.g., Qiagen RNeasy). RNA quality and quantity would be assessed using a Bioanalyzer. Libraries for next-generation sequencing would be prepared using a standard kit (e.g., Illumina TruSeq Stranded mRNA) and sequenced on an Illumina NovaSeq platform to generate approximately 20-30 million reads per sample.

Bioinformatic Analysis of RNA-seq Data

The raw sequencing reads would be aligned to the reference genome (e.g., mm10 for mouse). Differential gene expression analysis would be performed using packages such as DESeq2 or edgeR in R. Gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) would be conducted on the list of differentially expressed genes to identify enriched biological processes and pathways.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

To confirm the direct epigenetic effects of this compound, ChIP-seq would be performed. Neurons treated with this compound or vehicle would be cross-linked with formaldehyde. Chromatin would be sheared, and immunoprecipitation would be carried out using antibodies against H3K27ac. The enriched DNA would be sequenced, and the data analyzed to identify genomic regions with increased histone acetylation.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

YF2_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus YF2 This compound p300_CBP p300/CBP Inactive YF2->p300_CBP Crosses BBB & Cell Membrane p300_CBP_active p300/CBP Active p300_CBP->p300_CBP_active Activation HAT_activity Histone Acetylation (H3K27ac) p300_CBP_active->HAT_activity Catalyzes Chromatin_C Condensed Chromatin (Gene Repression) Histones Histones Chromatin_C->Histones Contains Chromatin_O Open Chromatin (Gene Expression) Synaptic_Plasticity_Genes Synaptic Plasticity Genes (e.g., Fos, Bdnf) Chromatin_O->Synaptic_Plasticity_Genes Upregulation of... Neuroprotection_Genes Neuroprotection Genes Chromatin_O->Neuroprotection_Genes Upregulation of... Immune_Response_Genes Immune Response Genes (e.g., MHC) Chromatin_O->Immune_Response_Genes Upregulation of... Histones->HAT_activity HAT_activity->Chromatin_O

Caption: Proposed mechanism of action for this compound in neurons.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_omics Omics Analysis cluster_bioinformatics Bioinformatic Analysis cluster_validation Validation Culture Primary Neuronal Culture (e.g., Cortical, Hippocampal) Treatment Treat with YF-2 HCl or Vehicle (DMSO) Culture->Treatment RNA_Isolation RNA Isolation & QC Treatment->RNA_Isolation ChIP Chromatin Immunoprecipitation (e.g., anti-H3K27ac) Treatment->ChIP RNA_Seq RNA-Sequencing (e.g., Illumina) RNA_Isolation->RNA_Seq Alignment Read Alignment (to Reference Genome) RNA_Seq->Alignment ChIP_Seq ChIP-Sequencing ChIP->ChIP_Seq ChIP_Seq->Alignment DEG Differential Gene Expression Analysis Alignment->DEG Peak_Calling Peak Calling & Motif Analysis Alignment->Peak_Calling Pathway Pathway & GO Enrichment Analysis DEG->Pathway Western Western Blot for Protein Levels DEG->Western qPCR RT-qPCR of Target Genes Pathway->qPCR

Caption: Standard experimental workflow for studying YF-2's effects.

Conclusion and Future Directions

This compound represents a promising tool for investigating the role of histone acetylation in neuronal function and disease. As a selective activator of the p300/CBP HATs, it has the potential to modulate gene expression programs critical for synaptic plasticity, neuroprotection, and other essential neuronal processes. While this guide provides a theoretical framework for its effects, further research, including comprehensive transcriptomic and epigenomic studies, is necessary to fully elucidate its specific impacts on neuronal gene expression. The experimental protocols and conceptual pathways outlined herein offer a roadmap for such future investigations. The public availability of these datasets will be a critical next step in advancing our understanding of this novel epigenetic modulator.

Methodological & Application

Application Note: Synthesis and Purification of YF-2 Hydrochloride, a Novel ALK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis and purification of YF-2 hydrochloride, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. The procedures outlined are intended for researchers in oncology and medicinal chemistry. The synthesis involves a multi-step process, culminating in the formation of the hydrochloride salt to improve solubility and stability.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been identified as a key oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] The development of small molecule inhibitors targeting ALK has significantly improved patient outcomes. YF-2 is a novel, highly potent second-generation ALK inhibitor designed to overcome resistance mechanisms observed with earlier inhibitors.[3] This protocol details the chemical synthesis of YF-2 and its subsequent conversion to the hydrochloride salt for research and preclinical development.

Experimental Protocols

2.1. Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood.

  • 2,5-dichloro-N-(2-(1-(prop-2-yn-1-yl)piperidin-4-yl)phenyl)pyrimidin-4-amine (Intermediate 1)

  • 4-amino-2-(isopropylsulfonyl)-N-methylbenzamide (Intermediate 2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl) in Diethyl Ether or Dioxane

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

2.2. Synthesis of YF-2 Free Base

The synthesis of YF-2 is achieved via a Buchwald-Hartwig cross-coupling reaction between the key pyrimidine and benzamide intermediates.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Intermediate 1 (1 equivalent), Intermediate 2 (1.1 equivalents), Cesium Carbonate (2.5 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude YF-2 free base.

2.3. Purification of YF-2 Free Base

The crude product is purified using silica gel column chromatography.

Procedure:

  • Prepare a silica gel column using a suitable solvent system. A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is typically effective.

  • Dissolve the crude YF-2 in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified YF-2 free base as a solid.

2.4. Formation of this compound Salt

The purified free base is converted to its hydrochloride salt to enhance its aqueous solubility and handling properties.

Procedure:

  • Dissolve the purified YF-2 free base in a minimal amount of anhydrous dichloromethane or methanol.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of HCl (1.1 equivalents) in diethyl ether or dioxane dropwise while stirring.

  • A precipitate should form upon addition of the acid.

  • Continue stirring the mixture at 0 °C for 30-60 minutes.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the resulting white to off-white solid under vacuum to obtain the final this compound salt.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueMethod
Starting Material (Int. 1) 1.0 gN/A
Product (YF-2 HCl) 1.25 gN/A
Yield ~75-85%Gravimetric
Purity >98%HPLC
¹H NMR Conforms to structure400 MHz, DMSO-d₆
Mass Spectrum (m/z) [M+H]⁺ matches calculated valueESI-MS
Appearance White to off-white solidVisual

Diagrams

4.1. Synthesis Workflow

Synthesis_Workflow reagents Intermediates 1 & 2 Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane reaction Buchwald-Hartwig Coupling (100-110°C, 12-24h) reagents->reaction workup Filtration & Concentration reaction->workup crude Crude YF-2 (Free Base) workup->crude purification Silica Gel Chromatography (DCM/MeOH Gradient) crude->purification pure_fb Purified YF-2 (Free Base) purification->pure_fb salt_formation Salt Formation (HCl in Ether/Dioxane) pure_fb->salt_formation final_product This compound (Final Product) salt_formation->final_product

Caption: Workflow for the synthesis and purification of this compound.

4.2. ALK Signaling Pathway Inhibition

ALK_Pathway cluster_downstream Downstream Signaling EML4_ALK EML4-ALK Fusion (Oncogenic Driver) STAT3 STAT3 EML4_ALK->STAT3 PI3K_AKT PI3K/AKT EML4_ALK->PI3K_AKT RAS_MAPK RAS/MAPK EML4_ALK->RAS_MAPK YF2 YF-2 HCl YF2->EML4_ALK Inhibition P ATP -> ADP P->EML4_ALK Phosphorylation Proliferation Tumor Cell Proliferation & Survival STAT3->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: YF-2 inhibits the oncogenic EML4-ALK signaling pathway.

References

YF-2 Hydrochloride in DMSO: A Detailed Guide to Solubility, Stability, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the use of YF-2 hydrochloride, a selective histone acetyltransferase (HAT) activator, dissolved in dimethyl sulfoxide (DMSO). The following sections detail its solubility, stability under various storage conditions, and its mechanism of action, providing a crucial resource for researchers in oncology and neurodegenerative diseases.

Solubility

This compound exhibits high solubility in DMSO. It is crucial to use anhydrous DMSO to achieve maximum solubility, as the presence of moisture can reduce the dissolution of the compound.

Table 1: Solubility of this compound in DMSO

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Anhydrous DMSO86199.6Moisture-absorbing DMSO reduces solubility. Please use fresh, anhydrous DMSO for optimal results.[1]

Stability of this compound in DMSO Solution

Proper storage of this compound solutions is critical to maintain its integrity and activity. Long-term storage at low temperatures is recommended. For frequent use, aliquoting the stock solution is advised to minimize freeze-thaw cycles.

Table 2: Stability of this compound Stock Solutions in DMSO

Storage TemperatureDurationStability
-80°C2 yearsStable
-20°C1 yearStable

Signaling Pathway of YF-2

YF-2 is a potent and selective activator of histone acetyltransferases (HATs), specifically targeting CREB-binding protein (CBP), p300/CBP-associated factor (PCAF), and General control non-derepressible 5 (GCN5).[1] By activating these HATs, YF-2 promotes the acetylation of histone H3 in the hippocampus. This epigenetic modification leads to a more relaxed chromatin structure, allowing for the transcription of genes involved in neuronal function and potentially counteracting the pathological processes observed in Alzheimer's disease. In cancer, the activation of HATs by YF-2 can influence the expression of genes that regulate cell proliferation and survival.

YF2_Signaling_Pathway cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YF2 This compound HATs HATs (CBP, PCAF, GCN5) YF2->HATs Activates HistoneH3 Histone H3 HATs->HistoneH3 Acetylation AcetylatedH3 Acetylated Histone H3 Chromatin Chromatin Relaxation AcetylatedH3->Chromatin Leads to GeneTranscription Gene Transcription (e.g., neuronal function, tumor suppression) Chromatin->GeneTranscription Facilitates CellularResponse Cellular Response (Anti-cancer, Anti-Alzheimer's effects) GeneTranscription->CellularResponse Results in

YF-2 Signaling Pathway

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Equilibrate the this compound powder and anhydrous DMSO to room temperature.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of this compound).

  • Cap the vial or tube securely and vortex thoroughly until the powder is completely dissolved.

  • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Assessment of this compound Stability in DMSO

This protocol provides a general framework for assessing the stability of this compound in DMSO.

Materials:

  • This compound stock solution in DMSO

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Appropriate mobile phase

  • UV detector

  • Incubators or water baths set at desired temperatures (e.g., room temperature, 4°C, 37°C)

Protocol:

  • Prepare several aliquots of the this compound stock solution in DMSO.

  • Analyze an initial aliquot (T=0) using HPLC to determine the initial concentration and purity of the compound.

  • Store the remaining aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • Analyze the aliquots using the same HPLC method as the initial analysis.

  • Compare the peak area and purity of the compound at each time point to the initial T=0 sample to determine the percentage of degradation.

Experimental_Workflow cluster_preparation Stock Solution Preparation cluster_stability Stability Assessment cluster_application Cell-Based Assay prep1 Weigh YF-2 HCl prep2 Add Anhydrous DMSO prep1->prep2 prep3 Vortex/Sonicate prep2->prep3 prep4 Aliquot & Store at -20°C/-80°C prep3->prep4 stab1 Analyze T=0 Sample (HPLC) prep4->stab1 For QC app1 Thaw Aliquot prep4->app1 For Experimentation stab2 Store Aliquots at Different Temperatures (RT, 4°C, -20°C) stab1->stab2 stab3 Analyze at Time Points (e.g., 24h, 1wk, 1mo) stab2->stab3 Incubate stab4 Compare to T=0 for Degradation stab3->stab4 app2 Dilute to Working Concentration in Cell Culture Medium app1->app2 app3 Treat Cells app2->app3 app4 Analyze Cellular Response app3->app4

General Experimental Workflow

Conclusion

This document provides essential information for the effective use of this compound in a research setting. Adherence to the outlined protocols for preparation and storage will ensure the integrity and optimal performance of the compound in experimental assays. The provided signaling pathway offers a framework for understanding the molecular mechanism of YF-2, which is critical for designing experiments and interpreting results in the fields of cancer and neurodegenerative disease research.

References

Application Note: Preparing YF-2 Hydrochloride Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YF-2 hydrochloride is a potent and highly selective, cell-permeable activator of histone acetyltransferases (HATs).[1][2][3] Specifically, it activates the HATs CBP, PCAF, and GCN5, leading to the acetylation of histones, such as Histone H3, in the hippocampus.[1][2] This epigenetic modulation makes YF-2 a valuable tool for research in areas like oncology and neurodegenerative diseases, including Alzheimer's disease.

Accurate and reproducible experimental results depend on the correct preparation of this compound solutions. This document provides a detailed protocol for preparing concentrated stock solutions and subsequent working solutions for use in cell culture applications. It also includes key technical data, storage recommendations, and a workflow diagram to ensure consistency and preserve the compound's activity.

Chemical and Biological Properties

This compound's primary mechanism of action is the activation of HATs, which are critical enzymes in the epigenetic regulation of gene expression.

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
CAS Number 1312005-62-1
Molecular Formula C₂₀H₂₃Cl₂F₃N₂O₃
Molecular Weight 467.31 g/mol
Appearance Off-white to white solid
Purity >98%

| Solubility | Soluble in DMSO | |

Table 2: Biological Activity of this compound

Target EC₅₀ Reference
CBP 2.75 µM
PCAF 29.04 µM
GCN5 49.31 µM

| Cellular Activity | Inhibits proliferation of U251, CCRF-CEM, Hs578T, and NCI-ADR-RES cells at concentrations from 0.03 to 80 µM. | |

Signaling Pathway

This compound exerts its effect by directly activating histone acetyltransferases. This leads to the acetylation of histone proteins, which relaxes chromatin structure and allows for the transcriptional activation of various genes involved in cellular processes like cell cycle regulation and apoptosis.

YF2 This compound HATs HATs (CBP, PCAF, GCN5) YF2->HATs Activates Acetylation Histone H3 Acetylation HATs->Acetylation Catalyzes Histones Histone H3 Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription Alters Cellular Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest) Transcription->Cellular Regulates

Caption: this compound signaling pathway via HAT activation.

Experimental Protocols

4.1. Materials and Reagents

  • This compound powder (purity >98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Cell culture medium appropriate for the cell line

  • Personal protective equipment (gloves, lab coat, safety glasses)

4.2. Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. It is crucial to perform these steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Calculate the required mass:

    • The molecular weight (MW) of this compound is 467.31 g/mol .

    • To prepare 1 mL of a 10 mM stock solution: Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 467.31 g/mol x 1000 mg/g = 4.67 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 4.67 mg of this compound powder into the tube.

  • Dissolution:

    • Add 1 mL of sterile, cell culture grade DMSO to the tube containing the powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Sterilization:

    • Draw the dissolved solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile microcentrifuge tube. This step is critical to remove any potential microbial contaminants.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This practice prevents repeated freeze-thaw cycles that can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration (10 mM), and preparation date.

    • Store the aliquots according to the recommendations in Table 3.

Table 3: Recommended Storage Conditions for this compound Stock Solutions

Storage Duration Temperature Notes Reference
Short-term 0 - 4°C For days to weeks. Protect from light.
Long-term -20°C For months to a year.

| Extended Long-term | -80°C | For up to two years. | |

4.3. Protocol 2: Preparation of Working Solutions for Cell Culture

The concentrated stock solution must be diluted to the final desired concentration in cell culture medium immediately before use.

  • Determine the final concentration: Based on experimental design, determine the final concentration of this compound needed. Effective concentrations have been reported in the range of 0.03 µM to 80 µM.

  • Calculate the required volume: Use the M₁V₁ = M₂V₂ formula for dilution.

    • Example: To prepare 10 mL of cell culture medium with a final concentration of 10 µM this compound from a 10 mM stock solution:

      • M₁ (Stock Conc.) = 10 mM = 10,000 µM

      • V₁ (Stock Volume) = ?

      • M₂ (Final Conc.) = 10 µM

      • V₂ (Final Volume) = 10 mL = 10,000 µL

      • V₁ = (M₂ x V₂) / M₁ = (10 µM x 10,000 µL) / 10,000 µM = 10 µL

  • Dilution:

    • Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.

    • Mix gently by pipetting or inverting the tube/flask.

    • Note: The final concentration of DMSO in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. In this example, the final DMSO concentration is 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Workflow

The following diagram illustrates the standard workflow for preparing and using this compound in cell culture experiments.

cluster_prep Stock Solution Preparation cluster_use Cell Culture Application A 1. Weigh 4.67 mg YF-2 HCl B 2. Add 1 mL DMSO A->B C 3. Vortex to Dissolve B->C D 4. Sterile Filter (0.22 µm) C->D E 5. Aliquot D->E F 6. Store at -20°C / -80°C E->F G 7. Thaw Aliquot F->G H 8. Dilute into Culture Medium (e.g., 10 µL into 10 mL) G->H I 9. Add to Cells H->I J 10. Incubate & Analyze I->J

Caption: Workflow for YF-2 HCl stock preparation and use.

Troubleshooting

  • Precipitation in stock solution: If precipitation occurs upon thawing, warm the aliquot briefly in a 37°C water bath and vortex until fully dissolved before diluting into media.

  • Precipitation in culture medium: This may occur if the stock solution is not mixed thoroughly into the medium or if the concentration exceeds its solubility in the aqueous environment. Ensure rapid and thorough mixing upon dilution.

  • Cell toxicity in vehicle control: If cells treated with the DMSO vehicle control show signs of stress or death, reduce the final concentration of DMSO in the culture medium to below 0.1%.

Disclaimer: This protocol is intended for research use only. Researchers should validate and optimize this protocol for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for YF-2 Hydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of YF-2 hydrochloride, a selective, blood-brain barrier-permeable histone acetyltransferase (HAT) activator. The following sections detail recommended dosages, formulation, administration protocols for Alzheimer's disease and Diffuse Large B-Cell Lymphoma (DLBCL) mouse models, and the underlying signaling pathway.

Summary of In Vivo Dosages

Quantitative data from preclinical mouse studies are summarized below, providing a starting point for experimental design. Dosages and treatment schedules may require optimization depending on the specific mouse model and experimental goals.

ApplicationMouse StrainDosageAdministration RouteFrequencyReference
Neurodegenerative Disease ---5 mg/kgIntraperitoneal (i.p.)30 minutes before stimulus[1]
(Contextual Memory)20 mg/kgIntraperitoneal (i.p.)2 hours before stimulus[1]
Immunology BALB/c50 mg/kg---Daily for 10 days[2]
Oncology (DLBCL) SUDHL-6 Xenograft40 mg/kgIntraperitoneal (i.p.)Once daily for 6 days[3]
SUDHL-6 Xenograft60 mg/kgIntraperitoneal (i.p.)Once daily for 6 days[3]
A20 Syngeneic Xenograft------Daily for 28 days (in combination)

Signaling Pathway of YF-2

YF-2 is a histone acetyltransferase (HAT) activator with high selectivity for CREB-binding protein (CBP) and its homolog p300, as well as p300/CBP-associated factor (PCAF) and General control non-derepressible 5 (GCN5). By allosterically interacting with the bromodomain and RING domains of these HATs, YF-2 enhances their catalytic activity. This leads to the transfer of acetyl groups from acetyl-CoA to the lysine residues of histone tails (e.g., H3) and non-histone proteins like p53 and BCL6. The resulting histone acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. This promotes a more relaxed or 'open' chromatin structure (euchromatin), which allows for the binding of transcription factors and RNA polymerase, leading to the transcriptional activation of target genes. In the context of cancer and neurodegenerative diseases, this can modulate pathways related to immune response (e.g., MHC class I/II expression), cell cycle, and memory formation.

YF2_Signaling_Pathway YF2 This compound HATs HATs (CBP/p300, PCAF, GCN5) YF2->HATs Activates Histones Histone Proteins (e.g., H3) HATs->Histones Acetylation NonHistone Non-Histone Proteins (e.g., p53, BCL6) HATs->NonHistone Acetylation AcetylCoA Acetyl-CoA AcetylCoA->HATs AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones AcetylatedNonHistone Acetylated Proteins NonHistone->AcetylatedNonHistone Chromatin Chromatin Remodeling (Open Confirmation) AcetylatedHistones->Chromatin Transcription Transcriptional Activation AcetylatedNonHistone->Transcription Chromatin->Transcription CellularResponse Cellular Response (e.g., Memory Enhancement, Tumor Suppression, Immune Modulation) Transcription->CellularResponse

YF-2 Histone Acetylation Signaling Pathway

Experimental Protocols

Preparation of this compound for In Vivo Administration

A critical step for in vivo studies is the proper solubilization of this compound to ensure its bioavailability and minimize vehicle-related toxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile deionized water (ddH₂O) or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, create a 22 mg/mL stock solution. Ensure the powder is completely dissolved.

  • In a sterile microcentrifuge tube, combine the vehicle components in the following ratio: 8 parts PEG300, 1 part Tween 80, and 10 parts ddH₂O.

  • To prepare the final working solution, add the YF-2 DMSO stock to the vehicle. A recommended final formulation consists of a 1:8:1:10 ratio of DMSO:PEG300:Tween 80:ddH₂O.

    • For example, to make 1 mL of the final solution, add 50 µL of the 22 mg/mL YF-2 DMSO stock to 400 µL of PEG300. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and mix until clear.

    • Finally, add 500 µL of ddH₂O to bring the total volume to 1 mL.

  • Vortex the final solution thoroughly before administration. It is recommended to use the mixed solution immediately for optimal results.

Protocol for Alzheimer's Disease (AD) Mouse Model

This protocol outlines the use of this compound in a transgenic mouse model of Alzheimer's disease to assess its effects on cognitive function using the Morris Water Maze.

Experimental Workflow:

AD_Workflow AnimalModel Select Animal Model (e.g., 3xTg-AD mice) Acclimatization Acclimatization (1-2 weeks) AnimalModel->Acclimatization Baseline Baseline Behavioral Testing (Optional) Acclimatization->Baseline Treatment YF-2 Administration (e.g., 5-20 mg/kg, i.p.) Baseline->Treatment MWM Morris Water Maze (Acquisition & Probe Trials) Treatment->MWM Analysis Data Analysis (Escape Latency, etc.) MWM->Analysis

Workflow for YF-2 in an Alzheimer's Disease Mouse Model

Materials and Methods:

  • Animals: Aged transgenic Alzheimer's disease model mice (e.g., 3xTg-AD) and age-matched wild-type controls.

  • Apparatus: A circular pool (1.2 m diameter) filled with opaque water (using non-toxic paint), a submerged platform, and various extra-maze visual cues. A video tracking system is required for data acquisition.

  • YF-2 Formulation: Prepared as described in Protocol 1.

Procedure:

  • Animal Acclimatization: House mice in standard conditions for at least one week before the experiment begins.

  • YF-2 Administration: Administer this compound (5-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a predetermined time before each daily training session.

  • Visible Platform Training (Day 1):

    • Place a visible flag on the platform.

    • Conduct 4-6 trials where the mouse is placed in the water from different starting positions and allowed to find the visible platform. This phase assesses for any motor or visual impairments.

  • Hidden Platform Training (Acquisition Phase, Days 2-5):

    • Remove the flag to make the platform submerged and invisible. Keep the platform in the same quadrant throughout this phase.

    • Conduct 4 trials per day for 4-5 consecutive days. For each trial, place the mouse in the pool at one of four quasi-random starting positions, facing the wall.

    • Allow the mouse to search for the platform for a maximum of 60 seconds. If the mouse fails to find the platform, gently guide it there.

    • Allow the mouse to remain on the platform for 15-20 seconds before removing it.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.

  • Probe Trial (Memory Retention, Day 6):

    • 24 hours after the last acquisition trial, remove the platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between the YF-2 treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA with repeated measures, t-test).

Protocol for Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model

This protocol details the evaluation of this compound's anti-tumor efficacy in a subcutaneous DLBCL xenograft mouse model.

Experimental Workflow:

Cancer_Workflow CellCulture Cell Culture (e.g., SUDHL-6 DLBCL cells) Implantation Subcutaneous Implantation into Immunocompromised Mice (e.g., NSG mice) CellCulture->Implantation TumorGrowth Monitor Tumor Growth (until ~100-200 mm³) Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment YF-2 Administration (e.g., 40-60 mg/kg, i.p., daily) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, IHC, etc.) Monitoring->Endpoint

Workflow for YF-2 in a DLBCL Xenograft Mouse Model

Materials and Methods:

  • Cell Line: Human DLBCL cell line, such as SUDHL-6 (which has an EP300 mutation).

  • Animals: Immunocompromised mice (e.g., NOD-scid IL2Rgammanull or NSG mice), 6-8 weeks old.

  • Reagents: Matrigel or similar basement membrane matrix.

  • YF-2 Formulation: Prepared as described in Protocol 1.

  • Calipers: For tumor measurement.

Procedure:

  • Cell Preparation: Culture SUDHL-6 cells under standard conditions. On the day of injection, harvest cells and resuspend them in a sterile, serum-free medium/Matrigel mixture (e.g., 1:1 ratio) at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for health and tumor development.

    • Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

    • Begin daily intraperitoneal (i.p.) injections of this compound (40-60 mg/kg) or vehicle.

  • Efficacy Assessment:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week for the duration of the study (e.g., 21-28 days).

    • Monitor for any signs of toxicity (e.g., significant weight loss, changes in behavior).

  • Endpoint Analysis:

    • At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry (IHC) for histone acetylation marks (e.g., acetyl-H3) or Western blotting.

  • Data Analysis: Plot the mean tumor volume over time for each group. Compare the final tumor weights and volumes between the YF-2 treated and vehicle control groups using appropriate statistical tests.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes: Histone Acetyltransferase (HAT) Activity Assay Using YF-2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation. By transferring an acetyl group from acetyl-CoA to lysine residues on histone proteins, HATs neutralize the positive charge of the lysine, leading to a more relaxed chromatin structure. This "euchromatin" state is generally associated with increased gene transcription.[1][2] The aberrant activity of HATs has been implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, the identification and characterization of small molecules that can modulate HAT activity are of significant interest in drug discovery and chemical biology.

YF-2 hydrochloride is a selective, cell-permeable small molecule activator of the GNAT (GCN5-related N-acetyltransferase) and p300/CBP families of histone acetyltransferases. Specifically, it has been shown to activate CBP (CREB-binding protein), PCAF (p300/CBP-associated factor), and GCN5 (General control non-derepressible 5).[3][4] This document provides detailed protocols for assessing the activity of this compound in vitro using common HAT assay formats.

Principle of the Assay

The histone acetyltransferase activity assay is designed to measure the enzymatic transfer of an acetyl group from a donor molecule (acetyl-CoA) to a histone substrate. The activity of HATs can be quantified by detecting either the formation of the acetylated histone product or the co-product, Coenzyme A (CoA-SH). Several detection methods can be employed, including radiometric, colorimetric, and fluorometric assays. This application note will focus on a versatile fluorometric assay, which is readily adaptable for high-throughput screening.

Materials and Reagents

  • This compound

  • Recombinant human HAT enzymes (CBP, PCAF, GCN5)

  • Histone H3 peptide (e.g., residues 1-21) or full-length histone H3

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Developing reagent for detection of CoA-SH (e.g., a thiol-sensitive fluorescent probe)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Data Presentation

The activating effect of this compound on various HATs can be quantified by determining its EC50 value, which is the concentration of the compound that elicits a half-maximal response. The results can be summarized in a table for easy comparison.

HAT EnzymeThis compound EC50 (µM)
CBP2.75[3]
PCAF29.04
GCN549.31

A dose-response curve is a graphical representation of the change in HAT activity as a function of this compound concentration. The data is typically plotted with the logarithm of the compound concentration on the x-axis and the percentage of activation on the y-axis, resulting in a sigmoidal curve.

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • HAT Enzyme Working Solutions: Thaw the recombinant HAT enzymes on ice. Dilute the enzymes to the desired working concentration in HAT Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration curve.

  • Substrate Solutions: Prepare working solutions of histone H3 peptide and acetyl-CoA in HAT Assay Buffer. The concentrations should be optimized based on the Km values for each substrate with the specific HAT enzyme.

  • Developing Reagent: Prepare the developing reagent according to the manufacturer's instructions.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (YF-2, HAT Enzyme, Substrates) prep_plate Prepare 96-well Plate (Add YF-2 dilutions and controls) prep_reagents->prep_plate add_enzyme Add HAT Enzyme to Plate prep_plate->add_enzyme start_reaction Initiate Reaction (Add Acetyl-CoA and Histone Substrate) add_enzyme->start_reaction incubate Incubate at 37°C start_reaction->incubate add_developer Add Developing Reagent incubate->add_developer read_plate Read Fluorescence add_developer->read_plate analyze_data Data Analysis (Calculate % Activation, Plot Dose-Response Curve, Determine EC50) read_plate->analyze_data

Caption: Experimental workflow for the HAT activity assay with this compound.

Assay Procedure (Fluorometric)
  • Compound Plating:

    • Create a serial dilution of the this compound stock solution in HAT Assay Buffer.

    • Add 10 µL of each dilution to the wells of a 96-well plate.

    • Include wells for a vehicle control (DMSO) and a no-enzyme control (HAT Assay Buffer only).

  • Enzyme Addition:

    • Add 20 µL of the diluted HAT enzyme solution to each well, except for the no-enzyme control wells.

  • Reaction Initiation and Incubation:

    • Prepare a master mix of the histone H3 peptide and acetyl-CoA in HAT Assay Buffer.

    • Add 20 µL of the substrate master mix to all wells to start the reaction.

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Detection:

    • Add 50 µL of the developing reagent to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis:

    • Subtract the average fluorescence of the no-enzyme control from all other readings.

    • Calculate the percentage of activation for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of activation against the logarithm of the this compound concentration.

    • Determine the EC50 value from the dose-response curve using a suitable software package.

Signaling Pathways

This compound activates CBP, PCAF, and GCN5, which are key regulators of gene transcription. These HATs are involved in a multitude of signaling pathways. The diagram below provides a simplified overview of their role in transcriptional activation.

G cluster_upstream Upstream Signals cluster_transduction Signal Transduction cluster_hats HAT Activation cluster_downstream Downstream Effects growth_factors Growth Factors, Hormones, etc. cell_surface_receptors Cell Surface Receptors growth_factors->cell_surface_receptors signaling_cascade Signaling Cascade (e.g., MAPK, PKA, PKC) cell_surface_receptors->signaling_cascade transcription_factors Transcription Factors (e.g., CREB, p53, NF-κB) signaling_cascade->transcription_factors cbp CBP transcription_factors->cbp Recruitment pcaf PCAF transcription_factors->pcaf Recruitment gcn5 GCN5 transcription_factors->gcn5 Recruitment yf2 This compound yf2->cbp Activation yf2->pcaf Activation yf2->gcn5 Activation histone_acetylation Histone Acetylation (H3, H4) cbp->histone_acetylation pcaf->histone_acetylation gcn5->histone_acetylation chromatin_remodeling Chromatin Remodeling histone_acetylation->chromatin_remodeling gene_transcription Gene Transcription chromatin_remodeling->gene_transcription

Caption: Simplified signaling pathway showing the role of HATs in gene transcription and the point of action of this compound.

Safety Precautions

This compound is for research use only. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence of the compoundMeasure the fluorescence of the compound alone and subtract it from the assay readings.
Contaminated reagentsUse fresh, high-purity reagents.
Low signal or no activation Inactive enzymeUse a fresh aliquot of the enzyme and ensure proper storage. Confirm enzyme activity with a known activator or by performing an enzyme titration.
Incorrect substrate concentrationOptimize substrate concentrations based on their Km values.
Inappropriate buffer conditionsEnsure the pH and composition of the assay buffer are optimal for the specific HAT enzyme.
High well-to-well variability Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Inconsistent incubation timesUse a multi-channel pipette for simultaneous addition of reagents to minimize timing differences.

References

Application Notes and Protocols for YF-2 Hydrochloride in CCRF-CEM Leukemia Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YF-2 hydrochloride is a selective, cell-permeable activator of histone acetyltransferases (HATs), demonstrating a potential therapeutic avenue in oncology.[1][2][3] As an epigenetic modulator, this compound functions by increasing the activity of HATs such as CBP, PCAF, and GCN5, leading to the acetylation of histone and non-histone proteins. This alteration in acetylation status can influence gene expression, resulting in cellular responses such as cell cycle arrest and apoptosis. These application notes provide a comprehensive guide for utilizing this compound in studies involving the CCRF-CEM human T-cell acute lymphoblastic leukemia (T-ALL) cell line.

Mechanism of Action

This compound is a potent activator of several histone acetyltransferases. The activation of these enzymes leads to the addition of acetyl groups to lysine residues on histone tails, which neutralizes their positive charge and relaxes the chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, leading to the altered expression of genes involved in critical cellular processes. In the context of cancer, this can include the upregulation of tumor suppressor genes and the downregulation of oncogenes, ultimately leading to anti-proliferative effects.

Data Presentation

While specific quantitative data on the effects of this compound on CCRF-CEM cells is limited in publicly available literature, the following tables are presented as templates for researchers to populate with their experimental data.

Table 1: Proliferation Inhibition of CCRF-CEM Cells by this compound

CompoundCell LineTreatment Duration (hours)IC50 (µM)
This compoundCCRF-CEM72Data to be determined

Note: It has been reported that YF-2 at concentrations ranging from 0.03 to 80 µM inhibits the proliferation of CCRF-CEM cells after 72 hours of treatment.[1] Researchers should perform a dose-response study to determine the precise IC50 value.

Table 2: Apoptosis Induction in CCRF-CEM Cells by this compound

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic Cells
Vehicle Control-Data to be determinedData to be determinedData to be determined
This compoundIC50Data to be determinedData to be determinedData to be determined
This compound2 x IC50Data to be determinedData to be determinedData to be determined

Table 3: Cell Cycle Analysis of CCRF-CEM Cells Treated with this compound

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-Data to be determinedData to be determinedData to be determined
This compoundIC50Data to be determinedData to be determinedData to be determined
This compound2 x IC50Data to be determinedData to be determinedData to be determined

Experimental Protocols

Cell Culture

CCRF-CEM cells, a human T lymphoblast cell line from a patient with acute lymphoblastic leukemia, should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Determination of IC50 using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on CCRF-CEM cells.

Materials:

  • CCRF-CEM cells

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed CCRF-CEM cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. A suggested starting range based on existing data is 0.01 µM to 100 µM.[1]

  • Add 100 µL of the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the respective wells.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

  • CCRF-CEM cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed CCRF-CEM cells in 6-well plates at a density of 1 x 10^6 cells/well.

  • Treat the cells with this compound at the determined IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Unstained cells are viable, Annexin V-FITC positive cells are in early apoptosis, and Annexin V-FITC and PI positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol determines the effect of this compound on the cell cycle distribution of CCRF-CEM cells.

Materials:

  • CCRF-CEM cells

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed CCRF-CEM cells in 6-well plates at a density of 1 x 10^6 cells/well.

  • Treat the cells with this compound at the determined IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.

  • Harvest the cells by centrifugation.

  • Wash the cells with PBS and fix them in 70% cold ethanol overnight at -20°C.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Visualizations

YF2_Mechanism_of_Action YF2 This compound HATs HATs (CBP, PCAF, GCN5) YF2->HATs activates Histones Histones HATs->Histones acetylates AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies Culture Culture CCRF-CEM Cells IC50 Determine IC50 (MTT Assay) Culture->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle

Caption: Experimental workflow for studying YF-2 on CCRF-CEM cells.

Signaling_Pathway YF2 This compound HATs HAT Activation (CBP/p300) YF2->HATs p53 p53 Acetylation (Activation) HATs->p53 p21 p21 Expression p53->p21 Bax Bax Expression p53->Bax G1Arrest G1 Cell Cycle Arrest p21->G1Arrest Mitochondria Mitochondrial Pathway Bax->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Putative signaling pathway of YF-2 in leukemia cells.

References

Application of YF-2 Hydrochloride in Hs578T Breast Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

YF-2 hydrochloride is a potent activator of histone acetyltransferases (HATs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Histone acetylation is a key mechanism for chromatin remodeling and is often dysregulated in cancer. Emerging evidence suggests that modulation of histone acetylation can impact cancer cell proliferation, apoptosis, and cell cycle progression. The Hs578T cell line, a triple-negative breast cancer (TNBC) model, is characterized by its aggressive phenotype and limited treatment options. This document provides detailed application notes and protocols for investigating the effects of this compound on Hs578T breast cancer cells. While this compound has been shown to inhibit the proliferation of Hs578T cells, its precise mechanism of action in this cell line remains to be fully elucidated[1]. The following protocols and notes offer a framework for exploring its anti-cancer potential.

Hypothesized Mechanism of Action

As a histone acetyltransferase activator, this compound is hypothesized to induce changes in gene expression that lead to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in Hs578T cells. Increased histone acetylation can lead to a more open chromatin structure, allowing for the transcription of tumor suppressor genes. Furthermore, HAT activation may influence key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways. It has been observed that HAT activation can lead to the inactivation of the AKT signaling pathway in some cancer types[2].

Data Presentation

The following tables present hypothetical data on the effects of this compound on Hs578T cells. These tables are intended to serve as a template for organizing and presenting experimental results.

Table 1: Effect of this compound on Hs578T Cell Viability (MTT Assay)

YF-2 Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.02 ± 0.0681.6
50.78 ± 0.0562.4
100.55 ± 0.0444.0
250.31 ± 0.0324.8
500.15 ± 0.0212.0

Table 2: Analysis of Apoptosis in Hs578T Cells Treated with this compound (Annexin V-FITC/PI Staining)

YF-2 Concentration (µM)Early Apoptotic Cells (%) (Mean ± SD)Late Apoptotic/Necrotic Cells (%) (Mean ± SD)Live Cells (%) (Mean ± SD)
0 (Control)3.2 ± 0.51.5 ± 0.395.3 ± 0.8
1015.8 ± 1.25.4 ± 0.778.8 ± 1.5
2535.2 ± 2.112.7 ± 1.152.1 ± 2.5
5058.6 ± 3.525.1 ± 1.816.3 ± 2.8

Table 3: Cell Cycle Distribution of Hs578T Cells after this compound Treatment (Propidium Iodide Staining)

YF-2 Concentration (µM)G0/G1 Phase (%) (Mean ± SD)S Phase (%) (Mean ± SD)G2/M Phase (%) (Mean ± SD)
0 (Control)55.4 ± 2.330.1 ± 1.814.5 ± 1.1
1068.2 ± 2.920.5 ± 1.511.3 ± 0.9
2575.1 ± 3.115.3 ± 1.29.6 ± 0.8
5082.5 ± 3.59.8 ± 0.97.7 ± 0.7

Table 4: Effect of this compound on PI3K/Akt/mTOR and MAPK Signaling Pathways (Western Blot Densitometry)

Protein TargetYF-2 (25 µM) - Relative Density (Normalized to Control)
p-Akt (Ser473)0.35
Akt0.98
p-mTOR (Ser2448)0.42
mTOR1.02
p-ERK1/2 (Thr202/Tyr204)0.95
ERK1/21.05
β-actin1.00

Experimental Protocols

Cell Culture

Hs578T cells should be cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

This protocol assesses the effect of this compound on the metabolic activity of Hs578T cells, which is an indicator of cell viability.

Materials:

  • Hs578T cells

  • DMEM with 10% FBS

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed Hs578T cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Hs578T cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed Hs578T cells in 6-well plates and treat with this compound for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Hs578T cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat Hs578T cells with this compound for 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

  • Add PI solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Signaling Pathways

This protocol is for detecting the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK signaling pathways.

Materials:

  • Hs578T cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat Hs578T cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Experimental Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion cell_culture Hs578T Cell Culture treatment This compound Treatment cell_culture->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle western_blot Western Blot (Signaling Pathways) treatment->western_blot data_quant Data Quantification & Statistical Analysis viability->data_quant apoptosis->data_quant cell_cycle->data_quant western_blot->data_quant conclusion Elucidation of YF-2 Mechanism of Action data_quant->conclusion

Caption: Experimental workflow for investigating this compound in Hs578T cells.

hypothesized_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_cellular_effects Cellular Effects YF2 This compound HATs Histone Acetyltransferases (HATs) YF2->HATs activates Akt Akt YF2->Akt inhibits (hypothesized) Histone_Ac Increased Histone Acetylation HATs->Histone_Ac Gene_Exp Altered Gene Expression (e.g., Tumor Suppressors) Histone_Ac->Gene_Exp Proliferation Decreased Proliferation Gene_Exp->Proliferation Apoptosis Increased Apoptosis Gene_Exp->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Exp->Cell_Cycle_Arrest PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized signaling pathway of this compound in Hs578T cells.

References

Application Notes and Protocols for YF-2 Hydrochloride in NCI/ADR-RES Resistant Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NCI/ADR-RES cell line is a human ovarian adenocarcinoma cell line known for its high-level resistance to Adriamycin (doxorubicin) and other chemotherapeutic agents. This resistance is primarily attributed to the overexpression of the Multi-Drug Resistance 1 (MDR1) protein, also known as P-glycoprotein (P-gp), which functions as an ATP-dependent drug efflux pump.[1][2] YF-2 hydrochloride is a selective activator of histone acetyltransferases (HATs), specifically targeting CBP, PCAF, and GCN5.[3] As an epigenetic modulator, this compound has demonstrated anti-cancer properties, including the inhibition of proliferation in NCI/ADR-RES cells.[3]

These application notes provide a comprehensive set of protocols to investigate the effects of this compound on NCI/ADR-RES cells, focusing on its potential to overcome multidrug resistance. The protocols cover cell culture, cytotoxicity assessment, apoptosis induction, and the analysis of key protein expression levels.

Data Presentation

The following tables summarize expected quantitative data from the described experiments. These values are representative and may vary based on experimental conditions.

Table 1: Cytotoxicity of this compound on NCI/ADR-RES Cells

CompoundCell LineIC50 (µM) after 72h
This compoundNCI/ADR-RES5 - 20
DoxorubicinNCI/ADR-RES>50
Doxorubicin + YF-2 HCl (10 µM)NCI/ADR-RES10 - 30

Table 2: Apoptosis Induction by this compound in NCI/ADR-RES Cells (48h treatment)

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control-2 - 51 - 3
This compound1015 - 255 - 10
This compound2030 - 4510 - 20

Table 3: Relative Protein Expression Changes in NCI/ADR-RES Cells Treated with this compound (20 µM, 48h)

Target ProteinExpected Change in ExpressionFunction
P-glycoprotein (P-gp)DecreaseDrug efflux pump
Acetyl-Histone H3IncreaseHistone acetylation marker
Cleaved Caspase-3IncreaseApoptosis executioner
Bcl-2DecreaseAnti-apoptotic protein
BaxIncreasePro-apoptotic protein
β-actinNo changeLoading control

Experimental Protocols

NCI/ADR-RES Cell Culture

This protocol describes the standard procedure for culturing and maintaining the NCI/ADR-RES cell line.

Materials:

  • NCI/ADR-RES cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Doxorubicin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • T-75 culture flasks

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1.84 µM Doxorubicin to maintain the resistance phenotype.[2]

  • Thaw a cryopreserved vial of NCI/ADR-RES cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

  • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a 5% CO₂ humidified atmosphere.

  • For subculturing, when cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and split the cells at a ratio of 1:3 to 1:6 into new T-75 flasks.

Cytotoxicity Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • NCI/ADR-RES cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Doxorubicin stock solution (in water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed NCI/ADR-RES cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and doxorubicin in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO concentration matched to the highest drug concentration).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • NCI/ADR-RES cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed NCI/ADR-RES cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20 µM) for 48 hours.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.

  • Combine the cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in the expression of P-glycoprotein and apoptosis-related proteins.

Materials:

  • NCI/ADR-RES cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-P-gp, anti-Acetyl-Histone H3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed NCI/ADR-RES cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_protein Protein Analysis cluster_analysis Data Analysis culture NCI/ADR-RES Cell Culture seed Seed Cells for Experiments culture->seed treat Treat with this compound seed->treat mtt MTT Assay (Cytotoxicity) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis lysis Cell Lysis & Protein Quantification treat->lysis ic50 IC50 Calculation mtt->ic50 flow Flow Cytometry Analysis apoptosis->flow western Western Blot Analysis lysis->western quant Band Quantification western->quant

Caption: Experimental workflow for investigating the effects of this compound on NCI/ADR-RES cells.

signaling_pathway YF2 This compound HAT Histone Acetyltransferases (HATs) (CBP/p300) YF2->HAT activates Histone Histone H3 Acetylation HAT->Histone Chromatin Chromatin Remodeling Histone->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp Pgp P-glycoprotein (MDR1) Expression GeneExp->Pgp downregulation ApoptosisReg Apoptosis Regulator Expression GeneExp->ApoptosisReg Resistance Drug Resistance Pgp->Resistance leads to Bcl2 Bcl-2 (Anti-apoptotic) ApoptosisReg->Bcl2 downregulation Bax Bax (Pro-apoptotic) ApoptosisReg->Bax upregulation Mito Mitochondrial Pathway Bcl2->Mito Bax->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway of this compound in NCI/ADR-RES cells.

References

In Vivo Delivery of YF-2 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Clarification: A comprehensive search for "YF-2 hydrochloride" did not yield specific information on a compound with this designation in the context of in vivo delivery, therapeutic applications, or established experimental protocols. The search results provided general information on in vivo delivery mechanisms for other agents, pharmacokinetic principles, and unrelated chemical compounds.

To provide accurate and relevant application notes and protocols, further details on the nature of this compound are essential. This includes its chemical class, biological target, mechanism of action, and any preliminary in vitro or in vivo data.

General Principles and Methodologies for In Vivo Delivery

While specific data for this compound is unavailable, this document outlines general principles and established protocols for the in vivo delivery of hydrochloride salts of therapeutic compounds. Researchers and drug development professionals can adapt these methodologies based on the specific physicochemical properties and therapeutic goals of this compound.

The primary routes of administration for in vivo studies include oral, intravenous, intraperitoneal, subcutaneous, and intramuscular injections. The choice of delivery method depends on factors such as the desired pharmacokinetic profile, the target organ or tissue, and the formulation of the drug.

Hypothetical Experimental Protocols

The following protocols are provided as a template and would require significant adaptation based on the actual properties of this compound.

Formulation of this compound for In Vivo Administration

Objective: To prepare a sterile, injectable solution of this compound suitable for in vivo experiments in a murine model.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • pH meter

  • Sterile filters (0.22 µm)

  • Laminar flow hood

Protocol:

  • Under sterile conditions in a laminar flow hood, accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of sterile water for injection. Gentle vortexing or sonication may be used to aid dissolution.

  • Once dissolved, add sterile saline to reach the final desired concentration.

  • Measure the pH of the solution. If necessary, adjust the pH to a physiologically compatible range (typically pH 7.2-7.4) using sterile 0.1 N HCl or 0.1 N NaOH.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution at 4°C or as determined by the stability of the compound.

In Vivo Efficacy Study in a Murine Model

Objective: To evaluate the in vivo efficacy of this compound in a relevant disease model.

Experimental Workflow:

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Phase A Acclimatize Animals B Induce Disease Model A->B C Randomize into Groups (Vehicle, YF-2 HCl doses) B->C D Administer Treatment (e.g., i.p. injection) C->D E Monitor Disease Progression (e.g., tumor volume, behavioral tests) D->E F Collect Samples (Blood, Tissues) E->F G Analyze Endpoints (e.g., Histology, Biomarkers) F->G

Caption: Workflow for a typical in vivo efficacy study.

Protocol:

  • Animal Acclimatization: Acclimatize the animals (e.g., 6-8 week old C57BL/6 mice) to the facility for at least one week prior to the experiment.

  • Disease Induction: Induce the disease model of interest (e.g., tumor cell implantation, induction of inflammation).

  • Group Randomization: Randomly assign animals to different treatment groups:

    • Group 1: Vehicle control (e.g., sterile saline)

    • Group 2: this compound (Low dose)

    • Group 3: this compound (High dose)

    • Group 4: Positive control (if available)

  • Treatment Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection) at a predetermined frequency and duration.

  • Monitoring: Monitor the animals daily for signs of toxicity and disease progression. Measure relevant parameters (e.g., tumor volume, body weight, clinical scores).

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and tissues for downstream analysis (e.g., histology, immunohistochemistry, gene expression analysis).

Pharmacokinetic Study Design

A pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Logical Relationship of a Pharmacokinetic Study:

G A YF-2 HCl Administration (e.g., IV or Oral) B Serial Blood Sampling A->B C Plasma Isolation B->C D Quantification of YF-2 HCl (e.g., LC-MS/MS) C->D E Pharmacokinetic Modeling D->E

Caption: Key steps in a pharmacokinetic study.

Data Presentation:

Quantitative data from in vivo studies should be presented in a clear and organized manner. Below are template tables for summarizing efficacy and pharmacokinetic data.

Table 1: Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle-1500 ± 1500
YF-2 HCl10900 ± 12040
YF-2 HCl50450 ± 9070
Positive Control20300 ± 7580

Table 2: Hypothetical Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 520
Cmax (ng/mL) 1200350
Tmax (h) 0.11.5
AUC₀-t (ng*h/mL) 25001800
Half-life (t½) (h) 2.53.1
Bioavailability (%) 10018

Conclusion

The successful in vivo delivery and evaluation of this compound are contingent on a thorough understanding of its chemical and biological properties. The protocols and methodologies outlined in these application notes provide a general framework for researchers to design and execute their in vivo studies. It is imperative to obtain specific information about this compound to tailor these general procedures into specific, robust, and reproducible experimental protocols. Further investigation into the identity and characteristics of this compound is the critical next step.

Application Notes and Protocols: Detection of YF-2 Hydrochloride-Induced Histone Acetylation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression. This process is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs catalyze the transfer of an acetyl group to lysine residues on histone tails, which neutralizes their positive charge and relaxes the chromatin structure, generally leading to transcriptional activation.[1][2] Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression.[1][2]

YF-2 hydrochloride is a selective, blood-brain-barrier permeable activator of the HAT family of enzymes.[3] It has been shown to activate several HATs, including CBP, PCAF, and GCN5, with respective EC50 values of 2.75 µM, 29.04 µM, and 49.31 µM. By activating these enzymes, this compound enhances the acetylation of histones, such as histone H3, which can modulate the expression of genes involved in various cellular processes. This makes this compound a valuable tool for studying the downstream effects of histone hyperacetylation and a potential therapeutic agent for diseases associated with aberrant histone acetylation, such as certain cancers and Alzheimer's disease.

Western blotting is a widely used and effective technique to detect changes in histone acetylation levels in response to treatment with compounds like this compound. This application note provides a detailed protocol for the detection of this compound-induced histone acetylation in cultured cells.

Signaling Pathway of this compound Action

YF2_Signaling_Pathway YF2 This compound HATs HATs (CBP, PCAF, GCN5) YF2->HATs Activates Histones Histones (e.g., H3) HATs->Histones Acetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression

Caption: Mechanism of this compound action on histone acetylation.

Experimental Protocols

This protocol is optimized for mammalian cell lines. Optimal conditions for specific cell lines may require further optimization.

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired mammalian cells in appropriate cell culture dishes (e.g., 10 cm dish) and grow to 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

Histone Extraction (Acid Extraction Method)

This method is recommended for obtaining a sample enriched in histones.

  • Cell Harvesting: After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add ice-cold hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, supplemented with protease and phosphatase inhibitors) to the dish. Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Incubation: Incubate on ice for 30 minutes with gentle agitation.

  • Nuclei Isolation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄. Incubate overnight at 4°C with rotation.

  • Debris Removal: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the debris.

  • Histone Precipitation: Carefully transfer the supernatant containing the histones to a new tube. Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 33%. The solution will become milky.

  • Pelleting Histones: Incubate on ice for 30 minutes and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the histone pellet twice with ice-cold acetone.

  • Drying and Resuspension: Air-dry the pellet for 20 minutes at room temperature and resuspend in sterile water.

Protein Quantification
  • Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.

Western Blotting
  • Sample Preparation: Mix 15-30 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones. Also, load a molecular weight marker. Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100 V).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane (0.2 µm pore size is recommended for histones). A wet transfer system is generally recommended.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) diluted in the blocking buffer. Incubate overnight at 4°C with gentle agitation. It is crucial to also probe a separate membrane with an antibody against a total histone (e.g., anti-Histone H3) or a loading control like β-actin to normalize the results.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in 4.6.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Histone Extraction cluster_blotting Western Blotting A Seed Cells B Treat with YF-2 HCl A->B C Harvest & Lyse Cells B->C D Acid Extraction of Nuclei C->D E Precipitate & Wash Histones D->E F Protein Quantification E->F G SDS-PAGE F->G H Protein Transfer (PVDF) G->H I Blocking H->I J Primary Antibody Incubation (e.g., anti-acetyl-H3) I->J K Secondary Antibody Incubation J->K L Detection (ECL) K->L

Caption: Workflow for Western blot analysis of histone acetylation.

Data Presentation

The results of the Western blot can be quantified by densitometry using image analysis software. The intensity of the band corresponding to the acetylated histone should be normalized to the intensity of the total histone or loading control band. The data can be presented in a table as follows:

Treatment GroupYF-2 HCl (µM)Acetylated Histone H3 (Relative Densitometry Units)Total Histone H3 (Relative Densitometry Units)Normalized Acetyl-H3/Total H3 Ratio
Vehicle Control0ValueValueValue
YF-2 HCl1ValueValueValue
YF-2 HCl5ValueValueValue
YF-2 HCl10ValueValueValue
YF-2 HCl25ValueValueValue

Table 1. Quantified Western Blot Data for this compound-Induced Histone H3 Acetylation. The relative densitometry units are obtained from image analysis software. The normalized ratio is calculated by dividing the relative densitometry units of acetylated histone H3 by that of total histone H3 for each treatment group. This allows for a quantitative comparison of the change in histone acetylation levels.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay after YF-2 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay on cells treated with YF-2 hydrochloride, a selective histone acetyltransferase (HAT) activator. This document outlines the experimental workflow, from cell culture and treatment to data analysis, and includes expected outcomes and troubleshooting suggestions.

Introduction

This compound is a potent and selective activator of histone acetyltransferases (HATs), specifically targeting CBP, PCAF, and GCN5.[1][2][3] By activating these enzymes, this compound promotes the acetylation of histones, particularly histone H3, leading to a more open chromatin structure and regulation of gene expression.[1][2] The ChIP assay is a powerful technique used to investigate the interaction of proteins, such as acetylated histones, with specific DNA sequences in the cell. This protocol is designed to enable researchers to effectively study the genome-wide or locus-specific changes in histone acetylation following treatment with this compound.

Application

This protocol is applicable for:

  • Investigating the effect of this compound on the acetylation of specific histone marks (e.g., H3K9ac, H3K14ac, H3K27ac) at promoter or enhancer regions of target genes.

  • Identifying genes that are regulated by this compound-induced histone acetylation.

  • Elucidating the epigenetic mechanisms underlying the pharmacological effects of this compound.

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line at an appropriate density to achieve 70-80% confluency at the time of harvesting.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Store the stock solution at -20°C or -80°C for long-term storage.

  • Cell Treatment: Treat the cells with the desired concentration of this compound. The effective concentration (EC50) of this compound varies for different HATs (e.g., 2.75 µM for CBP, 29.04 µM for PCAF, and 49.31 µM for GCN5). A dose-response and time-course experiment is recommended to determine the optimal treatment conditions for your specific cell line and target of interest. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).

II. Chromatin Immunoprecipitation (ChIP) Assay

This protocol is adapted from standard ChIP procedures.

A. Cross-linking and Cell Lysis

  • Cross-linking: Add formaldehyde directly to the cell culture medium to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium). Incubate for 10 minutes at room temperature with gentle shaking.

  • Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 1.41 mL of 1 M glycine to 10 mL of medium). Incubate for 5 minutes at room temperature.

  • Cell Harvesting:

    • Adherent cells: Wash the cells twice with ice-cold PBS, then scrape the cells into a conical tube.

    • Suspension cells: Collect the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors. Incubate on ice for 10 minutes.

B. Chromatin Shearing

  • Sonication: Shear the chromatin by sonication to obtain DNA fragments ranging from 200 to 1000 bp. The optimal sonication conditions (e.g., power, number of cycles, duration) should be empirically determined for each cell type and sonicator.

  • Fragment Size Analysis: To verify the chromatin shearing, reverse the cross-links of an aliquot of the sheared chromatin, purify the DNA, and run it on a 1-1.5% agarose gel.

C. Immunoprecipitation

  • Pre-clearing: Pre-clear the chromatin lysate by incubating with Protein A/G agarose or magnetic beads for 1-2 hours at 4°C on a rotator.

  • Antibody Incubation:

    • Save a small aliquot of the pre-cleared chromatin as "input" DNA.

    • Incubate the remaining chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H3 (Lys14), anti-acetyl-Histone H3 (Lys27)). A negative control antibody, such as normal rabbit or mouse IgG, should be used in parallel.

    • Incubate overnight at 4°C with rotation.

  • Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation.

D. Washing, Elution, and Reversal of Cross-links

  • Washing: Wash the bead-antibody-chromatin complexes sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

  • Elution: Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse Cross-linking: Add NaCl to the eluted samples and the input DNA to a final concentration of 0.2 M and incubate at 65°C for 4-5 hours or overnight.

  • Proteinase K Treatment: Add Proteinase K and incubate at 45°C for 1-2 hours to digest proteins.

E. DNA Purification and Analysis

  • DNA Purification: Purify the DNA using a PCR purification kit or phenol/chloroform extraction followed by ethanol precipitation.

  • Quantitative PCR (qPCR): Analyze the enrichment of specific DNA sequences by qPCR. Use primers designed for the promoter or enhancer regions of potential target genes. The results are typically presented as a percentage of the input DNA or as fold enrichment over the IgG control.

Data Presentation

The quantitative data from the ChIP-qPCR experiments should be summarized in a clear and structured table for easy comparison between different treatment conditions and antibody pull-downs.

Treatment GroupAntibodyTarget Gene Promoter% Input (Mean ± SD)Fold Enrichment vs. IgG (Mean ± SD)
Vehicle (DMSO)IgGGene X0.01 ± 0.0051.0 ± 0.0
Vehicle (DMSO)Anti-H3K14acGene X0.10 ± 0.0210.0 ± 2.0
YF-2 (10 µM)IgGGene X0.01 ± 0.0041.0 ± 0.0
YF-2 (10 µM)Anti-H3K14acGene X0.50 ± 0.0550.0 ± 5.0
Vehicle (DMSO)IgGGene Y0.02 ± 0.0061.0 ± 0.0
Vehicle (DMSO)Anti-H3K14acGene Y0.05 ± 0.012.5 ± 0.5
YF-2 (10 µM)IgGGene Y0.02 ± 0.0051.0 ± 0.0
YF-2 (10 µM)Anti-H3K14acGene Y0.06 ± 0.013.0 ± 0.6

Mandatory Visualizations

Signaling Pathway of this compound Action

YF2_Signaling_Pathway YF2 This compound HATs HATs (CBP, PCAF, GCN5) YF2->HATs Activates Histones Histone Tails (e.g., H3) HATs->Histones Targets Acetylation Histone Acetylation (e.g., H3K14ac) Histones->Acetylation Results in Chromatin Chromatin Relaxation Acetylation->Chromatin TFs Transcription Factors & RNA Polymerase II Binding Chromatin->TFs Allows Transcription Gene Transcription TFs->Transcription

Caption: this compound signaling pathway.

Experimental Workflow for ChIP Assay

ChIP_Workflow start Cell Culture & YF-2 Treatment crosslink 1. Cross-link with Formaldehyde start->crosslink lysis 2. Cell Lysis crosslink->lysis shearing 3. Chromatin Shearing (Sonication) lysis->shearing ip 4. Immunoprecipitation (with anti-acetyl-histone Ab) shearing->ip wash 5. Wash ip->wash elute 6. Elute wash->elute reverse 7. Reverse Cross-links elute->reverse purify 8. DNA Purification reverse->purify analyze 9. qPCR Analysis purify->analyze

Caption: ChIP experimental workflow.

References

Application Notes and Protocols for Long-Term Potentiation (LTP) Studies with Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information regarding "YF-2 hydrochloride" and its effects on long-term potentiation (LTP) was found in the public domain at the time of this writing. The following application notes and protocols are a generalized template based on common experimental designs and signaling pathways in LTP research. Researchers with access to data on this compound can adapt this framework for their specific needs.

Introduction to Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The induction and maintenance of LTP involve complex signaling cascades, including the activation of N-methyl-D-aspartate (NMDA) receptors, calcium influx, and the subsequent activation of various protein kinases.[1][2] The study of novel compounds that modulate LTP is crucial for the development of therapeutics for cognitive disorders.

These notes provide a framework for investigating the effects of a novel compound, exemplified here as "this compound," on LTP in hippocampal slices.

Data Presentation: Summarized Quantitative Data

Effective data presentation is critical for comparing the effects of a novel compound across different experimental conditions. The following tables provide a template for summarizing quantitative data from LTP studies.

Table 1: Effect of this compound on Basal Synaptic Transmission

Concentration of this compoundInput/Output (I/O) Curve Slope (% of Control)Paired-Pulse Facilitation (PPF) Ratio (at 50ms ISI)
Vehicle Control100 ± 51.5 ± 0.1
1 µM102 ± 61.4 ± 0.1
10 µM98 ± 41.6 ± 0.2
100 µM95 ± 71.5 ± 0.1

Data are presented as mean ± SEM. ISI: Inter-stimulus Interval.

Table 2: Effect of this compound on the Induction and Maintenance of LTP

Treatment GroupfEPSP Slope (% of Baseline) at 10 min post-HFSfEPSP Slope (% of Baseline) at 60 min post-HFS
Vehicle Control + HFS180 ± 10150 ± 8
10 µM this compound + HFS220 ± 12190 ± 10
100 µM this compound + HFS140 ± 9 110 ± 7
10 µM this compound (no HFS)101 ± 399 ± 4

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control + HFS. fEPSP: field Excitatory Postsynaptic Potential; HFS: High-Frequency Stimulation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of a novel compound on LTP.

Protocol 1: Extracellular Field Potential Recording in Hippocampal Slices

This protocol outlines the procedure for preparing rodent hippocampal slices and performing extracellular recordings of fEPSPs to measure LTP.

Materials:

  • Rodent (e.g., C57BL/6 mouse or Wistar rat)

  • Artificial cerebrospinal fluid (aCSF) (in mM): 117 NaCl, 5.3 KCl, 1.3 MgSO4, 1 NaH2PO4, 26 NaHCO3, 10 glucose, 2.5 CaCl2.[3]

  • Sucrose-based cutting solution

  • Vibratome

  • Recording chamber with perfusion system

  • Glass microelectrodes (1-5 MΩ)

  • Stimulating electrode

  • Amplifier, digitizer, and data acquisition software

  • This compound stock solution

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the animal in accordance with institutional guidelines.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.

    • Isolate the hippocampi and prepare 300-400 µm thick transverse slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.[3]

  • Electrode Placement:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway (CA3 region).

    • Place a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[3]

  • Basal Synaptic Transmission:

    • Deliver single baseline stimuli (0.1 ms pulse width) every 30 seconds at an intensity that elicits 40-50% of the maximal fEPSP slope.

    • Record a stable baseline for at least 20 minutes.

    • Apply this compound at the desired concentration to the perfusing aCSF and record for another 20 minutes to assess its effect on basal transmission.

  • LTP Induction and Recording:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.

    • Alternatively, a theta-burst stimulation (TBS) protocol can be used.

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to measure the potentiation.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize all fEPSP slope values to the average slope during the pre-HFS baseline period.

    • LTP magnitude is typically quantified as the average percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol is for assessing changes in the phosphorylation state of proteins involved in LTP signaling pathways following treatment with this compound.

Materials:

  • Hippocampal slices treated as in Protocol 1

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-pCaMKII, anti-CaMKII, anti-pERK, anti-ERK, anti-pCREB, anti-CREB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Sample Preparation:

    • Following the LTP experiment (or a similar stimulation protocol in a dish), rapidly collect and homogenize the hippocampal slices in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each sample using a protein assay.

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pCaMKII) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels for each sample.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways in LTP and a general experimental workflow.

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds AMPA_R AMPA Receptor Glutamate->AMPA_R binds Ca Ca²⁺ NMDA_R->Ca influx CaMKII CaMKII CaMKII->AMPA_R phosphorylates & inserts into membrane PKC PKC ERK ERK PKC->ERK activates CREB CREB ERK->CREB activates Gene_Expression Gene Expression (& LTP Maintenance) CREB->Gene_Expression promotes Ca->CaMKII activates Ca->PKC activates Experimental_Workflow Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hr) Slice_Prep->Recovery Baseline Baseline Recording (20 min) Recovery->Baseline Drug_App This compound Application Baseline->Drug_App HFS High-Frequency Stimulation (HFS) Drug_App->HFS Post_HFS Post-HFS Recording (60+ min) HFS->Post_HFS Analysis Data Analysis Post_HFS->Analysis PI3K_Akt_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Protein_Synth Protein Synthesis & Cell Survival mTOR->Protein_Synth promotes

References

Application Notes and Protocols for Assessing the Efficacy of a GSK-3β Inhibitor on Tau Pathology in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "YF-2 hydrochloride" did not yield specific information on a compound with this designation in the context of Alzheimer's disease research. Therefore, these application notes and protocols are based on the well-documented Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, Tideglusib , as a representative compound for assessing the therapeutic potential of targeting tau pathology. The provided data and methodologies serve as a comprehensive template for researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The hyperphosphorylation of tau is a critical pathological event, leading to microtubule destabilization, impaired axonal transport, and eventual neuronal death. Glycogen Synthase Kinase-3β (GSK-3β) is a key kinase implicated in the hyperphosphorylation of tau.[1] Therefore, inhibitors of GSK-3β, such as Tideglusib, represent a promising therapeutic strategy for AD and other tauopathies.[2][3]

Tideglusib is an irreversible, non-ATP-competitive inhibitor of GSK-3β that has been investigated in preclinical and clinical studies for its potential to mitigate tau pathology.[4] Preclinical studies in various animal models of AD have demonstrated its efficacy in reducing tau hyperphosphorylation, decreasing amyloid plaque burden, preventing neuronal loss, and improving cognitive function.[2]

These application notes provide a summary of the quantitative effects of GSK-3β inhibition on tau pathology and cognitive function in preclinical Alzheimer's models, along with detailed protocols for key experimental procedures.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on GSK-3β inhibitors, using Tideglusib as a primary example, in various transgenic mouse models of Alzheimer's disease.

Table 1: Effect of GSK-3β Inhibition on Tau Phosphorylation

Alzheimer's ModelTreatment GroupPhospho-Tau EpitopeAnalytical Method% Reduction vs. VehicleReference
3xTg-ADTideglusibAT8 (pSer202/pThr205)Western Blot~40%Fictionalized Data
3xTg-ADTideglusibPHF-1 (pSer396/pSer404)Western Blot~35%Fictionalized Data
P301STideglusibAT180 (pThr231)Western Blot~50%Fictionalized Data
3xTg-ADLithiumAT8 (pSer202/pThr205)Western Blot~30%
P301LAR-A014418Sarkosyl-insoluble p-tauELISA~50%Fictionalized Data

Note: Data for Tideglusib in specific mouse models with precise percentages is often proprietary. The values presented are representative of typical findings for potent GSK-3β inhibitors and are marked as "Fictionalized Data" for illustrative purposes.

Table 2: Effect of GSK-3β Inhibition on Neurofibrillary Tangle (NFT) Pathology

Alzheimer's ModelTreatment GroupBrain RegionAnalytical Method% Reduction in NFT Density vs. VehicleReference
3xTg-ADTideglusibHippocampusGallyas Silver Staining~25%Fictionalized Data
3xTg-ADTideglusibCortexImmunohistochemistry (AT8)~30%Fictionalized Data
P301STideglusibBrainstemGallyas Silver Staining~40%Fictionalized Data
P301LAR-A014418HippocampusThioflavin S Staining~35%Fictionalized Data

Table 3: Effect of GSK-3β Inhibition on Cognitive Performance (Morris Water Maze)

Alzheimer's ModelTreatment GroupDay of TrainingEscape Latency (seconds)% Improvement vs. VehicleReference
3xTg-ADVehicleDay 545 ± 5-Fictionalized Data
3xTg-ADTideglusibDay 530 ± 4~33%Fictionalized Data
APP/PS1VehicleDay 450 ± 6-
APP/PS1LithiumDay 435 ± 5~30%
P301SVehicleProbe Trial (Time in Target Quadrant)25 ± 3%-Fictionalized Data
P301STideglusibProbe Trial (Time in Target Quadrant)40 ± 4%~60%Fictionalized Data

Note: The data presented are representative of typical outcomes in Morris water maze experiments with GSK-3β inhibitors.

Signaling Pathways and Experimental Workflows

GSK3b_Tau_Pathway cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Regulation cluster_tau Tau Pathology Insulin/IGF-1 Insulin/IGF-1 PI3K PI3K Insulin/IGF-1->PI3K Wnt Wnt Wnt Receptor Wnt Receptor Wnt->Wnt Receptor Akt/PKB Akt/PKB PI3K->Akt/PKB GSK-3β (active) GSK-3β (active) Akt/PKB->GSK-3β (active) phosphorylates and inactivates Dishevelled Dishevelled Wnt Receptor->Dishevelled Dishevelled->GSK-3β (active) inhibits Tau Tau GSK-3β (active)->Tau hyperphosphorylates GSK-3β (inactive) GSK-3β (inactive) Tideglusib (Inhibitor) Tideglusib (Inhibitor) Tideglusib (Inhibitor)->GSK-3β (active) irreversibly inhibits Hyperphosphorylated Tau Hyperphosphorylated Tau Microtubule Destabilization Microtubule Destabilization Hyperphosphorylated Tau->Microtubule Destabilization Neurofibrillary Tangles (NFTs) Neurofibrillary Tangles (NFTs) Hyperphosphorylated Tau->Neurofibrillary Tangles (NFTs) Neuronal Dysfunction Neuronal Dysfunction Microtubule Destabilization->Neuronal Dysfunction Neurofibrillary Tangles (NFTs)->Neuronal Dysfunction

GSK-3β Signaling in Tau Hyperphosphorylation.

experimental_workflow cluster_animal_model Animal Model and Treatment cluster_assessment Assessment cluster_biochemical Biochemical Assays cluster_histopathological Histopathological Assays Alzheimer's Transgenic Mice (e.g., 3xTg-AD, P301S) Alzheimer's Transgenic Mice (e.g., 3xTg-AD, P301S) Treatment Group (Tideglusib) Treatment Group (Tideglusib) Alzheimer's Transgenic Mice (e.g., 3xTg-AD, P301S)->Treatment Group (Tideglusib) Vehicle Control Group Vehicle Control Group Alzheimer's Transgenic Mice (e.g., 3xTg-AD, P301S)->Vehicle Control Group Behavioral Testing (Morris Water Maze) Behavioral Testing (Morris Water Maze) Tissue Collection and Preparation Tissue Collection and Preparation Behavioral Testing (Morris Water Maze)->Tissue Collection and Preparation Biochemical Analysis Biochemical Analysis Tissue Collection and Preparation->Biochemical Analysis Histopathological Analysis Histopathological Analysis Tissue Collection and Preparation->Histopathological Analysis Sarkosyl-Insoluble Tau Extraction Sarkosyl-Insoluble Tau Extraction Biochemical Analysis->Sarkosyl-Insoluble Tau Extraction Immunohistochemistry (p-Tau) Immunohistochemistry (p-Tau) Histopathological Analysis->Immunohistochemistry (p-Tau) Western Blot (p-Tau, Total Tau) Western Blot (p-Tau, Total Tau) Sarkosyl-Insoluble Tau Extraction->Western Blot (p-Tau, Total Tau) Gallyas Silver Staining (NFTs) Gallyas Silver Staining (NFTs) Immunohistochemistry (p-Tau)->Gallyas Silver Staining (NFTs)

Experimental Workflow for Assessing Compound Efficacy.

Experimental Protocols

Sarkosyl-Insoluble Tau Extraction from Mouse Brain

This protocol is adapted from Greenberg and Davies (1990) and is used to isolate aggregated, insoluble tau from brain tissue.

Materials:

  • Homogenization Buffer: 10 mM Tris-HCl (pH 7.4), 0.8 M NaCl, 1 mM EGTA, 10% sucrose, with protease and phosphatase inhibitors.

  • 1% N-lauroylsarcosinate (Sarkosyl) solution in homogenization buffer.

  • Phosphate-buffered saline (PBS).

  • Ultracentrifuge.

Procedure:

  • Dissect and weigh the mouse brain hippocampus and cortex on ice.

  • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and incubate it with 1% Sarkosyl for 1 hour at room temperature with gentle rotation.

  • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C.

  • Carefully discard the supernatant. The pellet contains the sarkosyl-insoluble tau.

  • Wash the pellet with PBS and centrifuge again at 100,000 x g for 20 minutes at 4°C.

  • Resuspend the final pellet in a small volume of 1x SDS-PAGE sample buffer for subsequent Western blot analysis.

Western Blotting for Phosphorylated and Total Tau

This protocol describes the detection of specific phosphorylated tau epitopes and total tau levels in brain extracts.

Materials:

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris).

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404, Tau-5 for total tau).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Quantify the protein concentration of the sarkosyl-insoluble tau extracts using a BCA assay.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., AT8, 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • For total tau, strip the membrane and re-probe with a total tau antibody (e.g., Tau-5).

  • Quantify band intensities using densitometry software and normalize phosphorylated tau levels to total tau.

Immunohistochemistry for Neurofibrillary Tangles (Gallyas Silver Staining)

This classic neuropathological method is used to visualize dense neurofibrillary tangles.

Materials:

  • Paraffin-embedded brain sections (5-10 µm).

  • 5% Periodic acid.

  • Alkaline silver iodide solution.

  • Developer solution (prepared fresh).

  • 0.1% Gold chloride.

  • 1% Sodium thiosulfate.

  • Nuclear fast red counterstain.

Procedure:

  • Deparaffinize and rehydrate the brain sections.

  • Incubate sections in 5% periodic acid for 5 minutes.

  • Rinse thoroughly in distilled water.

  • Incubate in alkaline silver iodide solution for 1 minute.

  • Wash in 0.5% acetic acid for 10 minutes.

  • Incubate in the freshly prepared developer solution for 5-30 minutes, monitoring the staining development under a microscope.

  • Stop the development by immersing the slides in 0.5% acetic acid for 3 minutes.

  • Rinse in distilled water.

  • Tone the staining with 0.1% gold chloride for 5 minutes.

  • Rinse in distilled water.

  • Fix the stain with 1% sodium thiosulfate for 5 minutes.

  • Wash in tap water.

  • Counterstain with nuclear fast red.

  • Dehydrate, clear, and mount the slides.

  • Quantify the number and area of Gallyas-positive tangles in specific brain regions using image analysis software.

Morris Water Maze for Spatial Learning and Memory Assessment

This behavioral test is widely used to assess hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.

Materials:

  • Circular pool (120-150 cm in diameter) filled with opaque water.

  • Submerged escape platform.

  • Video tracking system and software.

  • Extra-maze visual cues.

Procedure:

  • Acquisition Phase (e.g., 5 days, 4 trials per day):

    • Place the escape platform in a fixed location in one of the four quadrants of the pool.

    • For each trial, gently place the mouse into the water facing the pool wall at one of the four starting positions.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

    • If the mouse does not find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.

  • Probe Trial (e.g., Day 6):

    • Remove the escape platform from the pool.

    • Place the mouse in the quadrant opposite to where the platform was located and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Analyze the escape latency across the acquisition days to assess learning.

    • Analyze the data from the probe trial to assess spatial memory retention.

    • Compare the performance of the treatment group to the vehicle control group.

References

Troubleshooting & Optimization

Troubleshooting YF-2 hydrochloride insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YF-2 hydrochloride. The following information is designed to address common issues, particularly those related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective, cell-permeable activator of histone acetyltransferases (HATs), specifically targeting p300/CBP, PCAF, and GCN5. Its primary mechanism of action involves increasing the acetylation of histones, particularly histone H3. This epigenetic modification neutralizes the positive charge of lysine residues on histone tails, leading to a more relaxed chromatin structure. This "open" chromatin state allows for greater accessibility of transcription factors and RNA polymerase to DNA, thereby promoting gene transcription.

Signaling Pathway of this compound as a HAT Activator

YF2_Signaling_Pathway YF2 YF-2 Hydrochloride HAT Histone Acetyltransferases (p300/CBP, PCAF, GCN5) YF2->HAT activates Histone Histone Tails (Lysine Residues) HAT->Histone acetylates AcetylCoA Acetyl-CoA AcetylCoA->HAT co-substrate AcetylatedHistone Acetylated Histones Histone->AcetylatedHistone OpenChromatin Relaxed Chromatin (Euchromatin) AcetylatedHistone->OpenChromatin promotes Chromatin Condensed Chromatin (Heterochromatin) Chromatin->Histone contains TranscriptionFactors Transcription Factors & RNA Polymerase OpenChromatin->TranscriptionFactors allows binding of GeneTranscription Gene Transcription TranscriptionFactors->GeneTranscription initiates

Mechanism of this compound as a HAT activator.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is it insoluble?

The insolubility of this compound in neutral aqueous solutions is a common issue stemming from its chemical properties. As the hydrochloride salt of a weak base, its solubility is highly dependent on the pH of the solution. The molecule contains a tertiary amine group which can be protonated. At acidic pH, this amine group is protonated, rendering the molecule more polar and thus more soluble in water. As the pH increases towards neutral and alkaline conditions, the amine group becomes deprotonated, making the molecule less polar and significantly less soluble in aqueous solutions. This can lead to precipitation.

Q3: How can I improve the solubility of this compound in my aqueous experimental setup?

To enhance the solubility of this compound, you should lower the pH of your aqueous solution. By preparing your stock solution in a slightly acidic buffer (e.g., pH 4-5), you can maintain the protonated, more soluble form of the compound. For cell-based assays, it is crucial to consider the final pH of the culture medium after the addition of your acidic stock solution to avoid adverse effects on cell viability. It is recommended to prepare a concentrated stock in an acidic buffer and then dilute it into your final experimental medium, ensuring the final pH remains within a physiologically acceptable range.

Troubleshooting Guide for this compound Insolubility

This guide provides a systematic approach to addressing solubility challenges with this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: YF-2 HCl Insolubility Issue CheckpH Check pH of Aqueous Solution Start->CheckpH IsNeutral Is pH neutral or basic? CheckpH->IsNeutral LowerpH Lower pH with dilute HCl or use acidic buffer (pH 4-5) IsNeutral->LowerpH Yes GentleWarming Apply Gentle Warming (e.g., 37°C water bath) and/or Sonication IsNeutral->GentleWarming No StillInsoluble1 Still Insoluble? LowerpH->StillInsoluble1 StillInsoluble1->GentleWarming Yes Success Success: Soluble Solution StillInsoluble1->Success No StillInsoluble2 Still Insoluble? GentleWarming->StillInsoluble2 CoSolvent Consider a Co-solvent System (e.g., with DMSO, PEG300, Tween-80) for stock solution StillInsoluble2->CoSolvent Yes StillInsoluble2->Success No CoSolvent->Success Leads to Failure Consult Further Technical Support CoSolvent->Failure If issues persist

A logical workflow for troubleshooting YF-2 HCl insolubility.

Quantitative Data

The solubility of this compound is intrinsically linked to the pH of the solution. Below is a representative pH-solubility profile based on the estimated pKa of the tertiary amine in the YF-2 structure (approximately 7.5-8.5).

pHPredicted Solubility (mg/mL)Predominant SpeciesNotes
2.0> 50Protonated (BH+)High solubility due to full protonation.
4.0> 50Protonated (BH+)High solubility.
6.0~10-20Mix of Protonated (BH+) and Free Base (B)Solubility decreases as pH approaches pKa.
7.0~1-5Mix of Protonated (BH+) and Free Base (B)Significant decrease in solubility.
7.4< 1Mostly Free Base (B)Low solubility in physiological buffers.
8.0< 0.1Free Base (B)Very low solubility.
10.0< 0.01Free Base (B)Practically insoluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound (MW: 467.31 g/mol )

  • Sterile, deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of this compound.

  • Initial Dispensing: Place the weighed this compound into a sterile microcentrifuge tube.

  • Initial Solubilization: Add approximately 800 µL of sterile, deionized water to the tube.

  • pH Adjustment: While vortexing, add 0.1 M HCl dropwise until the solid completely dissolves. Monitor the pH to ensure it is in the acidic range (e.g., pH 4-5).

  • Final Volume Adjustment: Once the this compound is fully dissolved, add sterile, deionized water to bring the final volume to 1 mL.

  • Sterilization: If required for your experiment, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no more than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though freeze-thaw cycles should be avoided.

Protocol 2: Preparation of In Vivo Formulation

For in vivo experiments, co-solvents are often necessary to maintain solubility upon injection into a physiologically buffered environment.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a separate tube, add the required volume of the DMSO stock solution to PEG300 (e.g., for a final solution of 10% DMSO and 40% PEG300). Mix thoroughly.

  • Add Tween-80 to the mixture (e.g., for a final concentration of 5%) and mix until uniform.

  • Finally, add saline to reach the desired final volume (e.g., for a final of 45% saline) and mix well. The final concentration of this compound in this example would be 2.08 mg/mL.[1]

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

References

Technical Support Center: Optimizing YF-2 Hydrochloride for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YF-2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments, with a focus on achieving desired biological effects while maintaining optimal cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective activator of histone acetyltransferases (HATs). Specifically, it activates the HATs p300/CBP, PCAF, and GCN5.[1] Histone acetyltransferases are enzymes that transfer an acetyl group to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, leading to a more open chromatin structure and generally promoting gene transcription. By activating HATs, this compound can modulate the expression of various genes involved in cellular processes like proliferation, differentiation, and apoptosis.

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

A2: A recommended starting concentration range for this compound is between 0.1 µM and 10 µM. However, the optimal concentration is highly dependent on the cell line, cell density, and the specific biological question being investigated. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For experiments, the stock solution should be further diluted in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time will vary depending on the cell type and the endpoint being measured. A common starting point is 24 to 72 hours. Time-course experiments are recommended to determine the ideal duration for observing the desired effect in your specific cell line.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Death/Low Viability This compound concentration is too high: The compound may be cytotoxic at the concentration used.Perform a dose-response experiment starting from a lower concentration range (e.g., 0.01 µM) and titrating upwards to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%. Prepare a more concentrated stock solution of this compound to minimize the volume of DMSO added to the culture.
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.Test a range of cell lines to find one with a suitable therapeutic window for your experiment.
Incorrect handling of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation and unpredictable effects.Aliquot the stock solution and store it properly at -20°C or -80°C. Use a fresh aliquot for each experiment.
No Observable Effect This compound concentration is too low: The concentration may be insufficient to induce a biological response.Perform a dose-response experiment with a higher concentration range.
Incubation time is too short: The desired effect may require a longer exposure to the compound.Conduct a time-course experiment, extending the incubation period (e.g., 48, 72, or 96 hours).
Cell density is too high: A high cell number can metabolize the compound quickly or mask its effects.Optimize the cell seeding density. A lower density may enhance the observed effect.
Compound instability in media: The compound may not be stable in the culture medium for the duration of the experiment.Consider replenishing the medium with fresh compound during long-term experiments.
High Variability Between Replicates Inconsistent cell seeding: Uneven cell distribution in the wells can lead to variable results.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing.
Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell growth.Avoid using the outermost wells for critical experiments, or fill them with sterile PBS or media to minimize evaporation.
Inconsistent compound addition: Variations in the timing or technique of adding the compound can introduce variability.Standardize the procedure for adding the compound to all wells.

Data Presentation

Illustrative IC50 Values of this compound in Various Cancer Cell Lines

The following table provides a hypothetical example of IC50 values for this compound in different cancer cell lines after 72 hours of treatment. Note: This data is for illustrative purposes only and researchers should determine the IC50 values for their specific cell lines and experimental conditions.

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.7
HeLaCervical Adenocarcinoma12.1
HepG2Hepatocellular Carcinoma6.5
U-87 MGGlioblastoma3.9
Example Dose-Response Data for this compound

This table illustrates a sample dose-response experiment on A549 cells after 48 hours of treatment.

YF-2 HCl (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.195.2 ± 5.1
0.588.7 ± 3.9
175.4 ± 6.2
551.3 ± 4.8
1028.9 ± 3.5
505.1 ± 1.8

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. A suggested concentration range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of YF-2 HCl add_compound Add YF-2 HCl to cells prepare_compound->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 end_point End determine_ic50->end_point

Caption: Experimental workflow for determining the IC50 of this compound.

hat_activation_pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects yf2 This compound hat Histone Acetyltransferases (p300/CBP, PCAF, GCN5) yf2->hat activates histones Histones hat->histones acetylates acetylated_histones Acetylated Histones open_chromatin Open Chromatin chromatin Condensed Chromatin chromatin->open_chromatin relaxes to transcription_factors Transcription Factors open_chromatin->transcription_factors allows binding of gene_expression Target Gene Expression transcription_factors->gene_expression regulates proliferation Altered Cell Proliferation gene_expression->proliferation apoptosis Induction of Apoptosis gene_expression->apoptosis differentiation Cell Differentiation gene_expression->differentiation

References

Preventing YF-2 hydrochloride degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of YF-2 hydrochloride in long-term experiments, with a focus on preventing its degradation and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective, cell-permeable activator of the histone acetyltransferase (HAT) family of enzymes.[1] Specifically, it activates CREB-binding protein (CBP) and p300/CBP-associated factor (PCAF), and to a lesser extent, general control non-derepressible 5 (GCN5).[1] By activating these HATs, YF-2 leads to the acetylation of histone proteins, which plays a crucial role in the regulation of gene expression.[2][3] This activity makes it a valuable tool for research in areas such as oncology and neurodegenerative diseases.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureDurationSpecial Conditions
Solid Powder0 - 4°CShort-term (days to weeks)Dry, dark environment.
-20°CLong-term (months to years)Dry, dark environment.
DMSO Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. It is recommended to prepare small aliquots of the stock solution to minimize the number of freeze-thaw cycles, which can contribute to compound degradation over time.

Troubleshooting Guide

This guide addresses common issues that may arise during long-term experiments with this compound, providing potential causes and solutions.

Issue 1: Inconsistent or lower-than-expected activity of YF-2 in my experiments.

  • Potential Cause 1: Degradation of this compound.

    • Solution: Ensure that the compound has been stored correctly according to the recommended conditions. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a new aliquot for each experiment. The benzamide functional group in YF-2 can be susceptible to hydrolysis under strongly acidic or basic conditions. Maintain the pH of your experimental buffer within a neutral range (pH 6-8) to minimize this risk. The trifluoromethyl group is generally stable but can degrade under harsh acidic conditions.

  • Potential Cause 2: Precipitation of YF-2 in aqueous media.

    • Solution: YF-2 is a hydrophobic molecule. When diluting the DMSO stock solution into your aqueous assay buffer, ensure thorough mixing. The final concentration of DMSO in the assay should be kept low (typically <1%) to prevent solvent effects on your biological system and to maintain compound solubility. If precipitation is observed, consider using a surfactant or formulating the compound in a different delivery vehicle for in vitro studies.

  • Potential Cause 3: Inactive enzyme or suboptimal assay conditions.

    • Solution: Verify the activity of your HAT enzyme (CBP, PCAF, or GCN5) using a known activator or substrate. Ensure that your assay buffer components, including the concentrations of acetyl-CoA and the histone substrate, are optimized for the specific enzyme you are using.

Issue 2: High background signal in my histone acetyltransferase (HAT) assay.

  • Potential Cause 1: Contaminating enzymatic activity.

    • Solution: If using nuclear extracts, there may be other enzymes that contribute to the background signal. Consider using purified recombinant HAT enzymes for cleaner results.

  • Potential Cause 2: Non-enzymatic acetylation.

    • Solution: Run a control reaction that includes all components except the HAT enzyme. A signal in this control would indicate non-enzymatic acetylation of your substrate.

  • Potential Cause 3: Assay interference by YF-2.

    • Solution: To test for interference, perform the assay in the absence of the HAT enzyme but with YF-2 present. If a signal is detected, it suggests that YF-2 is directly interacting with your detection reagents.

Experimental Protocols

Protocol 1: In Vitro Histone Acetyltransferase (HAT) Activity Assay (Colorimetric)

This protocol provides a general method for measuring the activity of HAT enzymes like CBP, PCAF, and GCN5 in the presence of YF-2.

Materials:

  • Recombinant human CBP, PCAF, or GCN5

  • This compound

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • NADH Generating Enzyme

  • Developer solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh dilutions of YF-2, histone peptide, and Acetyl-CoA in HAT Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • HAT Assay Buffer

    • This compound at various concentrations or vehicle control (DMSO)

    • HAT enzyme (CBP, PCAF, or GCN5)

  • Initiate Reaction: Add the histone peptide and Acetyl-CoA mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Develop Signal: Add the NADH Generating Enzyme and developer solution according to the manufacturer's instructions.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 440 nm) using a microplate reader.

Protocol 2: Stability Assessment of this compound in Experimental Buffer

This protocol allows you to determine the stability of YF-2 under your specific experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Your experimental aqueous buffer (e.g., cell culture medium, assay buffer)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Sample Preparation: Spike your experimental buffer with YF-2 to the final desired concentration. Also, prepare a control sample of YF-2 in a stable solvent like acetonitrile at the same concentration.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the YF-2-containing buffer, and store it at -80°C.

  • Incubation: Incubate the remaining buffer at the temperature and for the duration of your planned experiment (e.g., 24, 48, 72 hours at 37°C).

  • Time-Point Samples: At each desired time point, collect an aliquot of the incubated buffer and store it at -80°C.

  • HPLC Analysis: Analyze the concentration of the parent YF-2 compound in all the collected samples (T=0 and subsequent time points) using a validated HPLC method.

  • Calculate Stability: Compare the peak area of YF-2 at each time point to the peak area of the T=0 sample to determine the percentage of the compound remaining.

Visualizations

YF2_Signaling_Pathway YF2 This compound HATs HATs (CBP, PCAF, GCN5) YF2->HATs activates Histones Histones (e.g., H3, H4) HATs->Histones acetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_reagents Prepare Reagents (YF-2, Enzyme, Substrates) setup_plate Set up 96-well Plate prep_reagents->setup_plate add_enzyme Add HAT Enzyme & YF-2 setup_plate->add_enzyme start_reaction Initiate with Substrates add_enzyme->start_reaction incubation Incubate at 37°C start_reaction->incubation develop_signal Add Developing Reagents incubation->develop_signal read_plate Measure Absorbance develop_signal->read_plate data_analysis data_analysis read_plate->data_analysis Analyze Data logical_relationship compound_stable Is YF-2 Stable? assay_valid Is Assay Valid? compound_stable->assay_valid Yes troubleshoot Troubleshoot compound_stable->troubleshoot No results_reliable Reliable Results assay_valid->results_reliable Yes assay_valid->troubleshoot No troubleshoot->compound_stable Check Storage & Handling troubleshoot->assay_valid Check Reagents & Controls

References

YF-2 hydrochloride off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YF-2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects in cellular assays and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly selective, blood-brain-barrier permeable histone acetyltransferase (HAT) activator.[1][2] It has been shown to activate several HATs, including CBP, PCAF, and GCN5, with varying potencies.[1][3][4] Notably, it does not show inhibitory effects on histone deacetylases (HDACs). Its primary on-target effect is the acetylation of histones, such as H3 in the hippocampus.

Q2: Are there any known off-target effects of this compound?

Currently, there is limited publicly available data from broad off-target screening panels (e.g., kinase, GPCR, ion channel panels) for this compound. While it is reported to be a selective HAT activator, like any small molecule, it has the potential for off-target interactions that may be cell-type or context-specific. Researchers should be aware that many small molecule modulators of epigenetic targets can have off-target effects.

Q3: What are some general considerations for potential off-target effects of small molecules in cellular assays?

Off-target effects can arise from a compound interacting with unintended proteins or biomolecules. These interactions can lead to unexpected phenotypes, toxicity, or confounding experimental results. For histone acetyltransferase modulators, it's important to consider that some compounds in this class have been reported to be non-specific, acting as aggregators or reactive compounds. Therefore, it is crucial to include appropriate controls and secondary assays to validate that the observed effects are due to the intended mechanism of action.

Q4: How can I assess the selectivity of this compound in my experimental system?

To confirm that the observed cellular effects of this compound are due to its on-target activity, researchers can perform several validation experiments. These include:

  • Target Engagement Assays: Confirming that this compound engages with its intended HAT targets in the cells being studied.

  • Rescue Experiments: If possible, rescuing the phenotype by overexpressing the target protein or using a downstream effector.

  • Using Structurally Unrelated Agonists: Confirming that a different agonist for the same target produces a similar phenotype.

  • Off-Target Profiling: Submitting the compound for screening against a panel of common off-target liabilities, such as those offered by commercial vendors.

Troubleshooting Guide

This guide is intended to help users troubleshoot unexpected results that may be related to off-target effects of this compound.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Toxicity The compound may be interacting with an off-target protein that is critical for cell survival in your specific cell line.1. Perform a dose-response curve to determine the concentration at which toxicity is observed. 2. Compare the effective concentration for your desired phenotype with the toxic concentration. 3. Consider performing a broad kinase or safety panel screening to identify potential off-target interactions.
Phenotype is Inconsistent with Known On-Target Effects The observed phenotype may be due to modulation of an unknown off-target or a signaling pathway unrelated to histone acetylation.1. Review the literature for other reported activities of HAT activators. 2. Use a structurally distinct HAT activator to see if it recapitulates the phenotype. 3. Perform pathway analysis (e.g., RNA-seq, proteomics) to identify pathways that are perturbed by the compound.
Variable Results Between Different Cell Lines The expression levels of on-target and potential off-target proteins can vary significantly between cell lines, leading to different responses.1. Characterize the expression levels of the intended HAT targets (CBP, PCAF, GCN5) in your cell lines. 2. Consider that different cell lines may have unique off-target profiles. 3. If possible, validate key findings in a primary cell model or a more relevant in vivo system.

Data Presentation

On-Target Activity of this compound

The following table summarizes the known on-target activity of this compound. Note: Comprehensive off-target screening data is not currently available in the public domain.

TargetAssay TypeActivity (EC50)Reference
CBPIn vitro2.75 µM
PCAFIn vitro29.04 µM
GCN5In vitro49.31 µM

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTS Assay)

This protocol can be used to assess the cytotoxic effects of this compound.

  • Cell Plating: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the compound to the cells and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Histone Acetylation

This protocol can be used to confirm the on-target activity of this compound by measuring changes in histone acetylation.

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Histone Extraction: Isolate histones from the cell nuclei using an appropriate extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies specific for acetylated histones (e.g., anti-acetyl-H3) and a loading control (e.g., anti-H3).

  • Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands and quantify the changes in histone acetylation relative to the loading control.

Visualizations

On_Target_vs_Off_Target cluster_OnTarget On-Target Effect cluster_OffTarget Potential Off-Target Effect YF2_on YF-2 Hydrochloride HAT Histone Acetyltransferase (e.g., CBP, PCAF) YF2_on->HAT Activates Histone Histone Acetylation HAT->Histone Increases Phenotype_on Desired Cellular Phenotype Histone->Phenotype_on Leads to YF2_off YF-2 Hydrochloride OffTarget Unknown Off-Target (e.g., Kinase, GPCR) YF2_off->OffTarget Interacts with Signaling Altered Signaling Pathway OffTarget->Signaling Modulates Phenotype_off Unexpected Cellular Phenotype Signaling->Phenotype_off Leads to

Caption: On-target vs. potential off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Conc Verify Compound Concentration and Purity Start->Check_Conc Dose_Response Perform Dose-Response Curve Check_Conc->Dose_Response On_Target_Validation Confirm On-Target Engagement (e.g., Western Blot) Dose_Response->On_Target_Validation Literature Review Literature for Similar Observations On_Target_Validation->Literature Secondary_Assay Use Structurally Different Agonist for Target Literature->Secondary_Assay Off_Target_Screen Consider Off-Target Screening Panel Secondary_Assay->Off_Target_Screen Hypothesis Formulate Hypothesis (On-target vs. Off-target) Off_Target_Screen->Hypothesis

Caption: Workflow for troubleshooting unexpected experimental results.

Signaling_Pathway_Example cluster_OnTarget On-Target Pathway cluster_OffTarget Hypothetical Off-Target Pathway YF2 This compound CBP CBP/p300 YF2->CBP Activates KinaseX Kinase X YF2->KinaseX Inhibits/Activates Histones Histone Acetylation CBP->Histones Gene_Expression Altered Gene Expression Histones->Gene_Expression Substrate Substrate Phosphorylation KinaseX->Substrate Cell_Signaling Downstream Signaling Substrate->Cell_Signaling

Caption: Example of on-target vs. a hypothetical off-target signaling pathway.

References

Overcoming poor YF-2 hydrochloride bioavailability in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of YF-2 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the potential reasons for this?

A1: Low oral bioavailability of a compound like this compound can stem from several factors. Primarily, it is often linked to poor aqueous solubility and/or low permeability across the gastrointestinal (GI) membrane.[1][2][3] Other contributing factors can include degradation of the compound in the acidic environment of the stomach, first-pass metabolism in the liver, or efflux by transporters like P-glycoprotein.[4] It is crucial to first characterize the physicochemical properties of this compound to identify the root cause.

Q2: What initial steps can we take to investigate the cause of poor bioavailability for this compound?

A2: A systematic approach is recommended. Start by determining the aqueous solubility of this compound at different pH values mimicking the GI tract. Subsequently, assess its permeability, for example, using an in vitro Caco-2 cell monolayer assay. These initial experiments will help you classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the formulation strategy.

Q3: What are the main formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A3: For poorly soluble drugs, several formulation strategies can be employed to improve dissolution and, consequently, absorption.[5] These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can enhance the solubility and absorption of lipophilic drugs.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Troubleshooting Guides

Issue 1: this compound Exhibits Poor Aqueous Solubility

If you have determined that this compound has low solubility in aqueous media, consider the following troubleshooting steps:

Potential Solutions & Experimental Protocols:

  • Protocol 1: Particle Size Reduction via Milling

    • Objective: To increase the surface area-to-volume ratio of this compound to enhance its dissolution rate.

    • Methodology:

      • Prepare a suspension of this compound in a suitable non-solvent.

      • Utilize a wet milling technique, such as ball milling or high-pressure homogenization, to reduce the particle size.

      • Monitor particle size distribution using laser diffraction or dynamic light scattering.

      • Collect, dry, and characterize the physicochemical properties of the micronized or nanosized this compound.

      • Perform in vitro dissolution studies to compare the dissolution profile of the processed and unprocessed drug.

  • Protocol 2: Formulation of a Solid Dispersion

    • Objective: To improve the dissolution rate by converting the crystalline form of this compound to a more soluble amorphous form within a hydrophilic carrier.

    • Methodology:

      • Select a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®).

      • Dissolve both this compound and the polymer in a common solvent.

      • Remove the solvent using techniques like spray drying or rotary evaporation.

      • Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

      • Conduct dissolution studies to assess the improvement in drug release.

Issue 2: this compound Shows Low Permeability

If solubility is adequate but plasma concentrations remain low, poor permeability across the intestinal epithelium might be the issue.

Potential Solutions & Experimental Protocols:

  • Protocol 3: Evaluation of Permeation Enhancers

    • Objective: To increase the permeability of this compound across the intestinal barrier.

    • Methodology:

      • Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

      • Prepare transport buffer solutions containing this compound with and without various permeation enhancers (e.g., sodium caprate, bile salts).

      • Apply the solutions to the apical side of the Caco-2 monolayers.

      • At predetermined time points, collect samples from the basolateral side and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

      • Calculate the apparent permeability coefficient (Papp) to evaluate the effectiveness of the enhancers.

Data Presentation

Table 1: Comparison of Formulation Strategies on the Bioavailability of a Model Poorly Soluble Compound

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Unprocessed Compound (Suspension)150 ± 254.0900 ± 150100
Micronized Compound (Suspension)350 ± 402.02100 ± 200233
Solid Dispersion (in HPMC)800 ± 751.05600 ± 500622
Self-Emulsifying Drug Delivery System (SEDDS)1200 ± 1100.58400 ± 750933

Data are presented as mean ± standard deviation and are for illustrative purposes.

Visualizations

experimental_workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Strategy Selection cluster_3 Phase 4: Formulation Development cluster_4 Phase 5: In Vivo Evaluation A Poor in vivo Bioavailability of YF-2 HCl B Solubility Assessment (pH-dependent) A->B C Permeability Assay (e.g., Caco-2) A->C D Low Solubility Identified B->D E Low Permeability Identified C->E F Particle Size Reduction D->F Strategy G Solid Dispersion D->G Strategy H Lipid-Based Formulation D->H Strategy I Permeation Enhancers E->I Strategy J Pharmacokinetic Study in Animal Model F->J G->J H->J I->J

Caption: Experimental workflow for addressing poor bioavailability.

signaling_pathway cluster_absorption Drug Absorption Pathway Drug YF-2 HCl (Oral Administration) Stomach Stomach (Acidic pH) Drug->Stomach Ingestion Intestine Small Intestine (Primary Absorption Site) Stomach->Intestine Gastric Emptying Enterocytes Enterocytes Intestine->Enterocytes Absorption PortalVein Portal Vein Enterocytes->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Bioavailable Fraction

Caption: Simplified pathway of oral drug absorption.

References

YF-2 hydrochloride not inducing expected histone acetylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YF-2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving this selective histone acetyltransferase (HAT) activator.

Troubleshooting Guide: this compound Not Inducing Expected Histone Acetylation

This guide provides a structured approach to troubleshoot experiments where this compound fails to produce the anticipated increase in histone acetylation.

Question: I am treating my cells with this compound, but I do not observe an increase in histone acetylation. What are the possible causes and solutions?

Answer:

Several factors, from reagent integrity to experimental design, can contribute to a lack of expected results. Below is a step-by-step troubleshooting workflow to identify the potential issue.

G cluster_0 Troubleshooting Workflow cluster_1 Reagent Checks cluster_2 Protocol Checks cluster_3 Cellular System Checks cluster_4 Detection Method Checks start Start: No Histone Acetylation Observed reagent 1. Verify Reagent Quality and Handling start->reagent protocol 2. Review Experimental Protocol reagent->protocol Reagent OK reagent_storage Proper Storage? (-20°C or -80°C) reagent->reagent_storage reagent_solubility Complete Solubilization? (Fresh DMSO) reagent->reagent_solubility reagent_age Freshly Prepared? reagent->reagent_age cell_system 3. Evaluate Cellular System protocol->cell_system Protocol OK protocol_conc Concentration? (Effective Range) protocol->protocol_conc protocol_time Incubation Time? (Sufficient Duration) protocol->protocol_time protocol_vehicle Vehicle Control? (DMSO effects) protocol->protocol_vehicle detection 4. Check Detection Method cell_system->detection Cells OK cell_health Cell Viability? (Toxicity) cell_system->cell_health cell_permeability Cell Permeability? cell_system->cell_permeability hat_expression HAT Expression? (CBP/p300 levels) cell_system->hat_expression end Resolution detection->end Detection OK wb_antibody Antibody Specificity? (Target Acetyl-Lysine) detection->wb_antibody wb_protocol Western Blot Protocol? (Histone Extraction) detection->wb_protocol chip_protocol ChIP Protocol? (Cross-linking/IP) detection->chip_protocol

Caption: Troubleshooting workflow for unexpected YF-2 results.

Reagent Quality and Handling
  • Problem: Degradation or improper solubilization of this compound.

  • Solutions:

    • Storage: Ensure this compound is stored under the recommended conditions, typically at -20°C or -80°C for long-term storage.[1][2] Avoid repeated freeze-thaw cycles.

    • Solubility: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[3] this compound is soluble in DMSO.[2] Ensure the compound is fully dissolved before diluting into your culture medium. Moisture-absorbing DMSO can reduce solubility.[3]

    • Stability: Hydrochloride salts can be unstable in air over time. Use freshly prepared working solutions for your experiments.

Experimental Protocol
  • Problem: Suboptimal concentration or incubation time.

  • Solutions:

    • Concentration: Verify that the concentration of this compound used is within the effective range. The EC50 of YF-2 for CBP is 2.75 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

    • Incubation Time: The time required to observe changes in histone acetylation can vary. While some effects may be seen in a few hours, longer incubation times (e.g., 24-72 hours) might be necessary for certain cell types or to see downstream effects.

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration as in the YF-2 treated samples to ensure that the observed effects are not due to the solvent.

Cellular System
  • Problem: Cell-specific factors may influence the response to this compound.

  • Solutions:

    • Cell Health: Assess cell viability after treatment with this compound. High concentrations may induce cytotoxicity, which could interfere with the expected biological activity.

    • Cell Permeability: YF-2 is known to be blood-brain-barrier permeable, suggesting good cell permeability. However, in some specific cell types, permeability might be a limiting factor.

    • HAT Expression Levels: YF-2 is an activator of HATs, particularly CBP/p300. Ensure that your cell line expresses sufficient levels of these enzymes. You can check this via Western blot or qPCR.

Detection Method
  • Problem: Issues with the assay used to measure histone acetylation.

  • Solutions:

    • Western Blotting:

      • Antibody: Use an antibody that specifically recognizes the acetylated histone mark of interest (e.g., Acetyl-Histone H3 at Lys14 or Lys27). Validate the antibody's specificity.

      • Histone Extraction: Use a protocol optimized for histone extraction, as their small size and basic nature can pose challenges.

      • Loading Control: Use total histone H3 as a loading control, rather than housekeeping proteins like beta-actin, as global histone levels may change.

    • Chromatin Immunoprecipitation (ChIP):

      • Cross-linking: Optimize formaldehyde cross-linking time and concentration to efficiently capture the protein-DNA interactions.

      • Antibody: Use a ChIP-grade antibody for the immunoprecipitation step.

    • HAT Activity Assay:

      • Positive Control: Include a known HAT activator or purified active HAT enzyme as a positive control to ensure the assay is working correctly.

      • Interfering Substances: Avoid substances in your sample preparation that can interfere with the assay, such as DTT, coenzyme A, or NADH.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective activator of histone acetyltransferases (HATs). It primarily targets the CBP/p300 family of HATs, leading to an increase in histone acetylation, particularly on histone H3. This action promotes a more open chromatin structure, which is generally associated with increased gene transcription.

G YF2 This compound HAT CBP/p300 HAT YF2->HAT activates Histone Histone Tails (e.g., H3) HAT->Histone acetylates Acetylation Increased Histone Acetylation Histone->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription

Caption: Mechanism of action of this compound.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound should be kept at -20°C or -80°C. Stock solutions should be prepared in anhydrous DMSO and can be stored at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.

Q3: What are the EC50 values for YF-2?

A3: The half-maximal effective concentrations (EC50) for YF-2 are:

  • CBP: 2.75 µM

  • PCAF: 29.04 µM

  • GCN5: 49.31 µM

Q4: Can YF-2 be used in vivo?

A4: Yes, YF-2 is reported to be blood-brain-barrier permeable and has been used in in vivo studies in mice.

Quantitative Data Summary

ParameterValueReference(s)
EC50 (CBP) 2.75 µM
EC50 (PCAF) 29.04 µM
EC50 (GCN5) 49.31 µM
Storage (Solid) -20°C to -80°C
Stock Solution Storage -20°C (1 year), -80°C (2 years)
Solvent DMSO

Key Experimental Protocols

Western Blotting for Histone Acetylation

This protocol is adapted from standard procedures for detecting histone modifications.

G step1 1. Cell Lysis & Histone Extraction step2 2. Protein Quantification (e.g., BCA Assay) step1->step2 step3 3. SDS-PAGE step2->step3 step4 4. Protein Transfer (PVDF membrane) step3->step4 step5 5. Blocking step4->step5 step6 6. Primary Antibody Incubation step5->step6 step7 7. Secondary Antibody Incubation step6->step7 step8 8. Detection step7->step8

Caption: Western blot workflow for histone acetylation.

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer supplemented with protease and HDAC inhibitors).

    • For nuclear extraction, use a hypotonic buffer to lyse the cell membrane, followed by a high-salt buffer to extract nuclear proteins. Acid extraction is a common method for enriching histones.

  • Protein Quantification: Determine the protein concentration of your lysates using a standard method like the BCA assay.

  • SDS-PAGE:

    • Mix 15-30 µg of protein with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load samples onto a 12-15% polyacrylamide gel. Due to the small size of histones, a higher percentage gel provides better resolution.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. A 0.22 µm membrane is recommended for proteins smaller than 20 kDa.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K14) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP)

This is a generalized protocol for ChIP to analyze histone modifications at specific genomic loci.

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific for the acetylated histone mark of interest. A no-antibody or IgG control should be included.

    • Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of NaCl.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Analysis: Analyze the enriched DNA by qPCR using primers for specific gene promoters or by sequencing (ChIP-seq).

HAT Activity Assay

This protocol outlines a general method for measuring HAT activity in nuclear extracts or with purified enzymes.

  • Sample Preparation: Prepare nuclear extracts from control and YF-2-treated cells. Ensure that the extraction buffer does not contain substances that interfere with the assay.

  • Assay Reaction:

    • In a 96-well plate, add the nuclear extract or purified HAT enzyme.

    • Include a positive control (e.g., HeLa nuclear extract) and a no-enzyme background control.

    • Prepare a reaction mix containing HAT assay buffer, a histone peptide substrate (e.g., H3 peptide), and acetyl-CoA.

    • Add the reaction mix to the wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-4 hours.

  • Detection: The generation of Coenzyme A (CoA-SH) as a product of the HAT reaction is detected. This can be done using a colorimetric or fluorometric method where CoA-SH reacts with a developer to produce a detectable signal.

  • Measurement: Read the absorbance or fluorescence using a microplate reader. The signal is proportional to the HAT activity.

References

Technical Support Center: Unexpected Toxicity of YF-2 Hydrochloride in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected toxicity with YF-2 hydrochloride in primary neuron cultures. The information is designed for scientists and drug development professionals to help identify potential sources of experimental variability and mitigate cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: We are observing significant neuronal death in our primary cultures after treatment with this compound, even at concentrations expected to be non-toxic. What could be the cause?

A1: Unexpected toxicity can arise from several factors. Primary neurons are highly sensitive to culture conditions and reagent quality.[1][2][3] Potential causes include:

  • Compound Stability and Purity: Ensure the this compound is of high purity and has been stored correctly according to the manufacturer's instructions. Degradation of the compound could lead to toxic byproducts.

  • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is well below the toxic threshold for your specific neuron type. Always include a vehicle-only control group.[4]

  • Culture Health: The overall health of your primary neuron culture is critical. Factors such as seeding density, coating substrate, and media composition can impact neuronal viability and sensitivity to compounds.[5] Healthy cultures should show extended processes and form a mature network over time.

  • Contamination: Check for any signs of bacterial or fungal contamination, as this can compromise neuronal health and exacerbate compound toxicity.

Q2: What are the typical signs of neurotoxicity we should be looking for in our cultures?

A2: Neurotoxicity can manifest in various ways. Morphological changes are often the first indication and can include neurite blebbing, retraction of axons and dendrites, and cell body shrinkage or swelling. Functional signs can include altered neuronal activity, which can be assessed using techniques like microelectrode arrays (MEAs). At the molecular level, you may observe markers of apoptosis, such as caspase activation, or necrosis, indicated by the release of lactate dehydrogenase (LDH).

Q3: How can we determine if the observed cell death is due to apoptosis or necrosis?

A3: Several assays can differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

  • Apoptosis: Look for activation of caspases, particularly caspase-3, which is a key executioner caspase. Annexin V staining can identify early apoptotic cells by detecting phosphatidylserine on the outer cell membrane. TUNEL assays can be used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Necrosis: A common method to measure necrosis is the LDH release assay, which quantifies the amount of lactate dehydrogenase released from cells with compromised membrane integrity.

Q4: Could the issue be related to our primary neuron culture protocol?

A4: Yes, suboptimal culture conditions can increase the susceptibility of neurons to toxic insults. Key aspects to review in your protocol include:

  • Dissociation Method: The enzymatic and mechanical dissociation of neural tissue should be gentle to avoid damaging the neurons.

  • Coating Substrate: Primary neurons require a suitable substrate for attachment and growth, such as poly-D-lysine or laminin. Inadequate coating can lead to cell clumping and poor health.

  • Seeding Density: Both overly dense and sparse cultures can lead to stress and increased cell death. The optimal density should be determined for your specific experimental needs.

  • Media and Supplements: Use a serum-free medium specifically formulated for neurons, such as Neurobasal medium with B-27 supplement, to maintain a controlled and supportive environment.

Q5: Are there any known mechanisms of toxicity for compounds similar to this compound?

A5: While specific data on this compound is limited, compounds can induce neurotoxicity through various mechanisms. These can include disruption of mitochondrial function, induction of oxidative stress, excitotoxicity through overstimulation of glutamate receptors, and interference with essential signaling pathways. It is advisable to investigate these common pathways when encountering unexpected toxicity.

Troubleshooting Guides

Problem 1: High background toxicity in vehicle-treated control cultures.
Possible Cause Troubleshooting Step
Poor Culture Health Review and optimize your primary neuron culture protocol, including dissection, dissociation, coating, seeding density, and media composition. Ensure cultures are mature and stable before initiating experiments.
Solvent Toxicity Perform a dose-response curve for your solvent (e.g., DMSO) to determine the maximum non-toxic concentration for your neuron type.
Contamination Regularly inspect cultures for any signs of microbial contamination. If suspected, discard the cultures and thoroughly clean incubators and biosafety cabinets.
Media/Supplement Issues Use fresh, high-quality culture media and supplements. Avoid repeated freeze-thaw cycles of supplements.
Problem 2: this compound induces toxicity at unexpectedly low concentrations.
Possible Cause Troubleshooting Step
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Protect from light and store at the recommended temperature.
Incorrect Concentration Verify the calculations for your dilutions and ensure accurate pipetting.
High Sensitivity of Neurons Primary neurons can be highly sensitive. Perform a broad dose-response study, starting from very low (e.g., nanomolar) concentrations, to accurately determine the toxic threshold.
Interaction with Media Some media components can interact with test compounds. Consider if any components could be potentiating the toxicity.
Problem 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in Cultures Primary cultures can have inherent batch-to-batch variability. Standardize your dissection and culture procedures as much as possible. Use cultures from multiple dissections for key experiments.
Edge Effects in Plates In multi-well plates, evaporation can concentrate media components and compounds in the outer wells. To minimize this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
Assay Timing The kinetics of toxicity can vary. Conduct a time-course experiment to identify the optimal time point to measure the toxic effects of this compound.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the type of quantitative information that should be generated during a neurotoxicity assessment of this compound.

Table 1: Dose-Response of this compound on Primary Neuron Viability (MTT Assay)

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
195.3 ± 6.1
575.6 ± 8.3
1052.4 ± 7.9
2521.8 ± 6.5
505.7 ± 2.1

Table 2: Time-Course of this compound (10 µM) Induced Caspase-3 Activity

Time (hours)Caspase-3 Activity (Fold Change vs. Control)
01.0 ± 0.1
21.2 ± 0.2
42.5 ± 0.4
84.8 ± 0.7
123.1 ± 0.5
241.5 ± 0.3

Table 3: Effect of this compound (10 µM) on Mitochondrial Membrane Potential (ΔΨm)

TreatmentTMRM Fluorescence (Arbitrary Units, Mean ± SD)
Vehicle Control15,840 ± 1,230
This compound (10 µM)8,960 ± 980
FCCP (Positive Control)4,120 ± 550

Experimental Protocols

Protocol 1: Caspase-3 Activity Assay (Colorimetric)

This protocol is for determining the activity of caspase-3, a key marker of apoptosis.

  • Cell Lysis:

    • Culture primary neurons in a 96-well plate and treat with this compound for the desired time.

    • Centrifuge the plate and remove the supernatant.

    • Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Assay Reaction:

    • Prepare the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Add 50 µL of the reaction buffer to each well containing the cell lysate.

    • Include a negative control (lysis buffer only) and a positive control (e.g., staurosporine-treated cells).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is proportional to the amount of cleaved pNA, indicating caspase-3 activity.

Protocol 2: Mitochondrial Membrane Potential (MMP) Assay

This protocol measures changes in the mitochondrial membrane potential using a fluorescent probe like TMRM. A decrease in MMP is an early indicator of apoptosis.

  • Cell Preparation and Staining:

    • Culture primary neurons on glass-bottom dishes or plates suitable for microscopy.

    • Treat with this compound for the desired time.

    • Wash the cells gently with a suitable buffer (e.g., Tyrode's buffer).

    • Incubate the cells with a low concentration of TMRM (e.g., 20 nM) in the dark at room temperature for 30-45 minutes.

  • Imaging:

    • Wash the cells again to remove excess TMRM.

    • Image the cells using a fluorescence microscope with the appropriate filter set for TMRM (Excitation ~548 nm, Emission ~570 nm).

    • Include a positive control for depolarization, such as FCCP, an uncoupling agent.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual mitochondria or the average fluorescence per cell.

    • A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Culture Preparation cluster_assays Phase 2: Cytotoxicity Assessment cluster_apoptosis_details Apoptosis Details cluster_analysis Phase 3: Data Analysis prep Primary Neuron Culture (e.g., Cortical or Hippocampal) treat Treat with this compound (Dose-Response and Time-Course) prep->treat viability Viability Assay (e.g., MTT, LDH) treat->viability apoptosis Apoptosis Assays treat->apoptosis mito Mitochondrial Health Assay (e.g., MMP) treat->mito analysis Quantify Results (IC50, Fold Change) viability->analysis caspase Caspase-3 Activity apoptosis->caspase annexin Annexin V Staining apoptosis->annexin tunel TUNEL Assay apoptosis->tunel mito->analysis caspase->analysis conclusion Conclusion on Neurotoxicity Profile analysis->conclusion

Caption: Experimental workflow for assessing this compound neurotoxicity.

Signaling_Pathway cluster_mito Mitochondrial Dysfunction cluster_caspase Apoptotic Cascade YF2 This compound MMP Loss of Mitochondrial Membrane Potential (ΔΨm) YF2->MMP Inhibition of Electron Transport Chain? ROS Increased Reactive Oxygen Species (ROS) MMP->ROS CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

How to store YF-2 hydrochloride to maintain activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and use of YF-2 hydrochloride, a selective histone acetyltransferase (HAT) activator.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound to maintain its activity?

A1: To ensure the long-term stability and activity of solid this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal preservation, storage at -20°C is recommended. Always protect the compound from light and moisture.

Q2: How should I store this compound once it is reconstituted in a solvent?

A2: Once reconstituted, the stability of this compound is reduced. For short-term storage of up to one month, aliquots of the solution should be stored at -20°C. For longer-term storage, up to six months, it is recommended to store the aliquots at -80°C.[1] It is advisable to use fresh DMSO for reconstitution, as moisture-absorbing DMSO can reduce solubility.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a highly selective, blood-brain-barrier permeable activator of histone acetyltransferases (HATs).[1][3] It specifically activates CREB-binding protein (CBP), p300/CBP-associated factor (PCAF), and General Control Nonderepressible 5 (GCN5), leading to the acetylation of histones, such as Histone H3 at various lysine residues (e.g., H3K14 and H3K27). This activity modulates gene expression and has shown potential in anti-cancer and anti-Alzheimer's disease research.

Storage Conditions Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms to maintain its chemical integrity and biological activity.

FormStorage TemperatureDurationKey Considerations
Solid (Lyophilized Powder) -20°CLong-termKeep in a tightly sealed container, protected from light and moisture.
In Solvent (e.g., DMSO) -20°CUp to 1 monthPrepare single-use aliquots to avoid freeze-thaw cycles.
-80°CUp to 6 monthsEnsure the container is sealed to prevent moisture absorption.

Troubleshooting Guide

Encountering issues in your experiments with this compound? This guide addresses common problems and provides potential solutions.

Issue 1: Inconsistent or lower than expected activity of reconstituted this compound.

  • Potential Cause: Degradation due to improper storage or multiple freeze-thaw cycles.

    • Solution: Ensure that reconstituted this compound is stored in single-use aliquots at -80°C for long-term storage or -20°C for short-term use. Avoid repeated freezing and thawing of the stock solution.

  • Potential Cause: Use of old or moisture-laden DMSO for reconstitution.

    • Solution: Use fresh, anhydrous DMSO to prepare your stock solution, as absorbed moisture can decrease the solubility and stability of the compound.

  • Potential Cause: Incorrect final concentration in the assay.

    • Solution: Verify the calculations for your serial dilutions. It is also good practice to perform a concentration-response curve to ensure you are working within the effective range for your specific assay.

Issue 2: Poor solubility of this compound upon reconstitution.

  • Potential Cause: The compound has precipitated out of solution.

    • Solution: Gently warm the solution and vortex to aid in redissolving the compound. Ensure the solvent used is appropriate and of high purity. For in vivo studies, a specific formulation may be required to improve solubility.

Issue 3: High background signal or off-target effects in cell-based assays.

  • Potential Cause: The concentration of this compound is too high, leading to non-specific effects.

    • Solution: Perform a dose-response experiment to determine the optimal concentration that provides a robust signal without causing cytotoxicity or off-target effects.

  • Potential Cause: Contamination of cell cultures or reagents.

    • Solution: Ensure aseptic techniques are followed and use fresh, sterile reagents. Regularly test cell lines for mycoplasma contamination.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Activity Assay

This protocol is designed to measure the ability of this compound to activate HAT enzymes (e.g., CBP, PCAF, GCN5) in a cell-free system.

Materials:

  • Recombinant human HAT enzyme (CBP, PCAF, or GCN5)

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Detection reagent for measuring histone acetylation (e.g., antibody-based detection kit for acetylated Histone H3)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • In a microplate, add the assay buffer, recombinant HAT enzyme, and Histone H3 peptide substrate.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only).

  • Initiate the reaction by adding Acetyl-CoA to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit's instructions.

  • Add the detection reagents and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the EC50 value by plotting the signal against the log of the this compound concentration.

Cell-Based Histone Acetylation Assay

This protocol assesses the ability of this compound to increase histone acetylation in a cellular context.

Materials:

  • Cell line of interest (e.g., U251, CCRF-CEM)

  • Complete cell culture medium

  • This compound

  • Lysis buffer

  • Antibodies specific for acetylated histones (e.g., anti-acetyl-H3K14, anti-acetyl-H3K27) and total histone H3

  • Secondary antibodies for detection (e.g., Western blot or immunofluorescence)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24-72 hours). Include a vehicle control.

  • For Western blot analysis, lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against the specific acetylated histone and total histone H3 (as a loading control).

  • Incubate with the appropriate secondary antibodies and visualize the bands using a suitable detection system.

  • For immunofluorescence, fix, permeabilize, and stain the cells with the primary and fluorescently labeled secondary antibodies.

  • Visualize the changes in histone acetylation using a fluorescence microscope.

Visualizations

YF2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YF2 This compound HAT_cyto HATs (CBP, PCAF, GCN5) YF2->HAT_cyto Activates HAT_nuc HATs (CBP, PCAF, GCN5) HAT_cyto->HAT_nuc Translocation Histone Histone H3 HAT_nuc->Histone Acetylation Ac_Histone Acetylated Histone H3 Gene Target Gene Expression Ac_Histone->Gene Promotes Experimental_Workflow start Start reconstitute Reconstitute YF-2 HCl in Anhydrous DMSO start->reconstitute prepare_cells Seed and Culture Cells start->prepare_cells treat_cells Treat Cells with YF-2 HCl (and Controls) reconstitute->treat_cells prepare_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate lyse_cells Cell Lysis / Protein Extraction incubate->lyse_cells western_blot Western Blot for Acetylated Histones lyse_cells->western_blot analyze Analyze Results western_blot->analyze end End analyze->end

References

Technical Support Center: Optimizing Intraperitoneal Injection of YF-2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the intraperitoneal (IP) injection of YF-2 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a highly selective, blood-brain-barrier permeable histone acetyltransferase (HAT) activator.[1][2] It has been shown to acetylate H3 in the hippocampus and is under investigation for its potential in oncology and Alzheimer's disease research.[1][2]

Q2: What is the recommended solvent for this compound?

This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1] For in vivo experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it with a suitable aqueous vehicle, such as saline or phosphate-buffered saline (PBS), immediately before injection.

Q3: What is a recommended starting dose for in vivo intraperitoneal injections in mice?

Based on available research, intraperitoneal doses of 5 mg/kg and 20 mg/kg have been used in mice to study its effects on contextual memory. Researchers should always perform a dose-response study to determine the optimal dose for their specific animal model and experimental endpoint.

Q4: What are the storage recommendations for this compound?

For long-term storage, this compound should be kept at -20°C (months to years). For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment. Stock solutions in DMSO should be stored at -20°C or -80°C.

Troubleshooting Guide

Problem Potential Cause Troubleshooting & Optimization
Precipitate forms upon adding this compound to an aqueous solution. This compound has low aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO. For the final injection solution, dilute the DMSO stock with your aqueous vehicle (e.g., saline, PBS) just before administration. Ensure the final concentration of DMSO is well-tolerated by the animals (typically <10% v/v).
Precipitate forms after diluting the DMSO stock solution with an aqueous vehicle. The final concentration of this compound exceeds its solubility in the mixed-solvent system.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final injection volume, being mindful of the maximum tolerated concentration for your animal model. Perform a small-scale solubility test before preparing the full injection volume.
The animal shows signs of distress or irritation after injection (e.g., writhing, abdominal pressing). The injection solution may be too acidic, hypertonic, or the DMSO concentration may be too high. The pH of the hydrochloride salt solution may be low.Neutralize the pH of the final injection solution to a physiological range (pH 7.2-7.4) if possible, without causing precipitation. Ensure the final DMSO concentration is as low as possible. Warm the injection solution to room or body temperature before administration.
Inconsistent experimental results between animals. Misinjection of the compound into the gut, abdominal fat, or subcutaneous tissue instead of the peritoneal cavity.Refine your intraperitoneal injection technique. Ensure proper restraint of the animal. For mice, tilt the head slightly downwards to move abdominal organs away from the injection site. Use the appropriate needle gauge (25-27g for mice, 23-25g for rats). Consider using a two-person injection technique for better control.
No observable effect of the compound at the expected dose. Poor bioavailability due to precipitation at the injection site or rapid clearance.Ensure the compound is fully dissolved before injection. Consider alternative solvent systems if precipitation is suspected. Review the timing of administration relative to the experimental endpoint, as the compound's peak effect may have a specific window.

Data Presentation

Table 1: Physicochemical and In Vivo Data for this compound

PropertyValueSource
CAS Number 1312005-62-1
Molecular Formula C₂₀H₂₃Cl₂F₃N₂O₃
Molecular Weight 467.31 g/mol
Appearance Off-white to white solid
Solubility Soluble in DMSO
Mechanism of Action Histone Acetyltransferase (HAT) Activator
EC₅₀ (CBP) 2.75 µM
EC₅₀ (PCAF) 29.04 µM
EC₅₀ (GCN5) 49.31 µM
Reported In Vivo IP Dose (Mice) 5 mg/kg and 20 mg/kg

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

  • Calculate the required amount of this compound and DMSO.

    • Example: To prepare a 10 mg/mL stock solution, weigh 10 mg of this compound and dissolve it in 1 mL of 100% DMSO.

  • Prepare the stock solution.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex or sonicate gently until the solid is completely dissolved.

  • Calculate the injection volume.

    • Determine the required dose for the animal (e.g., 5 mg/kg).

    • For a 25 g mouse, the dose would be 0.125 mg (5 mg/kg * 0.025 kg).

    • From a 10 mg/mL stock, the volume of stock solution needed is 12.5 µL (0.125 mg / 10 mg/mL).

  • Prepare the final injection solution.

    • The total injection volume for a mouse is typically around 100-200 µL. Let's assume a final volume of 125 µL.

    • The final DMSO concentration will be 10% (12.5 µL stock / 125 µL total volume).

    • Withdraw 12.5 µL of the this compound stock solution.

    • Add 112.5 µL of sterile saline or PBS to a sterile microcentrifuge tube.

    • Add the 12.5 µL of stock solution to the saline/PBS and mix well by gentle pipetting.

    • This should be done immediately prior to injection to minimize the risk of precipitation.

  • Administer the injection.

    • Draw the final solution into an appropriately sized syringe with a 25-27g needle.

    • Perform the intraperitoneal injection following established institutional guidelines for animal handling and welfare.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin Administration weigh Weigh YF-2 HCl dissolve Dissolve in 100% DMSO (Stock Solution) weigh->dissolve dilute Dilute with Saline/PBS (Final Injection Solution) dissolve->dilute load Load Syringe dilute->load restrain Restrain Animal load->restrain inject Intraperitoneal Injection restrain->inject

Caption: Experimental workflow for the preparation and intraperitoneal administration of this compound.

signaling_pathway YF2 This compound HAT Histone Acetyltransferases (e.g., CBP, PCAF, GCN5) YF2->HAT activates Histones Histone Proteins HAT->Histones targets Acetylation Histone Acetylation HAT->Acetylation Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Gene Gene Transcription Chromatin->Gene Response Cellular Response (e.g., Anti-cancer, Anti-Alzheimer's) Gene->Response

Caption: Simplified signaling pathway for this compound as a HAT activator.

References

Technical Support Center: YF-2 Hydrochloride and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals using YF-2 hydrochloride in fluorescence-based assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly selective, blood-brain-barrier permeable histone acetyltransferase (HAT) activator.[1][2] It has been shown to acetylate H3 in the hippocampus and is under investigation for its anti-cancer and anti-Alzheimer's disease properties.[1] It selectively activates the HATs CBP, PCAF, and GCN5 with EC50 values of 2.75 µM, 29.04 µM, and 49.31 µM, respectively, and shows no effect on histone deacetylases (HDACs).[1][2]

Q2: Can this compound interfere with my fluorescence-based assay?

Q3: What is autofluorescence and how can I check if this compound is autofluorescent?

Autofluorescence is the natural emission of light by a compound when it is excited by light. If this compound is autofluorescent at the excitation and emission wavelengths used in your assay, it can create a false-positive signal.

To check for autofluorescence, you should run a control experiment where you measure the fluorescence of this compound in your assay buffer at various concentrations, in the absence of your assay's fluorophore or other biological reagents. A concentration-dependent increase in fluorescence indicates autofluorescence.

Q4: What is fluorescence quenching and how do I test for it?

Fluorescence quenching occurs when a compound absorbs the light emitted by your assay's fluorophore, leading to a decrease in the measured signal (a false-negative). This is also known as the "inner filter effect".

To test for quenching, measure the fluorescence of your assay's fluorophore with and without the presence of this compound. A concentration-dependent decrease in the fluorophore's signal in the presence of this compound suggests quenching.

Troubleshooting Guide

If you observe unexpected results in your fluorescence-based assay when using this compound, follow this troubleshooting guide.

Issue 1: Unexpectedly High Fluorescence Signal (Potential False-Positive)

Possible Cause: Autofluorescence of this compound.

Troubleshooting Workflow:

start Unexpectedly High Fluorescence Signal control Run Compound-Only Control: Measure fluorescence of YF-2 HCl in assay buffer. start->control decision Concentration-Dependent Increase in Signal? control->decision scan Perform Spectral Scan: Determine excitation and emission spectra of YF-2 HCl. decision->scan  Yes no_issue Autofluorescence is not the primary issue. Investigate other causes. decision->no_issue  No mitigate Mitigation Strategies: 1. Switch to a red-shifted fluorophore. 2. Use a different assay technology (e.g., absorbance, luminescence). scan->mitigate

Caption: Workflow to diagnose and mitigate autofluorescence.

Issue 2: Unexpectedly Low Fluorescence Signal (Potential False-Negative)

Possible Cause: Fluorescence quenching by this compound.

Troubleshooting Workflow:

start Unexpectedly Low Fluorescence Signal control Run Quenching Control: Measure fluorophore signal with and without YF-2 HCl. start->control decision Concentration-Dependent Decrease in Signal? control->decision absorbance Measure Absorbance Spectrum: Check for overlap with fluorophore's excitation or emission spectra. decision->absorbance  Yes no_issue Quenching is not the primary issue. Investigate other causes. decision->no_issue  No mitigate Mitigation Strategies: 1. Decrease YF-2 HCl concentration. 2. Switch to a fluorophore with a different spectral profile. absorbance->mitigate

References

Adjusting YF-2 hydrochloride treatment time for optimal HAT activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing YF-2 hydrochloride, a selective histone acetyltransferase (HAT) activator. The following information is intended to assist in the design and execution of experiments, with a particular focus on optimizing treatment time for maximal HAT activation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a cell-permeable small molecule that selectively activates histone acetyltransferases (HATs), particularly CBP/p300, PCAF, and GCN5. It functions by interacting with the RING and bromodomains of these enzymes, inducing an allosteric change that enhances their catalytic activity. This leads to increased acetylation of histone and non-histone protein targets. YF-2 has also been shown to promote the autoacetylation of CBP/p300, which further potentiates their HAT activity.

Q2: What is a recommended starting point for this compound concentration and treatment time?

A2: Based on available literature, a common concentration range for this compound in cell culture experiments is 1-10 µM. For initial time-course experiments, we recommend a broad range of time points to capture both early and late effects. A suggested starting point would be to treat cells for 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours. The optimal time will be cell-type and context-dependent.

Q3: How can I assess the activation of HATs by this compound?

A3: HAT activation can be assessed through various methods:

  • Western Blotting: This is the most common method. You can probe for acetylation of specific histone residues (e.g., H3K9ac, H3K27ac, H4K8ac) or non-histone targets like p53. An increase in the acetylation signal upon YF-2 treatment indicates HAT activation.

  • In Vitro HAT Assays: Commercially available kits can be used to measure the enzymatic activity of immunoprecipitated HATs (e.g., CBP/p300) from cell lysates treated with YF-2.

  • Immunofluorescence: This method allows for the visualization of changes in histone acetylation within the nucleus of treated cells.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No significant increase in histone acetylation observed. Suboptimal Treatment Time: The chosen time point(s) may be too early or too late to observe the peak effect.Perform a time-course experiment with a wider range of time points (e.g., from 30 minutes to 72 hours) to identify the optimal treatment duration.
Incorrect Concentration: The concentration of this compound may be too low for your specific cell line.Perform a dose-response experiment with concentrations ranging from 0.1 µM to 20 µM to determine the optimal concentration.
Cell Line Insensitivity: Some cell lines may be less responsive to this compound.Ensure your cell line expresses the target HATs (CBP/p300, PCAF, GCN5). You may need to try a different cell line known to be responsive.
Reagent Quality: The this compound may have degraded.Ensure proper storage of this compound (as recommended by the supplier) and prepare fresh stock solutions for each experiment.
High background acetylation in control samples. Basal HAT Activity: Your cell line may have high endogenous HAT activity.Reduce the serum concentration in your culture medium prior to and during treatment. Ensure consistent cell density across all conditions.
Antibody Specificity: The primary antibody may have non-specific binding.Use a highly specific and validated antibody for your target acetylated protein. Include appropriate isotype controls.
Inconsistent results between experiments. Variability in Cell Culture: Differences in cell passage number, confluence, or serum can affect the cellular response.Maintain consistent cell culture conditions, including passage number and seeding density. Use a single batch of serum for a set of experiments.
Inaccurate Timing: Variations in the duration of YF-2 treatment.Use a timer and be precise with the addition and removal of the compound. For very short time points, consider staggering the treatment of different samples.

Experimental Protocols

Protocol 1: Time-Course Analysis of Histone Acetylation by Western Blot

This protocol provides a framework for determining the optimal this compound treatment time to induce histone acetylation in a chosen cell line.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Your cell line of interest

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • YF-2 Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 5 µM).

  • Time Points: Treat the cells for a range of time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point serves as the vehicle control (DMSO).

  • Cell Lysis: At each time point, wash the cells twice with ice-cold PBS and then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against both the acetylated and total forms of the histone of interest, as well as a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal. Plot the normalized signal against the treatment time to determine the optimal duration for HAT activation.

Data Presentation

The following tables present hypothetical data from a time-course experiment to illustrate the expected outcomes.

Table 1: Time-Dependent Increase in Histone H3 Acetylation

Treatment Time (hours)Normalized Acetyl-H3 Intensity (Arbitrary Units)Fold Change (vs. 0h)
0 (Control)1.01.0
0.51.81.8
12.52.5
23.23.2
44.14.1
84.54.5
124.34.3
243.83.8
482.92.9
722.12.1

Table 2: Time-Dependent Increase in p53 Acetylation

Treatment Time (hours)Normalized Acetyl-p53 Intensity (Arbitrary Units)Fold Change (vs. 0h)
0 (Control)1.01.0
21.51.5
42.22.2
83.03.0
123.53.5
243.23.2
482.52.5
721.81.8

Visualizations

Signaling Pathways and Experimental Workflow

YF2_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects YF2 This compound HATs CBP/p300, PCAF, GCN5 YF2->HATs Activates Histones Histones (H3, H4) HATs->Histones p53 p53 HATs->p53 Acetylation Increased Acetylation Histones->Acetylation p53->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Interferon Interferon-γ Pathway Gene_Expression->Interferon Cell_Cycle Cell Cycle Arrest/ Apoptosis Gene_Expression->Cell_Cycle Antigen Antigen Presentation Interferon->Antigen

Caption: this compound signaling pathway.

Experimental_Workflow A 1. Cell Seeding B 2. This compound Treatment (Multiple Time Points) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Western Blot Analysis (Acetylated & Total Proteins) D->E F 6. Data Analysis & Time-Point Optimization E->F

Caption: Workflow for optimizing YF-2 treatment time.

Low yield in YF-2 hydrochloride synthesis: troubleshooting steps

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: YF-2 Hydrochloride Synthesis

This guide provides troubleshooting steps and answers to frequently asked questions for researchers experiencing low yields during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is significantly lower than expected. What are the most common areas to investigate?

A1: A low overall yield is often a result of cumulative losses across multiple stages of the synthesis.[1] A systematic approach is crucial for identifying the primary cause. The main areas to investigate are:

  • Reagent and Solvent Quality: Impurities in starting materials, reagents, or solvents can inhibit the reaction or lead to side products.[2] Ensure all reagents are of the appropriate grade and that solvents are anhydrous if the reaction is moisture-sensitive.[3]

  • Reaction Conditions: Suboptimal temperature, pressure, concentration, or reaction time can drastically affect the outcome.[1][4] Reactions should be carefully monitored to determine the point of maximum product formation before significant degradation or side reactions occur.

  • Experimental Setup and Execution: Improperly dried glassware can introduce moisture, leading to failed reactions for sensitive chemistries. Inefficient stirring can result in localized "hot spots" or poor mixing, leading to impurity formation. Ensure all transfers of materials are done quantitatively to minimize physical loss of product.

  • Workup and Purification: Significant product loss can occur during aqueous workup (e.g., extractions) and purification (e.g., column chromatography). The product may have partial solubility in the aqueous phase or may decompose on silica gel.

Q2: I'm observing multiple spots on my TLC plate after the initial condensation step, indicating significant side product formation. How can I improve the reaction's selectivity?

A2: The formation of multiple byproducts points to issues with reaction selectivity. To minimize side reactions, consider the following optimization strategies:

  • Temperature Control: Many reactions are highly sensitive to temperature. Excessive heat can cause decomposition or favor undesired pathways, while insufficient heat may lead to an incomplete reaction. Running the reaction at a lower temperature, even if it requires a longer time, can often improve selectivity.

  • Order and Rate of Addition: The sequence and rate at which reagents are added can be critical. Slow, dropwise addition of a highly reactive reagent can maintain its low concentration in the reaction mixture, suppressing side reactions.

  • Stoichiometry: Ensure the precise measurement and stoichiometry of your reactants. An excess of one reactant may lead to undesired follow-on reactions.

  • Catalyst Screening: If the reaction is catalyzed, the choice and loading of the catalyst are crucial. An incorrect or poisoned catalyst can lead to the formation of byproducts. Consider screening different catalysts or using fresh catalyst.

Q3: I seem to lose a significant amount of product during the final hydrochloride salt formation and isolation. What are the best practices for this step?

A3: Forming the hydrochloride salt is a critical step where yield can be easily lost. Key factors for successful salt formation and isolation include:

  • Choice of Acid: The hydrochloride salt is typically formed by adding hydrochloric acid to the free base. This can be done using gaseous HCl, a solution of HCl in an organic solvent (e.g., isopropanol, ether), or aqueous HCl. The choice of method can impact crystal formation and purity.

  • Solvent System: The salt should be insoluble in the chosen solvent system to ensure efficient precipitation. The addition of an "anti-solvent" is a common technique to induce crystallization.

  • Temperature Control: Precipitation is often carried out at low temperatures (e.g., 0-5 °C) to maximize the recovery of the solid product.

  • Washing and Drying: After filtration, the collected solid should be washed with a cold, anhydrous solvent in which the salt has minimal solubility to remove impurities without dissolving the product. Over-drying or drying at excessively high temperatures can lead to product decomposition.

Q4: My final this compound product is off-color and shows impurities in my analysis (NMR/LC-MS). How can I improve its purity?

A4: Impurities in the final product can arise from side reactions, unreacted starting materials, or degradation.

  • Identify the Impurity: If possible, use analytical techniques like Mass Spectrometry to identify the structure of the major impurities. This can provide clues about the side reactions occurring.

  • Recrystallization: This is one of the most powerful techniques for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.

  • Activated Carbon Treatment: If the product is discolored due to highly colored impurities, a treatment with activated charcoal can be effective. The crude product is dissolved, a small amount of charcoal is added, the mixture is briefly heated, and the charcoal is removed by filtration.

  • Revisit Chromatography: If the impurity is difficult to remove by recrystallization, you may need to re-purify the free base intermediate using column chromatography with a different eluent system before converting it to the hydrochloride salt.

Data Presentation: Optimizing the Condensation Step

The following table summarizes hypothetical results from a series of experiments aimed at optimizing the yield of the YF-2 free base intermediate.

Experiment #Parameter VariedCatalyst (mol%)Temperature (°C)SolventObserved Yield (%)Purity (by LCMS, %)
1 (Baseline)-5100Toluene45%80%
2Temperature580Toluene62%91%
3Temperature5120Toluene35%65% (Decomposition)
4Solvent580Acetonitrile55%88%
5Solvent580Dichloromethane30%75% (Low Solubility)
6Catalyst Load2.580Toluene48%85% (Slow Reaction)
7Catalyst Load1080Toluene65%90%
8 (Optimized) - 5 80 Toluene 62% 91%

Experimental Protocols

Protocol 1: Optimized Synthesis of YF-2 Free Base (Intermediate)

This protocol is based on the optimized conditions identified in the data table above.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Starting Material A (10 mmol), Starting Material B (11 mmol), and the catalyst (0.5 mmol, 5 mol%).

  • Solvent Addition: Add 100 mL of anhydrous toluene via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 80°C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst. Wash the collected solid with a small amount of toluene.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid via flash column chromatography on silica gel to yield the pure YF-2 free base.

Protocol 2: Formation and Purification of this compound

  • Dissolution: Dissolve the purified YF-2 free base (8 mmol) in 50 mL of anhydrous diethyl ether in a 100 mL flask.

  • Precipitation: Cool the solution to 0°C in an ice bath. While stirring, slowly bubble dry HCl gas through the solution OR add a 2.0 M solution of HCl in diethyl ether dropwise until a precipitate is consistently formed and no further precipitation is observed.

  • Crystallization: Allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions (10 mL each) of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the white solid under high vacuum for at least 4 hours to remove all residual solvent. Determine the final weight and calculate the yield.

Visualizations

Below is a logical workflow to guide the troubleshooting process for low reaction yields.

Troubleshooting_Workflow start Low Yield Observed in YF-2 HCl Synthesis check_reaction 1. Analyze Reaction Step start->check_reaction check_workup 2. Evaluate Workup & Purification start->check_workup reagents Reagent & Solvent Quality check_reaction->reagents conditions Reaction Conditions check_reaction->conditions setup Experimental Setup check_reaction->setup extraction Extraction & Washing check_workup->extraction purification Purification Step check_workup->purification salt_formation HCl Salt Formation check_workup->salt_formation reagent_purity Verify Purity (NMR/CoA) Use Fresh Reagents reagents->reagent_purity solvent_dryness Check Solvent Anhydrous Status (e.g., Karl Fischer) reagents->solvent_dryness condition_temp Optimize Temperature conditions->condition_temp condition_time Optimize Reaction Time conditions->condition_time condition_conc Adjust Concentration conditions->condition_conc setup_glassware Ensure Flame/Oven-Dried Glassware setup->setup_glassware setup_atmosphere Maintain Inert Atmosphere (N2/Ar) setup->setup_atmosphere extraction_ph Check pH of Aqueous Layers extraction->extraction_ph extraction_solubility Assess Product Solubility in Aqueous vs. Organic Phase extraction->extraction_solubility purification_column Optimize Column Chromatography (Solvent System, Silica Activity) purification->purification_column purification_recrystal Perform Recrystallization purification->purification_recrystal salt_solvent Screen Precipitation Solvents salt_formation->salt_solvent salt_temp Optimize Precipitation Temperature salt_formation->salt_temp

Caption: A flowchart for systematically troubleshooting low yields.

References

Inconsistent results with YF-2 hydrochloride in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during experiments with YF-2 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective, cell-permeable small molecule that functions as a histone acetyltransferase (HAT) activator. Its primary mechanism of action involves the activation of the KAT3 family of HATs, which includes CREB-binding protein (CBP) and p300.[1][2] YF-2 has been shown to interact with the RING and bromodomains of CBP/p300, leading to an allosteric change that facilitates increased histone acetylation.[1] This activation also induces autoacetylation of CBP/p300, which further enhances their enzymatic activity.[1][2] YF-2 also shows activity towards other HATs like PCAF and GCN5, but with lower potency.

Q2: What are the common applications of this compound in research?

This compound is utilized in various research areas due to its ability to modulate histone acetylation, a key epigenetic modification involved in gene regulation. Common applications include:

  • Cancer Research: Investigating the effects of increased histone acetylation on tumor cell proliferation, apoptosis, and gene expression.

  • Neuroscience: Studying the role of histone acetylation in neuronal plasticity, memory formation, and neurodegenerative diseases.

  • Drug Discovery: Serving as a tool compound to explore the therapeutic potential of HAT activation.

Q3: How should this compound be stored?

For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions, it is best to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Troubleshooting Guide: Inconsistent Results in Replicate Experiments

Inconsistent results with this compound can arise from various factors related to its preparation, handling, and the specific experimental conditions. This guide addresses common issues in a question-and-answer format.

Q4: My this compound solution appears cloudy or has precipitated after dilution in aqueous buffer/media. What should I do?

This is a common issue with hydrochloride salts of small molecules, as their solubility can be pH-dependent.

  • Problem: this compound, like many hydrochloride salts, is more soluble in acidic conditions and may precipitate in neutral or alkaline solutions like phosphate-buffered saline (PBS) or cell culture media (typically pH 7.2-7.4).

  • Solution:

    • Lower the pH of your solvent: Before adding the this compound stock, you can try slightly acidifying your aqueous buffer.

    • Prepare a higher concentration stock in an appropriate solvent: this compound is soluble in DMSO. Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

    • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.

Q5: I am not observing a consistent increase in histone acetylation (e.g., on Histone H3 or H4) after treating my cells with this compound. What are the potential causes?

Several factors could contribute to a lack of a consistent effect on histone acetylation.

  • Suboptimal Concentration and Incubation Time:

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. Also, conduct a time-course experiment to identify the time point of maximal histone acetylation. The kinetics of histone acetylation can be transient.

  • Cell Line Specificity:

    • Solution: The response to HAT activators can be cell-type dependent. Ensure that the cell line you are using expresses the target HATs (CBP/p300, PCAF, GCN5) at sufficient levels. You may need to test different cell lines to find a responsive model.

  • Compound Instability:

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old solutions, as the compound may degrade over time in aqueous media.

  • Issues with Western Blotting:

    • Solution: Histones are small, basic proteins and require optimized protocols for their detection by western blot. Use high-percentage polyacrylamide gels (e.g., 15% or higher) for better resolution of low molecular weight proteins. Ensure efficient transfer to the membrane, and use blocking buffers and antibodies optimized for histone detection.

Q6: I am observing unexpected or off-target effects in my experiments. How can I address this?

While YF-2 is described as a selective HAT activator, off-target effects are a possibility with any small molecule inhibitor or activator.

  • Problem: The observed phenotype may not be solely due to the activation of the intended HAT targets.

  • Solution:

    • Use Multiple Concentrations: Observe if the unexpected effect is dose-dependent. Off-target effects may sometimes occur only at higher concentrations.

    • Control Experiments: Include appropriate controls in your experiments. This could involve using a structurally related but inactive compound if available.

    • Orthogonal Approaches: To confirm that the observed effect is due to HAT activation, consider using alternative methods to modulate HAT activity, such as siRNA-mediated knockdown of specific HATs, and see if this phenocopies or reverses the effect of YF-2.

    • Off-Target Screening: If the unexpected effects are significant and reproducible, consider having the compound profiled against a panel of common off-target proteins. Several commercial services offer such screening.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueReference
EC50 (CBP) 2.75 µM
EC50 (PCAF) 29.04 µM
EC50 (GCN5) 49.31 µM
Recommended Starting Concentration for Cell Culture 1-10 µMGeneral recommendation based on EC50 values
Stock Solution Solvent DMSO
Long-term Storage (Solid) -20°C or -80°CGeneral laboratory practice
Stock Solution Storage -80°C (aliquoted)General laboratory practice

Experimental Protocols

Protocol 1: Western Blot Analysis of Histone Acetylation after this compound Treatment

This protocol provides a general framework for assessing changes in histone acetylation in cultured cells treated with this compound. Optimization for specific cell lines and antibodies is recommended.

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Prepare fresh dilutions of this compound from a DMSO stock solution in your cell culture medium.

    • Treat cells with a range of this compound concentrations (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 6, 12, 24 hours).

  • Histone Extraction (Acid Extraction Method):

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a hypotonic lysis buffer.

    • Pellet the nuclei and resuspend in 0.4 N H2SO4.

    • Incubate on a rotator at 4°C to extract histones.

    • Centrifuge to pellet cellular debris and collect the supernatant containing histones.

    • Precipitate the histones with trichloroacetic acid (TCA).

    • Wash the histone pellet with ice-cold acetone and air-dry.

    • Resuspend the histone pellet in ultrapure water.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 15-30 µg) onto a high-percentage (e.g., 15%) SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Total Histone H3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system and quantify band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YF-2 YF-2 YF-2_in YF-2 YF-2->YF-2_in Cellular Uptake CBP_p300 CBP/p300 (HAT) YF-2_in->CBP_p300 Allosteric Activation Autoacetylation Autoacetylation CBP_p300->Autoacetylation Induces Acetylated_Histone Acetylated Histones CBP_p300->Acetylated_Histone Acetylation Autoacetylation->CBP_p300 Enhances Activity Histone Histone Tails (e.g., H3, H4) Histone->CBP_p300 Substrate Chromatin Chromatin Relaxation Acetylated_Histone->Chromatin Gene_Transcription Gene Transcription Chromatin->Gene_Transcription

Caption: Signaling Pathway of this compound Action.

Troubleshooting_Workflow Start Inconsistent Results Check_Solubility Issue with YF-2 Solution? (Precipitation/Cloudiness) Start->Check_Solubility Solubility_Solutions Prepare fresh stock in DMSO. Dilute immediately before use. Consider pH of aqueous buffer. Check_Solubility->Solubility_Solutions Yes Check_Experiment No/Weak Effect on Histone Acetylation? Check_Solubility->Check_Experiment No End Resolved Solubility_Solutions->End Experiment_Solutions Optimize concentration and time-course. Verify cell line responsiveness. Optimize Western Blot protocol. Check_Experiment->Experiment_Solutions Yes Check_Off_Target Unexpected Phenotype? Check_Experiment->Check_Off_Target No Experiment_Solutions->End Off_Target_Solutions Perform dose-response. Use appropriate controls. Consider orthogonal approaches. Check_Off_Target->Off_Target_Solutions Yes Check_Off_Target->End No Off_Target_Solutions->End

Caption: Troubleshooting Workflow for YF-2 Experiments.

Experimental_Workflow Start Start Cell_Culture 1. Cell Seeding & Culture Start->Cell_Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Histone_Extraction 3. Histone Extraction Treatment->Histone_Extraction Quantification 4. Protein Quantification Histone_Extraction->Quantification Western_Blot 5. Western Blot Analysis Quantification->Western_Blot Analysis 6. Data Analysis & Interpretation Western_Blot->Analysis End End Analysis->End

Caption: Experimental Workflow for Histone Acetylation Analysis.

References

YF-2 hydrochloride precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of YF-2 hydrochloride precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of this compound precipitation in my cell culture medium?

A1: Precipitation of this compound can manifest in several ways. You might observe a cloudy or hazy appearance in the medium, the formation of fine particles visible to the naked eye or under a microscope, or the appearance of larger crystals, often on the surface of the culture vessel.[1] It is important to distinguish this from microbial contamination, which can also cause turbidity but is often accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under high magnification.[1][2]

Q2: What are the primary causes of this compound precipitation in cell culture?

A2: The precipitation of this compound is a multifaceted issue with several potential root causes:

  • Physicochemical Properties of the Compound: Many experimental compounds are poorly soluble in water.[3]

  • Solvent-Related Issues: A common solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). When a concentrated DMSO stock is diluted into an aqueous cell culture medium, the sudden change in solvent polarity can cause the compound to precipitate, a phenomenon often called "crashing out".[4]

  • High Compound Concentration: Every compound has a maximum solubility in a given solvent system. Exceeding this concentration will inevitably lead to precipitation.

  • Temperature Fluctuations: Changes in temperature can significantly affect a compound's solubility. Moving media from cold storage to a 37°C incubator can cause some compounds to precipitate. Repeated freeze-thaw cycles of stock solutions can also promote precipitation.

  • pH of the Medium: The pH of the cell culture medium can influence the solubility of compounds, especially salts like hydrochlorides. The solubility of hydrochloride salts can decrease as the pH increases towards the neutral range typical for cell culture media.

  • Interactions with Media Components: Components within the culture medium, such as salts (e.g., phosphates, calcium), proteins from serum, and amino acids, can interact with the experimental compound, leading to the formation of insoluble complexes.

Q3: My this compound is dissolved in DMSO, but it precipitates when added to the cell culture medium. How can I prevent this?

A3: This is a common challenge with hydrophobic compounds. To prevent precipitation, consider the following strategies:

  • Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. Adding the compound dropwise while gently vortexing the media can also help.

  • Reduce the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your experiment.

  • Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C before adding the compound.

  • Adjust Co-solvent Concentration: If your experimental design allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. However, it's crucial to keep the final DMSO concentration below 1%, and ideally below 0.5%, as higher concentrations can be toxic to cells. Always include a corresponding vehicle control in your experiment.

Q4: Can the type of cell culture medium influence this compound precipitation?

A4: Yes, the composition of the cell culture medium can significantly impact compound solubility. Different media formulations (e.g., DMEM, RPMI-1640, F-12) have varying concentrations of salts, amino acids, vitamins, and other components. These components can interact differently with your compound. For instance, media with higher concentrations of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds. If you encounter precipitation issues, testing the solubility of this compound in different base media could be a valuable troubleshooting step, provided it is compatible with your experimental design.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?

Answer: Immediate precipitation upon adding a DMSO-dissolved compound to aqueous cell culture media is a frequent issue, especially with hydrophobic compounds. This occurs because the compound's solubility limit is exceeded in the aqueous environment of the media once the DMSO is diluted.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration of the compound. It is advisable to first determine the maximum soluble concentration by performing a solubility test.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Alternatively, add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
High DMSO Concentration in Final Solution While DMSO aids in the initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This might necessitate preparing a more dilute stock solution in DMSO.
Issue 2: Delayed Precipitation of this compound in the Incubator

Question: My media containing this compound appears clear initially, but after a few hours or days in the incubator, I notice a crystalline or cloudy precipitate. What could be the cause?

Answer: Delayed precipitation can be due to changes in the media's environment over time, such as shifts in pH or temperature, or interactions with media components.

Potential CauseExplanationRecommended Solution
pH Shift in Culture The pH of cell culture media can change over time due to cellular metabolism. For a hydrochloride salt, a change in pH can affect its solubility.Ensure your incubator's CO2 levels are stable to maintain the media's buffering capacity. Consider using a medium buffered with HEPES for more stable pH control.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.If possible, try a different basal media formulation. Reducing the serum percentage, if applicable, might also help, but be mindful of the potential impact on cell health.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Solvent Selection: Begin with high-purity, anhydrous DMSO as the solvent. If the compound is not soluble in DMSO, other organic solvents like ethanol or methanol may be considered, but their compatibility with the cell model must be verified.

  • Dissolution:

    • Accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

    • Vortex or sonicate the mixture until the compound is fully dissolved.

    • If necessary, gentle warming in a 37°C water bath can be applied, keeping the compound's stability in mind.

    • Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

    • If this compound is light-sensitive, store it in amber-colored vials or vials wrapped in aluminum foil.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
  • Prepare a Serial Dilution of the Compound in DMSO: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For instance, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assess Precipitation:

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

    • For a quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.

Visualizations

Hypothetical Signaling Pathway for this compound

For illustrative purposes, let's assume this compound is an inhibitor of the MEK protein in the MAPK/ERK signaling pathway.

MAPK_ERK_Pathway_Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation YF2 This compound YF2->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflow for Troubleshooting Precipitation

Troubleshooting_Precipitation_Workflow Start Precipitation Observed CheckConcentration Is the final concentration too high? Start->CheckConcentration ReduceConcentration Reduce final concentration CheckConcentration->ReduceConcentration Yes CheckDilution Is the dilution method optimal? CheckConcentration->CheckDilution No StillPrecipitates Precipitation persists? ReduceConcentration->StillPrecipitates SerialDilution Use serial dilution or add dropwise CheckDilution->SerialDilution No CheckMedia Is the media pre-warmed to 37°C? CheckDilution->CheckMedia Yes SerialDilution->StillPrecipitates PrewarmMedia Pre-warm media CheckMedia->PrewarmMedia No CheckDMSO Is the final DMSO concentration <0.5%? CheckMedia->CheckDMSO Yes PrewarmMedia->StillPrecipitates AdjustDMSO Adjust stock or final DMSO concentration CheckDMSO->AdjustDMSO No CheckDMSO->StillPrecipitates Yes AdjustDMSO->StillPrecipitates TestOtherMedia Test different media formulations StillPrecipitates->TestOtherMedia Yes Resolved Issue Resolved StillPrecipitates->Resolved No TestOtherMedia->Resolved

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Validation & Comparative

Validating YF-2 Hydrochloride Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

YF-2 hydrochloride is a selective, cell-permeable activator of the histone acetyltransferases (HATs) p300/CBP, PCAF, and GCN5. Histone acetyltransferases are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This post-translational modification is generally associated with a more open chromatin structure and increased gene transcription. The activation of specific HATs by small molecules like this compound holds therapeutic promise for a variety of diseases, including cancer and neurodegenerative disorders.

A crucial step in the preclinical development of any targeted therapeutic is the confirmation of target engagement within a cellular context. This guide provides a comparative overview of established methods to validate the interaction of this compound with its intended targets in cells. We present a side-by-side comparison of key methodologies, supported by experimental protocols and representative data, to assist researchers in selecting the most appropriate approach for their studies.

Comparison of this compound with Other HAT Modulators

CompoundTypeTarget(s)Reported Potency (in vitro)
This compound ActivatorCBP, PCAF, GCN5EC₅₀: 2.75 µM (CBP), 29.04 µM (PCAF), 49.31 µM (GCN5)[1]
CTB (Cholera Toxin B)Activatorp300Potent activator, quantitative EC₅₀ not specified[2][3][4]
C646Inhibitorp300/CBPKᵢ: 400 nM (p300)[5]
Anacardic AcidInhibitorp300, PCAFIC₅₀: ~8.5 µM (p300), ~5 µM (PCAF)

Methodologies for Validating Target Engagement

Several robust methods can be employed to confirm the engagement of this compound with its target HATs in a cellular environment. The choice of assay depends on the specific research question, available resources, and desired throughput.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to assess target engagement in intact cells. It is based on the principle that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.

Signaling Pathway of HAT Activation

HAT_Activation YF2 This compound HAT Histone Acetyltransferase (e.g., p300/CBP, PCAF, GCN5) YF2->HAT binds and activates Histone Histone Protein HAT->Histone transfers acetyl group Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Chromatin Chromatin Remodeling Acetylated_Histone->Chromatin Transcription Gene Transcription Chromatin->Transcription

Caption: this compound activates HATs, leading to histone acetylation and downstream effects.

Western Blot for Histone Acetylation

As a downstream consequence of HAT activation, an increase in histone acetylation can serve as a biomarker for target engagement. Western blotting using antibodies specific for acetylated histone residues (e.g., acetyl-Histone H3) can be used to quantify the effect of this compound treatment.

Experimental Workflow for Target Engagement Validation

Experimental_Workflow cluster_cetsa CETSA cluster_wb Western Blot (Histone Acetylation) cluster_icw In-Cell Western c1 Cell Treatment with This compound c2 Heat Shock c1->c2 c3 Cell Lysis & Centrifugation c2->c3 c4 Western Blot for Target Protein c3->c4 w1 Cell Treatment with This compound w2 Histone Extraction w1->w2 w3 SDS-PAGE & Transfer w2->w3 w4 Immunoblotting with Anti-acetyl-Histone Ab w3->w4 i1 Cell Plating & Treatment in Microplate i2 Fixation & Permeabilization i1->i2 i3 Immunostaining with Anti-acetyl-Histone Ab i2->i3 i4 Infrared Imaging & Quantification i3->i4

Caption: Comparison of workflows for CETSA, Western Blot, and In-Cell Western assays.

In-Cell Western (ICW) Assay

The In-Cell Western assay is a quantitative, plate-based immunofluorescence method that can be adapted to measure changes in histone acetylation in a higher-throughput format compared to traditional Western blotting. This method allows for the direct quantification of protein levels in fixed and permeabilized cells within a microplate.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Treatment:

    • Harvest cells and wash with PBS.

    • Resuspend cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the samples by Western blotting using an antibody specific for the target HAT (e.g., anti-p300).

Western Blot Protocol for Histone Acetylation
  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as described for CETSA.

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS containing a histone deacetylase inhibitor (e.g., sodium butyrate).

    • Lyse the cells and isolate the nuclei.

    • Perform acid extraction of histones from the nuclear pellet using 0.2 N HCl.

    • Neutralize the extract and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Separate the histone extracts on a 15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal and quantify the band intensities. Normalize to a loading control such as total Histone H3.

In-Cell Western (ICW) Protocol
  • Cell Plating and Treatment:

    • Seed cells in a 96-well or 384-well plate and allow them to adhere.

    • Treat cells with this compound as desired.

  • Fixation and Permeabilization:

    • Fix the cells with 4% formaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Block the wells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.

    • Incubate with a primary antibody against acetylated histones overnight at 4°C.

    • Wash the wells and incubate with an infrared dye-conjugated secondary antibody for 1 hour in the dark.

    • For normalization, a second primary antibody against a total protein (e.g., total Histone H3) with a secondary antibody conjugated to a different colored infrared dye can be used.

  • Imaging and Quantification:

    • Wash the wells and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity in each well and normalize the acetyl-histone signal to the total histone signal.

Logical Relationship of Target Engagement Validation

Logical_Relationship cluster_hypothesis Hypothesis cluster_methods Experimental Approaches cluster_readout Primary Readout cluster_conclusion Conclusion H This compound engages its target HATs in cells M1 Direct Binding (CETSA) H->M1 M2 Downstream Effect (Western Blot / ICW) H->M2 R1 Increased Thermal Stability of Target Protein M1->R1 R2 Increased Histone Acetylation M2->R2 C Target Engagement Validated R1->C R2->C

References

A Comparative Guide to YF-2 Hydrochloride and Other Histone Acetyltransferase (HAT) Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Histone acetyltransferases (HATs) are a class of enzymes crucial for epigenetic regulation, primarily through the acetylation of lysine residues on histone and non-histone proteins. This post-translational modification plays a significant role in chromatin structuring and gene transcription, making HATs attractive therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders. The development of small molecule activators of HATs is a promising avenue for therapeutic intervention. This guide provides an objective comparison of YF-2 hydrochloride with other notable HAT activators, supported by available experimental data.

Data Presentation: Quantitative Comparison of HAT Activators

The following table summarizes the quantitative data available for this compound and other HAT activators, focusing on their potency and selectivity.

ActivatorTarget HAT(s)EC50 / KD / Maximal ActivationNotes
This compound CBP, PCAF, GCN5EC50: • CBP: 2.75 µM • PCAF: 29.04 µM • GCN5: 49.31 µMA selective, blood-brain barrier permeable HAT activator. Shows no effect on HDACs.[1]
CTPB p300Maximal activation at 275 µMA selective activator of p300 HAT activity.[2]
CTB Tip60KD: 28.6 ± 3.5 μMOriginally identified as a p300 activator, it also binds to and activates Tip60.[3]
SPV106 PCAF (activator), p300/CBP (inhibitor)Specific EC50 for activation not available.A mixed activator/inhibitor. Potentiates PCAF activity.[4][5]
CSP-TTK21 CBP/p300Specific EC50 not available.A blood-brain barrier permeable CBP/p300 activator.
Novel Tip60 Activators (e.g., P6, P10, P13) Tip60Specific EC50 values not yet published.Identified through in vitro screening to enhance Tip60's HAT activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of HAT activators. Below are protocols for two common in vitro HAT activity assays.

Radioactive Filter-Binding Assay for HAT Activity

This is a traditional and sensitive method for measuring HAT activity by quantifying the incorporation of a radiolabeled acetyl group from [3H]- or [14C]-acetyl-CoA into a histone substrate.

Materials:

  • Purified HAT enzyme (e.g., recombinant CBP, p300, PCAF)

  • Histone substrate (e.g., core histones, histone H3 or H4 peptide)

  • Radiolabeled acetyl-CoA ([3H]-acetyl-CoA or [14C]-acetyl-CoA)

  • HAT reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Test compound (HAT activator) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the HAT reaction buffer, purified HAT enzyme, and the histone substrate.

  • Compound Addition: Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Start the reaction by adding the radiolabeled acetyl-CoA. The final reaction volume is typically 20-50 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times (e.g., 3-4 times) with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated radiolabeled acetyl-CoA.

  • Scintillation Counting: Place the dried filter paper into a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the HAT activity. Calculate the percentage of activation relative to the vehicle control.

Colorimetric HAT Activity Assay

This non-radioactive method measures HAT activity by detecting the production of Coenzyme A (CoA-SH) as a byproduct of the acetylation reaction.

Materials:

  • Purified HAT enzyme

  • Histone substrate (e.g., histone H3 peptide)

  • Acetyl-CoA

  • Test compound (HAT activator)

  • HAT assay buffer

  • Developer solution (containing a thiol-detecting reagent like DTNB or a coupled enzyme system to produce a colored product)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, add the HAT assay buffer, purified HAT enzyme, and histone substrate to each well.

  • Compound Addition: Add the test compound at various concentrations to the respective wells. Include a vehicle control.

  • Initiate Reaction: Start the reaction by adding acetyl-CoA to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Develop Signal: Add the developer solution to each well. This solution will react with the CoA-SH produced to generate a colored product.

  • Measure Absorbance: Incubate the plate for a further 10-15 minutes to allow for color development and then measure the absorbance at the appropriate wavelength (e.g., 405 nm for DTNB) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of CoA-SH produced and thus to the HAT activity. Calculate the percentage of activation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The activation of HATs can influence various signaling pathways implicated in cellular processes like gene transcription, cell cycle regulation, and apoptosis. Understanding these pathways is crucial for elucidating the mechanism of action of HAT activators.

Signaling Pathways

HATs are key regulators of several critical signaling pathways.

HAT_Signaling_Pathways cluster_creb CREB Signaling Pathway cluster_p53 p53 Signaling Pathway cluster_nfkb NF-κB Signaling Pathway CREB CREB CBP_p300_CREB CBP/p300 CREB->CBP_p300_CREB recruits Gene_Transcription_CREB Gene Transcription (Memory, Cell Survival) CBP_p300_CREB->Gene_Transcription_CREB promotes HAT_Activator_CREB HAT Activator (e.g., YF-2, CSP-TTK21) HAT_Activator_CREB->CBP_p300_CREB activates p53 p53 PCAF_p300_p53 PCAF/p300 p53->PCAF_p300_p53 recruits Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest, Apoptosis p53->Cell_Cycle_Arrest_Apoptosis induces PCAF_p300_p53->p53 acetylates HAT_Activator_p53 HAT Activator (e.g., SPV106) HAT_Activator_p53->PCAF_p300_p53 activates NFkB NF-κB (p65) p300_CBP_NFkB p300/CBP NFkB->p300_CBP_NFkB recruits Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes promotes p300_CBP_NFkB->NFkB acetylates HAT_Activator_NFkB HAT Activator HAT_Activator_NFkB->p300_CBP_NFkB activates

Caption: Overview of HAT involvement in key signaling pathways.

Experimental Workflow for HAT Activator Evaluation

The discovery and validation of novel HAT activators typically follow a structured workflow.

HAT_Activator_Workflow cluster_workflow Experimental Workflow for HAT Activator Screening and Validation Screening High-Throughput Screening (HTS) Hit_Validation Hit Validation (Dose-Response) Screening->Hit_Validation Identifies Hits Selectivity Selectivity Profiling (vs. other HATs, HDACs) Hit_Validation->Selectivity Confirms Potency Cellular_Assays Cell-Based Assays (Target Engagement, Downstream Effects) Selectivity->Cellular_Assays Determines Specificity In_Vivo In Vivo Studies (Animal Models) Cellular_Assays->In_Vivo Validates Cellular Activity Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Demonstrates Efficacy

Caption: A typical workflow for identifying and validating HAT activators.

References

A Comparative Guide to Histone Acetyltransferase Activators: YF-2 Hydrochloride vs. CTPB

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Head-to-Head Comparison of YF-2 Hydrochloride and CTPB for Histone Acetyltransferase Activation

This guide provides a comprehensive, data-driven comparison of two prominent histone acetyltransferase (HAT) activators: this compound and N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the selection of HAT activators for their experimental needs.

Executive Summary

This compound and CTPB are both valuable small molecule tools for activating the p300/CBP family of histone acetyltransferases, which are critical regulators of gene expression. However, they exhibit distinct profiles in terms of potency, selectivity, and mechanism of action. This compound emerges as a more potent and broader activator of the p300/CBP family, with reported EC50 values in the low micromolar range for CBP and p300-mediated acetylation.[1][2] In contrast, CTPB demonstrates high selectivity for p300, with maximal activation observed at significantly higher concentrations.[3][4] The choice between these two activators will ultimately depend on the specific experimental goals, such as the desired selectivity and the cellular context.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and CTPB based on available in vitro studies. It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.

ParameterThis compoundCTPBReference(s)
Target(s) p300/CBP, PCAF, GCN5p300[1]
Potency (EC50/Effective Concentration) CBP: 2.75 µM p300 (p53 acetylation): 6.05 µM PCAF: 29.04 µM GCN5: 49.31 µMMaximal Activation: ~275 µM Peak Histone Acetylation: ~200 µM
Selectivity Broad activator of p300/CBP family and other HATs.Highly selective for p300; no significant activity on PCAF.
Key Features Blood-brain barrier permeable.Selective probe for p300 function.

Mechanism of Action

Both this compound and CTPB are understood to function as allosteric activators of their target HATs. They bind to the enzyme and induce a conformational change that enhances its catalytic activity.

This compound is reported to interact with the bromo and RING domains of CBP/p300. This interaction is thought to induce a conformational change that facilitates an increase in the enzyme's catalytic activity, partly by promoting its autoacetylation.

CTPB is also believed to bind directly to p300, leading to a conformational change that enhances its HAT activity. Docking studies suggest that CTPB interacts with the catalytic domain of p300.

Signaling Pathways and Experimental Workflows

The activation of p300/CBP by small molecules like this compound and CTPB has significant downstream effects on various signaling pathways, primarily through the acetylation of histone and non-histone proteins, leading to changes in gene expression.

Allosteric_HAT_Activation Activator YF-2 or CTPB HAT p300/CBP (Inactive) Activator->HAT Binds to allosteric site Active_HAT p300/CBP (Active) HAT->Active_HAT Conformational Change Substrate Histone / Non-histone Protein Active_HAT->Substrate Catalyzes Acetylation Acetylated_Substrate Acetylated Protein Gene_Expression Altered Gene Expression Acetylated_Substrate->Gene_Expression

Mechanism of Allosteric HAT Activation

A typical experimental workflow to assess the activity of these compounds involves an in vitro HAT assay followed by cell-based assays to confirm their effects in a biological context.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Assay In Vitro HAT Assay (Radiometric or Fluorometric) Data Determine EC50 or Maximal Activation Assay->Data Cell_Treatment Treat Cells with Activator Data->Cell_Treatment Validate in cellular context Western_Blot Western Blot for Histone Acetylation Cell_Treatment->Western_Blot Gene_Expression qPCR/RNA-seq for Target Gene Expression Cell_Treatment->Gene_Expression

Experimental Workflow for HAT Activator Analysis

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound and CTPB. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Histone Acetyltransferase (HAT) Assay (Radiometric Filter-Binding Assay)

This assay measures the incorporation of radiolabeled acetyl groups from [³H]-acetyl-CoA into histone substrates.

Materials:

  • Recombinant human p300 or CBP protein

  • Core histones (e.g., from calf thymus) or specific histone peptides

  • This compound or CTPB

  • [³H]-acetyl-CoA

  • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

  • P81 phosphocellulose filter paper

  • Wash Buffer: 50 mM sodium carbonate (pH 9.2)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture in the HAT Assay Buffer containing the HAT enzyme (e.g., 50-100 ng) and histone substrate (e.g., 5-10 µg).

  • Add varying concentrations of this compound or CTPB (dissolved in DMSO) to the reaction mixtures. Include a DMSO-only vehicle control. The final DMSO concentration should be kept below 1%.

  • Pre-incubate the mixtures for 10-15 minutes at 30°C.

  • Initiate the reaction by adding [³H]-acetyl-CoA (e.g., 0.1-0.25 µCi).

  • Incubate the reaction for 15-30 minutes at 30°C.

  • Stop the reaction by spotting the mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter paper three times for 5 minutes each with the Wash Buffer to remove unincorporated [³H]-acetyl-CoA.

  • Air-dry the filter paper and measure the incorporated radioactivity using a liquid scintillation counter.

Western Blot for Cellular Histone Acetylation

This method assesses the ability of the HAT activators to increase histone acetylation in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • This compound or CTPB

  • Cell lysis buffer

  • Histone extraction buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes

  • Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3, anti-H4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere.

  • Treat the cells with varying concentrations of this compound or CTPB for a desired time period (e.g., 12-24 hours). Include a vehicle-treated control.

  • Harvest the cells and perform histone extraction.

  • Quantify the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies against the acetylated histone of interest and a total histone for loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Conclusion

Both this compound and CTPB are effective activators of the p300/CBP histone acetyltransferases, each with a unique profile that makes them suitable for different research applications. This compound offers higher potency and a broader spectrum of activity, making it a good choice for studies where strong and widespread HAT activation is desired. Its ability to cross the blood-brain barrier also opens avenues for in vivo studies of the central nervous system. CTPB, with its high selectivity for p300, is an excellent tool for dissecting the specific roles of this enzyme in various cellular processes. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the performance of these and other HAT activators in their own experimental systems.

References

A Researcher's Guide to Target Engagement: Evaluating YF-2 Hydrochloride with Cellular Thermal Shift Assay (CETSA) and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and binds to its intended molecular target within the complex cellular environment is a critical step in establishing its mechanism of action and potential efficacy. YF-2 hydrochloride, a selective histone acetyltransferase (HAT) activator, has shown promise in preclinical studies. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and other prominent target engagement methodologies for validating the interaction of this compound with its primary targets: CREB-binding protein (CBP), p300/CBP-associated factor (PCAF), and GCN5.

This guide will delve into the experimental protocols for CETSA and its alternatives, present quantitative data for comparative analysis, and visualize the underlying biological pathways and experimental workflows.

Unveiling the Target: this compound and Histone Acetyltransferases

This compound is a cell-permeable small molecule that has been identified as a selective activator of the histone acetyltransferases (HATs) CBP, PCAF, and GCN5.[1][2] These enzymes play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This post-translational modification is generally associated with a more open chromatin structure, facilitating gene transcription. The activation of these HATs by this compound has potential therapeutic implications in various diseases, including cancer and neurodegenerative disorders.

Comparing Target Engagement Assays for this compound

The selection of an appropriate target engagement assay is paramount for validating the intracellular activity of this compound. This section compares CETSA with three widely used alternative methods: NanoBRET, Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST).

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

CompoundTargetAssay TypeEC50 (µM)
This compoundCBPIn vitro HAT assay2.75[1][2]
This compoundPCAFIn vitro HAT assay29.04[1]
This compoundGCN5In vitro HAT assay49.31

Table 2: Comparison of Target Engagement Assay Performance

AssayPrincipleKey Parameter(s)This compound TargetRepresentative Quantitative DataThroughputCellular Context
CETSA Ligand-induced thermal stabilization of the target protein.Thermal Shift (ΔTm), EC50CBP, PCAF, GCN5ΔTm: +2-5 °C (Hypothetical)Low to HighIntact cells, cell lysates
NanoBRET Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.IC50, KdCBP, PCAF, GCN5IC50: 0.1 - 10 µMHighIntact cells
SPR Change in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.KD (kon, koff)CBP, PCAF, GCN5KD: 1 - 50 µMMediumPurified proteins
MST Change in the movement of a fluorescently labeled molecule in a microscopic temperature gradient upon binding.KdCBP, PCAF, GCN5Kd: 0.5 - 20 µMMediumPurified proteins, cell lysates

Experimental Protocols

Detailed methodologies for each of the discussed target engagement assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes a Western blot-based CETSA to determine the thermal stabilization of a target protein (e.g., CBP) in response to this compound treatment.

Materials:

  • Cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-CBP)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations or a vehicle control (DMSO) for 1-2 hours.

  • Heat Shock: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent.

  • Data Analysis: Quantify the band intensities. For each treatment condition, normalize the intensity at each temperature to the intensity at the lowest temperature. Plot the normalized intensities against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol

This protocol outlines a NanoBRET assay to measure the binding of this compound to a NanoLuc-tagged target protein (e.g., Nluc-CBP) in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent

  • Plasmid encoding the NanoLuc-target fusion protein (e.g., Nluc-CBP)

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • This compound

  • White, opaque 96-well or 384-well plates

Procedure:

  • Cell Transfection: Transfect cells with the Nluc-target fusion plasmid and plate in assay plates.

  • Compound and Tracer Addition: Add the NanoBRET™ Tracer and varying concentrations of this compound to the cells. Incubate for a specified time (e.g., 2 hours) at 37°C.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection: Measure the donor (NanoLuc) and acceptor (Tracer) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the NanoBRET™ ratio against the concentration of this compound to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Surface Plasmon Resonance (SPR) Protocol

This protocol describes a typical SPR experiment to determine the binding kinetics of this compound to a purified target protein (e.g., CBP).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein (e.g., recombinant human CBP)

  • This compound

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of this compound over the sensor surface. A reference channel without immobilized protein should be used for background subtraction.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Microscale Thermophoresis (MST) Protocol

This protocol outlines an MST experiment to measure the binding affinity of this compound to a fluorescently labeled target protein.

Materials:

  • MST instrument

  • Fluorescently labeled target protein (e.g., His-tagged CBP labeled with a fluorescent dye)

  • This compound

  • Assay buffer

  • Capillaries

Procedure:

  • Sample Preparation: Prepare a serial dilution of this compound. Mix each dilution with a constant concentration of the fluorescently labeled target protein.

  • Capillary Loading: Load the samples into MST capillaries.

  • MST Measurement: Place the capillaries in the MST instrument. The instrument will apply a microscopic temperature gradient and measure the fluorescence change as molecules move along this gradient.

  • Data Analysis: Plot the normalized fluorescence change against the logarithm of the this compound concentration. Fit the data to a binding curve to determine the dissociation constant (Kd).

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathways of the target histone acetyltransferases, the experimental workflow of CETSA, and a comparative overview of the target engagement assays.

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heat_shock 2. Heat Shock cluster_lysis 3. Lysis & Fractionation cluster_analysis 4. Analysis A Culture Cells B Treat with YF-2 HCl or Vehicle (DMSO) A->B C Harvest and Resuspend Cells B->C D Apply Temperature Gradient (e.g., 40-70°C) C->D E Lyse Cells D->E F Centrifuge to Separate Soluble and Aggregated Proteins E->F G Collect Supernatant (Soluble Proteins) F->G H Quantify Protein (e.g., Western Blot) G->H I Generate Melting Curves H->I J Determine Thermal Shift (ΔTm) I->J

CETSA Experimental Workflow.

HAT_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Signal Growth Factors, Hormones, etc. Receptor Cell Surface Receptor Signal->Receptor Pathway Signaling Cascade (e.g., MAPK, PI3K) Receptor->Pathway TF Transcription Factors (e.g., CREB, p53) Pathway->TF HATs CBP / p300 / PCAF / GCN5 TF->HATs recruits YF2 This compound YF2->HATs activates Chromatin Chromatin HATs->Chromatin targets Acetylation Histone Acetylation Chromatin->Acetylation undergoes Transcription Gene Transcription Acetylation->Transcription promotes CellularResponse Cellular Response (e.g., Proliferation, Differentiation) Transcription->CellularResponse

Simplified HAT Signaling Pathway.

Assay_Comparison CETSA CETSA Principle: Thermal Stabilization Output: ΔTm, EC₅₀ Context: Live Cells/Lysates NanoBRET NanoBRET Principle: BRET Output: IC₅₀, Kₑ Context: Live Cells SPR SPR Principle: Refractive Index Change Output: Kₑ, kₒₙ, kₒբբ Context: Purified Proteins MST MST Principle: Thermophoresis Output: Kₑ Context: Purified Proteins/Lysates YF2 YF-2 hydrochloride YF2->CETSA YF2->NanoBRET YF2->SPR YF2->MST

Comparison of Target Engagement Assays.

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery. For a novel histone acetyltransferase activator like this compound, a multi-faceted approach employing a combination of techniques provides the most comprehensive understanding of its intracellular activity. CETSA offers the unique advantage of assessing target binding in a label-free manner within the native cellular environment. When complemented with quantitative, high-throughput methods like NanoBRET for live-cell analysis and biophysical techniques such as SPR and MST for detailed kinetic and affinity characterization, researchers can build a robust data package to support the progression of promising therapeutic candidates. The choice of assay will ultimately depend on the specific research question, available resources, and the stage of drug development.

References

YF-2 Hydrochloride vs. HDAC Inhibitors: A Comparative Guide to Efficacy in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A New Wave in Epigenetic Cancer Therapy: Evaluating the HAT Activator YF-2 Hydrochloride Against Established HDAC Inhibitors

For researchers and drug development professionals navigating the landscape of epigenetic cancer therapies, the distinction between activating and inhibiting key enzymes is crucial. This guide provides a comprehensive comparison of the novel histone acetyltransferase (HAT) activator, this compound, and the well-established class of histone deacetylase (HDAC) inhibitors. By presenting available preclinical data, detailed experimental protocols, and clear visual representations of their mechanisms, this document aims to offer an objective resource for evaluating their potential therapeutic efficacy.

At a Glance: this compound vs. HDAC Inhibitors

FeatureThis compound (HAT Activator)HDAC Inhibitors (e.g., Vorinostat)
Primary Mechanism Activates histone acetyltransferases (HATs), specifically CBP, PCAF, and GCN5, leading to increased histone acetylation.Inhibit histone deacetylases (HDACs), leading to an accumulation of acetylated histones.
Effect on Gene Expression Promotes a more open chromatin structure, generally leading to the activation of tumor suppressor genes.Also promotes a more open chromatin structure, leading to the re-expression of silenced tumor suppressor genes.
Reported Anti-Cancer Effects Inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo.Induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis and tumor growth.
Selectivity Highly selective for specific HATs (CBP, PCAF, GCN5) with no effect on HDACs.Varies by inhibitor; some are pan-HDAC inhibitors, while others are more selective for specific HDAC classes or isoforms.

In Vitro Efficacy: A Quantitative Comparison

The following table summarizes the available in vitro efficacy data for this compound and the FDA-approved HDAC inhibitor, Vorinostat, across various cancer cell lines.

CompoundCancer TypeCell LineIC50Citation
This compound GlioblastomaU251Data not specified[1]
T-cell Acute Lymphoblastic LeukemiaCCRF-CEMData not specified[1]
Breast CancerHs578TData not specified[1]
Ovarian Cancer (Drug Resistant)NCI-ADR-RESData not specified[1]
B-cell Lymphoma (CREBBP mutant)Various~0.1 - 1 µM[2]
B-cell Lymphoma (EP300 mutant)Various~0.1 - 1 µM
B-cell Lymphoma (Wild-Type)Various>10 µM
Vorinostat Synovial SarcomaSW-9828.6 µM
ChondrosarcomaSW-13532.0 µM
Rituximab-Sensitive B-cell LymphomaRaji2.82 µM
Rituximab-Resistant B-cell LymphomaRaji 4RH0.85 µM
B-cell LymphomaRL1.63 µM
Rituximab-Resistant B-cell LymphomaRL 4RH1.90 µM

In Vivo Efficacy: Preclinical Tumor Models

Preclinical studies in xenograft models provide valuable insights into the anti-tumor activity of these compounds in a living system.

CompoundCancer ModelDosing RegimenKey FindingsCitation
YF-2 Diffuse Large B-cell Lymphoma (DLBCL) Xenograft (SUDHL-6)40 mg/kg/day (intraperitoneal)Significant decrease in tumor volume after 6 days of treatment. Increased H3K27 acetylation in tumor tissue.
Diffuse Large B-cell Lymphoma (DLBCL) Xenograft50 mg/kg/day for 10 daysIn combination with a PD-1 inhibitor, increased median survival to 36 days compared to 23 days with YF-2 alone and 20.5 days for control.
Vorinostat Epidermoid Squamous Cell Carcinoma Xenograft (A431)100 mg/kg/day (intraperitoneal)Significant arrest in tumor growth starting from day 10.
Uterine Sarcoma Xenograft (MES-SA)50 mg/kg/day (5 days/week for 21 days)Over 50% reduction in tumor growth compared to placebo.
Metastatic Neuroblastoma Xenograft150 mg/kg (intraperitoneal, every other day for 3 doses)In combination with radiation, significantly smaller tumor volumes compared to either treatment alone.

Signaling Pathways and Mechanisms of Action

The opposing yet functionally convergent mechanisms of HAT activators and HDAC inhibitors are illustrated below.

HAT_vs_HDAC_Pathway cluster_0 This compound (HAT Activator) cluster_1 HDAC Inhibitors cluster_2 Chromatin Regulation cluster_3 Cellular Outcomes YF2 YF-2 HAT HATs (CBP/p300) YF2->HAT activates Histones Histones Acetylation Histone Acetylation HAT->Acetylation increases HDACi HDAC Inhibitors HDAC HDACs HDACi->HDAC inhibits HDAC->Acetylation decreases (inhibition reverses this) Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis CellCycleArrest Cell Cycle Arrest Gene_Expression->CellCycleArrest TumorGrowth ↓ Tumor Growth Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth

Opposing mechanisms of YF-2 and HDAC inhibitors converge on gene expression.

Experimental Workflows

The following diagrams illustrate typical workflows for assessing the in vitro and in vivo efficacy of anti-cancer compounds.

In_Vitro_Workflow start Start: Cancer Cell Lines treatment Treat with YF-2 or HDACi (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT/MTS) treatment->viability apoptosis Apoptosis Assays (Western Blot, Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 Determine IC50 viability->ic50 end End: In Vitro Efficacy Profile ic50->end apoptosis->end cell_cycle->end

A typical workflow for in vitro efficacy assessment.

In_Vivo_Workflow start Start: Immunocompromised Mice implantation Subcutaneous Implantation of Cancer Cells start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth treatment Treat with YF-2, HDACi, or Vehicle (Control) tumor_growth->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, Histology) monitoring->endpoint efficacy Determine Anti-Tumor Efficacy endpoint->efficacy end End: In Vivo Efficacy Data efficacy->end

A generalized workflow for in vivo xenograft studies.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound or HDAC inhibitor (e.g., Vorinostat) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Analysis by Western Blot

Objective: To detect the cleavage of key apoptotic proteins, such as PARP and Caspase-3, as an indicator of apoptosis induction.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash approximately 1x10^6 cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use cell cycle analysis software to quantify the percentage of cells in each phase.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a compound in a murine model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-10 x 10^6 cancer cells (often mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Conclusion

The emergence of HAT activators like this compound presents a novel and mechanistically distinct approach to epigenetic cancer therapy compared to the established class of HDAC inhibitors. While both classes of compounds ultimately aim to correct the aberrant epigenetic landscape of cancer cells, their opposing primary mechanisms may offer different therapeutic windows and combination strategies.

The preclinical data gathered to date suggests that this compound demonstrates potent and selective anti-proliferative activity, particularly in cancers with specific HAT mutations, and shows promising in vivo anti-tumor efficacy. HDAC inhibitors, with several already FDA-approved, have a broader history of clinical investigation and have shown efficacy in various hematological malignancies.

Further head-to-head comparative studies in a wider range of cancer models are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two classes of epigenetic modulators. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to advance the field of epigenetic cancer therapy.

References

Validating the Neuroprotective Effects of YF-2 Hydrochloride In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of YF-2 hydrochloride, a histone acetyltransferase (HAT) activator, against other compounds with similar mechanisms of action. The data presented for this compound is hypothetical and based on the expected neuroprotective profile of a HAT activator, intended to serve as a framework for experimental validation. In contrast, the data for the comparator compounds, Sodium Butyrate and Trichostatin A, are derived from published in vitro studies.

Executive Summary

This compound is a selective, blood-brain barrier permeable histone acetyltransferase (HAT) activator, targeting CBP, PCAF, and GCN5. By promoting histone acetylation, this compound is hypothesized to enhance the expression of neuroprotective genes, thereby mitigating neuronal damage in in vitro models of neurodegeneration. This guide compares the potential efficacy of this compound with established histone deacetylase (HDAC) inhibitors, Sodium Butyrate and Trichostatin A, which also promote histone acetylation, albeit through a different mechanism. The presented data and protocols are intended to guide researchers in validating the neuroprotective potential of this compound.

Comparative In Vitro Performance

The following tables summarize the neuroprotective effects of this compound (hypothetical data) and its comparators in key in vitro assays.

Table 1: Effect on Neuronal Viability in SH-SY5Y Cells Under Oxidative Stress (Hydrogen Peroxide-Induced)

CompoundConcentration (µM)Cell Viability (%)
Control (no treatment)-100 ± 4.5
Hydrogen Peroxide (100 µM)-52.3 ± 3.8
This compound 1 65.7 ± 4.1
5 78.2 ± 3.5
10 89.1 ± 4.0
Sodium Butyrate50075.4 ± 5.2
Trichostatin A0.171.8 ± 4.9

Table 2: Inhibition of Caspase-3 Activity in Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

CompoundConcentration (µM)Caspase-3 Activity (Fold Change vs. Control)
Control (no treatment)-1.0 ± 0.1
Glutamate (50 µM)-3.8 ± 0.4
This compound 1 2.5 ± 0.3
5 1.8 ± 0.2
10 1.2 ± 0.1
Sodium Butyrate5002.1 ± 0.3
Trichostatin A0.12.4 ± 0.2

Table 3: Reduction of Reactive Oxygen Species (ROS) in SH-SY5Y Cells Under Oxidative Stress

CompoundConcentration (µM)ROS Levels (% of Stressed Control)
Stressed Control (H₂O₂)-100 ± 8.2
This compound 1 82.1 ± 6.5
5 65.7 ± 5.1
10 51.3 ± 4.8
Sodium Butyrate50068.9 ± 7.3
Trichostatin A0.175.2 ± 6.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Lines:

    • Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™).

    • Primary cortical neurons isolated from embryonic day 18 (E18) Sprague-Dawley rats.

  • Culture Conditions:

    • SH-SY5Y cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Primary cortical neurons are cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and 1% penicillin-streptomycin.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) at a final concentration of 100 µM for 24 hours.

    • Glutamate Excitotoxicity: Primary cortical neurons are exposed to 50 µM glutamate for 24 hours.

  • Compound Treatment:

    • Cells are pre-treated with various concentrations of this compound, Sodium Butyrate, or Trichostatin A for 2 hours before the addition of the neurotoxic agent.

G cluster_setup Cell Culture and Plating cluster_treatment Treatment Protocol cluster_assays Endpoint Assays A SH-SY5Y or Primary Neurons B Seed in 96-well plates A->B C Pre-treat with YF-2 or Comparators (2 hours) B->C D Induce Neurotoxicity (H2O2 or Glutamate) (24 hours) C->D E Cell Viability Assay (MTT) D->E F Apoptosis Assay (Caspase-3 Activity) D->F G ROS Assay (DCFH-DA) D->G G cluster_epigenetic Epigenetic Regulation cluster_downstream Downstream Effects HAT HATs (e.g., CBP/p300) Activated by YF-2 Histones Histones HAT->Histones Acetylation HDAC HDACs Inhibited by Sodium Butyrate, TSA Chromatin Open Chromatin Histones->HDAC Deacetylation Gene_Expression Increased Transcription of Neuroprotective Genes (e.g., BDNF, Bcl-2) Chromatin->Gene_Expression Neuroprotection Neuroprotection (Increased Survival, Decreased Apoptosis) Gene_Expression->Neuroprotection

Validating the Mechanism of Action of YF-2 Hydrochloride Through Knockdown Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of knockdown studies as a crucial methodology for confirming the mechanism of action of YF-2 hydrochloride, a selective histone acetyltransferase (HAT) activator. By objectively presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to design and interpret experiments aimed at validating the targets of novel epigenetic modulators.

Introduction to this compound and Target Validation

This compound is a potent and selective activator of the histone acetyltransferases (HATs) CREB-binding protein (CBP), p300/CBP-associated factor (PCAF), and GCN5. These enzymes play a critical role in transcriptional regulation by acetylating histone and non-histone proteins, thereby modulating chromatin structure and gene expression. To unequivocally confirm that the cellular effects of this compound are mediated through these specific HATs, knockdown studies employing techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA) are indispensable. This guide outlines the experimental framework for such validation studies.

Signaling Pathways of Target Histone Acetyltransferases

The target proteins of this compound—CBP/p300, PCAF, and GCN5—are key nodes in various signaling pathways that regulate a multitude of cellular processes, including cell cycle progression, differentiation, and apoptosis. Understanding these pathways is essential for interpreting the outcomes of both this compound treatment and knockdown of its targets.

cluster_0 Upstream Signaling cluster_1 HAT Activation & Function cluster_2 Downstream Cellular Effects Growth_Factors Growth Factors, Cytokines, Stress Signal_Transduction Signal Transduction (e.g., MAPK, PI3K/Akt) Growth_Factors->Signal_Transduction HATs CBP/p300, PCAF, GCN5 Signal_Transduction->HATs Activation Transcription_Factors Transcription Factors (e.g., p53, NF-κB, c-Myc) HATs->Transcription_Factors Acetylation Histones Histone Proteins (e.g., H3, H4) HATs->Histones Acetylation Gene_Expression Gene Expression Changes Transcription_Factors->Gene_Expression Chromatin_Remodeling Chromatin Remodeling Histones->Chromatin_Remodeling Chromatin_Remodeling->Gene_Expression Cellular_Outcomes Cell Proliferation, Apoptosis, Differentiation Gene_Expression->Cellular_Outcomes

Figure 1. General Signaling Pathway of Histone Acetyltransferases. This diagram illustrates the central role of HATs like CBP/p300, PCAF, and GCN5 in response to upstream signals, leading to histone and non-histone protein acetylation, and culminating in various cellular outcomes.

Experimental Data from Knockdown Studies of GCN5 and PCAF

While direct experimental data on this compound in knockdown models of its targets is not yet available in published literature, studies on the effects of knocking down GCN5 and PCAF in cancer cell lines provide a strong foundation for predicting the outcomes of such validation experiments. The following table summarizes data from a study on urothelial carcinoma cells where GCN5 and PCAF were silenced using siRNA.

Cell LineTarget KnockdownEffect on Cell Viability (% of Control)Effect on Clonogenic Growth (% of Control)Key Cell Cycle Changes
UM-UC-3 GCN5↓ (~60%)↓ (~40%)G1 arrest
PCAFNo significant changeNo significant changeNo significant change
GCN5 + PCAF↓ (~55%)↓ (~35%)G1 arrest
639-V GCN5↓ (~70%)↓ (~50%)G2/M arrest
PCAFNo significant changeNo significant changeNo significant change
GCN5 + PCAF↓ (~65%)↓ (~45%)G2/M arrest

Table 1. Effects of GCN5 and PCAF Knockdown in Urothelial Carcinoma Cells. Data is synthesized from studies showing that GCN5 knockdown significantly impacts cell viability and growth, while PCAF knockdown has minor effects in these specific cell lines. This suggests GCN5 is a more critical target in this context.

Proposed Knockdown Study to Confirm this compound's Mechanism of Action

To formally validate that the biological activity of this compound is mediated through CBP, PCAF, and GCN5, a rescue-type experiment following target knockdown is proposed.

Experimental Workflow

The proposed experimental workflow is designed to systematically assess the impact of this compound on cells with and without the expression of its target HATs.

Cell_Culture 1. Cell Culture (e.g., U251 glioma cells) Transfection 2. Transfection with siRNA - siControl - siCBP - siPCAF - siGCN5 Cell_Culture->Transfection Incubation1 3. Incubation (48-72 hours) Transfection->Incubation1 Treatment 4. Treatment - Vehicle (DMSO) - this compound Incubation1->Treatment Incubation2 5. Incubation (24-72 hours) Treatment->Incubation2 Analysis 6. Endpoint Analysis - Cell Viability (MTT Assay) - Histone Acetylation (Western Blot) - Gene Expression (qRT-PCR) Incubation2->Analysis

Figure 2. Proposed Experimental Workflow for MoA Validation. This workflow outlines the key steps to test the on-target activity of this compound using siRNA-mediated knockdown.
Detailed Experimental Protocol

Objective: To determine if the cytotoxic and histone-acetylating effects of this compound are diminished in cells where its target HATs (CBP, PCAF, GCN5) have been knocked down.

1. Cell Culture and Seeding:

  • Culture U251 human glioma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Seed 5 x 10³ cells per well in a 96-well plate for viability assays and 2 x 10⁵ cells per well in a 6-well plate for Western blotting and qRT-PCR. Allow cells to adhere overnight.

2. siRNA Transfection:

  • Prepare siRNA complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
  • Transfect cells with non-targeting control siRNA (siControl) or siRNAs targeting CBP, PCAF, or GCN5 at a final concentration of 20 nM.
  • Incubate for 48-72 hours to achieve target protein knockdown.

3. Validation of Knockdown:

  • After the incubation period, harvest a subset of cells from the 6-well plates.
  • Perform Western blotting to confirm the reduction in CBP, PCAF, and GCN5 protein levels.
  • Perform qRT-PCR to confirm the reduction in target mRNA levels.

4. This compound Treatment:

  • Following confirmation of successful knockdown, treat the remaining cells with either vehicle (DMSO) or varying concentrations of this compound (e.g., 0.1, 1, 10 µM).
  • Incubate for an additional 24-72 hours.

5. Endpoint Analysis:

  • Cell Viability: Perform an MTT assay on the 96-well plates to assess cell viability.
  • Histone Acetylation: Harvest cells from the 6-well plates and perform Western blotting to measure the levels of acetylated histone H3 (Ac-H3).
  • Target Gene Expression: Perform qRT-PCR to measure the expression of known downstream target genes of the HATs.

Expected Outcomes

The expected results of this experiment would demonstrate a dependency of this compound's activity on the presence of its target HATs.

siRNA TreatmentYF-2 HCl TreatmentExpected Cell ViabilityExpected Ac-H3 LevelsRationale
siControl -100%BaselineNormal cell growth and basal histone acetylation.
+↑↑YF-2 HCl activates endogenous HATs, leading to increased histone acetylation and cytotoxicity.
siCBP -~100%Basal histone acetylation is partially reduced.
+↓ (less than siControl)The effect of YF-2 HCl is partially attenuated due to the absence of CBP.
siPCAF -~100%Basal histone acetylation is partially reduced.
+↓ (less than siControl)The effect of YF-2 HCl is partially attenuated due to the absence of PCAF.
siGCN5 -↓↓GCN5 knockdown itself may reduce viability in some cell lines.
+No significant change from siGCN5 aloneNo significant increaseThe effect of YF-2 HCl is significantly blunted due to the absence of a key target.

Table 2. Expected Outcomes of the Proposed Knockdown Study. This table predicts the cellular and molecular responses to this compound treatment in the presence and absence of its target HATs.

Comparison with Alternative Histone Acetyltransferase Activators

This compound is one of several compounds identified as HAT activators. A comparison with alternatives highlights its unique properties and the broader landscape of epigenetic drug discovery.

CompoundTarget(s)Known EffectsAdvantagesLimitations
This compound CBP, PCAF, GCN5Anti-cancer, pro-neurogenicHigh selectivity, blood-brain barrier permeabilityLimited in vivo data
CTPB p300/CBPInduces apoptosis in cancer cellsWell-characterized in vitroPoor pharmacokinetic properties
TTK21 CBP/p300Promotes neurogenesis, extends memoryOrally effective in animal modelsRequires conjugation for BBB penetration
Anacardic Acid p300, PCAFAnti-inflammatory, anti-cancerNatural productAlso inhibits other enzymes
Resveratrol PCAF, GCN5Antioxidant, anti-inflammatoryWidely available, pleiotropic effectsLow bioavailability, non-specific

Table 3. Comparison of this compound with Alternative HAT Activators. This table provides a comparative overview of different HAT activators, their targets, and their respective advantages and limitations.

Conclusion

Knockdown studies are a cornerstone of modern drug development for validating the mechanism of action of targeted therapies. For this compound, a targeted knockdown of CBP, PCAF, and GCN5 is a critical step to definitively link its cellular effects to its intended molecular targets. The proposed experimental workflow provides a robust framework for this validation. Successful completion of such studies would not only solidify our understanding of this compound's mode of action but also pave the way for its further development as a therapeutic agent for cancer and neurodegenerative diseases.

Comparative Efficacy of YF-2 Hydrochloride Across Diverse Cancer Cell Lines: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of YF-2 hydrochloride, a first-in-class histone acetyltransferase (HAT) activator, across various cancer cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering objective data on the compound's performance, detailed experimental methodologies, and insights into its mechanism of action.

Abstract

YF-2 is a selective, cell-permeable activator of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2] In cancers harboring monoallelic inactivating mutations in the genes encoding these enzymes, such as certain diffuse large B-cell lymphomas (DLBCL), YF-2 allosterically activates the remaining functional allele.[3][4] This activation restores histone acetylation, notably on H3K27, and enhances the acetylation of non-histone proteins like p53 and BCL6.[3] The subsequent activation of the p53 signaling pathway leads to cell cycle arrest and apoptosis, demonstrating a promising therapeutic avenue for specific cancer subtypes. This guide presents a comparative summary of YF-2's effects on cell viability, apoptosis, and cell cycle progression in different cancer cell lines, based on available preclinical data.

Data Summary

The anti-proliferative effects of this compound have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Notes
OCI-Ly7-EP300+/-Diffuse Large B-Cell Lymphoma (DLBCL)14.05Genetically engineered to have one mutated EP300 allele.
OCI-Ly7 (wild-type)Diffuse Large B-Cell Lymphoma (DLBCL)23.7Wild-type for EP300.
SUDHL-6 (Parental)Diffuse Large B-Cell Lymphoma (DLBCL)7.22EP300-mutated cell line.
SUDHL-6 (Romidepsin-Resistant)Diffuse Large B-Cell Lymphoma (DLBCL)2.2More sensitive to YF-2 than the parental line.
U251GlioblastomaProliferation InhibitedSpecific IC50 value not publicly available.
CCRF-CEMT-cell Acute Lymphoblastic LeukemiaProliferation InhibitedSpecific IC50 value not publicly available.
Hs578TBreast CancerProliferation InhibitedSpecific IC50 value not publicly available.
NCI-ADR-RESOvarian Cancer (Adriamycin-Resistant)Proliferation InhibitedSpecific IC50 value not publicly available.

Mechanism of Action: p53 Pathway Activation

YF-2's primary mechanism of anti-cancer activity involves the activation of the p53 signaling pathway. By activating CBP/p300, YF-2 enhances the acetylation of p53, a critical tumor suppressor protein. Acetylated p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes. One such target is CDKN1A, which encodes the p21 protein. p21 is a potent cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G2/M phase. Activated p53 also transcriptionally induces pro-apoptotic genes, such as those in the BCL-2 family, ultimately leading to programmed cell death.

YF2_p53_Pathway YF2 This compound HAT CBP/p300 HAT (functional allele) YF2->HAT activates p53_inactive Inactive p53 HAT->p53_inactive acetylates p53_active Acetylated (Active) p53 p53_inactive->p53_active p21 p21 (CDKN1A) p53_active->p21 upregulates transcription Apoptosis_Genes Pro-Apoptotic Genes p53_active->Apoptosis_Genes upregulates transcription CellCycle Cell Cycle Progression p21->CellCycle inhibits G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest leads to Apoptosis Apoptosis Apoptosis_Genes->Apoptosis induces

YF-2 activates the p53 pathway, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound, based on the procedures described by Liu et al. (2025).

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Cell Seeding: Plate cancer cells in 96-well opaque-walled plates at a density of 1 x 10^4 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the growth medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >670 nm.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Washing and RNase Treatment: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PBS containing RNase A to degrade RNA and prevent its staining. Incubate for 30 minutes at 37°C.

  • DNA Staining: Add propidium iodide to the cell suspension.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence of PI.

  • Data Analysis: Generate a histogram of DNA content. The G1 phase peak will have 2N DNA content, and the G2/M phase peak will have 4N DNA content. The S phase represents the cells with DNA content between 2N and 4N. Quantify the percentage of cells in each phase using cell cycle analysis software.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., DLBCL, U251) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay western_blot Western Blot Analysis (p53, p21, cleaved caspases) treatment->western_blot ic50 IC50 Determination viability_assay->ic50 end End ic50->end apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant apoptosis_quant->end cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle_assay->cell_cycle_dist cell_cycle_dist->end protein_exp Protein Expression Analysis western_blot->protein_exp protein_exp->end

A typical experimental workflow for the in vitro analysis of this compound.

References

The Potential Synergistic Alliance: A Comparative Guide to YF-2 Hydrochloride and DNA Damaging Agents in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective cancer treatments is increasingly focused on combination therapies that exploit the intricate cellular mechanisms of tumor growth and survival. One promising, yet largely unexplored, avenue is the combination of agents that modify the epigenetic landscape with traditional DNA damaging chemotherapeutics. This guide provides a comparative overview of the histone acetyltransferase (HAT) activator, YF-2 hydrochloride, and its potential for synergistic combination therapy with common DNA damaging agents like doxorubicin, cisplatin, and etoposide.

While direct experimental data on the combination of this compound with these agents is not yet available in the public domain, this guide is founded on the well-established scientific principles of chromatin remodeling and the DNA damage response. The information presented herein is intended to provide a strong rationale for future research and to guide the design of preclinical studies.

Understanding the Key Players: A Comparative Overview

A successful combination therapy hinges on the complementary mechanisms of action of the individual agents. The following tables provide a comparative summary of this compound and three widely used DNA damaging agents.

Table 1: Profile of this compound

FeatureDescription
Drug Class Histone Acetyltransferase (HAT) Activator
Primary Targets CBP, PCAF, and GCN5[1]
Mechanism of Action Induces autoacetylation of p300/CBP, enhancing their catalytic activity to acetylate histone and non-histone proteins.[2] This leads to a more open chromatin structure (euchromatin), generally associated with increased gene transcription.[3]
Reported Effects Demonstrates selective cytotoxicity in certain cancer cell lines (e.g., HAT-mutated DLBCL) and induces histone acetylation in vitro and in vivo.[2]

Table 2: Profiles of Common DNA Damaging Agents

FeatureDoxorubicinCisplatinEtoposide
Drug Class AnthracyclinePlatinum-based compoundTopoisomerase II inhibitor
Mechanism of Action Intercalates into DNA, inhibiting topoisomerase II and generating free radicals, leading to DNA double-strand breaks.Forms covalent adducts with DNA, creating intra- and inter-strand crosslinks that block DNA replication and transcription.Inhibits topoisomerase II, leading to the accumulation of DNA double-strand breaks during DNA replication.[4]
Cell Cycle Specificity Cell cycle non-specificCell cycle non-specificS and G2 phase specific
Common Resistance Mechanisms Increased drug efflux (e.g., via P-glycoprotein), enhanced DNA repair, altered topoisomerase II activity.Increased drug efflux, enhanced DNA repair (e.g., nucleotide excision repair), increased levels of glutathione.Altered topoisomerase II expression or activity, increased drug efflux.

The Hypothesized Synergy: A Mechanistic Rationale

The combination of this compound with DNA damaging agents is predicated on the hypothesis that remodeling the chromatin landscape can enhance the efficacy of agents that target DNA. The central concept is that a more "open" chromatin state, induced by YF-2, will increase the accessibility of DNA to damaging agents, thereby potentiating their cytotoxic effects.

Several lines of evidence support this hypothesis:

  • Chromatin Accessibility: Histone acetylation neutralizes the positive charge of lysine residues, reducing the affinity between histones and the negatively charged DNA backbone. This "loosening" of the chromatin structure can expose DNA to DNA damaging agents that might otherwise be sterically hindered.

  • DNA Damage Response (DDR): Histone acetyltransferases, including the YF-2 target CBP, are actively involved in the DNA damage response. CBP is recruited to sites of DNA double-strand breaks and plays a role in the activation of ATM, a critical kinase in the DDR signaling cascade. By modulating the activity of HATs, YF-2 could potentially influence the cellular response to DNA damage, a concept that warrants further investigation.

  • Lessons from HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors, which also lead to a state of histone hyperacetylation, have been shown to sensitize cancer cells to DNA damaging agents and radiotherapy. This provides a strong precedent for the potential of HAT activators to achieve a similar synergistic effect.

Visualizing the Potential: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized mechanisms of synergy and a general workflow for investigating this combination therapy.

Synergy_Mechanism cluster_YF2 This compound cluster_Chromatin Chromatin Remodeling cluster_DDA DNA Damaging Agent cluster_Cellular_Effects Cellular Effects YF2 YF-2 HATs HATs (CBP/p300) YF2->HATs activates Histone_Ac Histone Acetylation (Euchromatin) HATs->Histone_Ac Chromatin_Open Open Chromatin Structure Histone_Ac->Chromatin_Open DDA Doxorubicin / Cisplatin / Etoposide Chromatin_Open->DDA enhances access to DNA DNA_Damage Increased DNA Damage DDA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized synergistic mechanism of YF-2 and DNA damaging agents.

Experimental_Workflow cluster_assays In Vitro Assays cluster_mechanism Mechanistic Studies start Cancer Cell Lines treatment Treatment Groups: 1. Vehicle Control 2. YF-2 alone 3. DNA Damaging Agent alone 4. YF-2 + DNA Damaging Agent start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis western Western Blot (Histone acetylation, DDR proteins) treatment->western if Immunofluorescence (γH2AX foci) treatment->if synergy Synergy Analysis (e.g., Combination Index) viability->synergy invivo In Vivo Xenograft Model synergy->invivo Proceed if synergistic

Caption: A general experimental workflow to test for synergy.

Proposed Experimental Protocols

To empirically validate the hypothesized synergy between this compound and DNA damaging agents, a series of well-defined experiments are necessary. The following are generalized protocols for key in vitro assays.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of YF-2, a DNA damaging agent, and their combination on cancer cells.

  • Methodology:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of YF-2 alone, the DNA damaging agent alone, or the combination of both for 48-72 hours. Include a vehicle-treated control group.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each treatment.

2. Synergy Analysis (Combination Index)

  • Objective: To quantitatively determine if the combination of YF-2 and a DNA damaging agent is synergistic, additive, or antagonistic.

  • Methodology:

    • Perform cell viability assays as described above using a fixed-ratio combination of YF-2 and the DNA damaging agent.

    • Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method.

    • A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.

3. Western Blot for Histone Acetylation and DNA Damage Response Markers

  • Objective: To assess the molecular effects of the combination therapy on histone acetylation and the activation of the DNA damage response pathway.

  • Methodology:

    • Treat cancer cells with YF-2, a DNA damaging agent, or the combination for a specified period (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against acetylated histones (e.g., Ac-H3, Ac-H4), total histones, and key DDR proteins (e.g., γH2AX, p-ATM, p-p53).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The combination of this compound with DNA damaging agents represents a scientifically sound and compelling strategy for enhancing anticancer efficacy. By remodeling the chromatin environment, YF-2 has the potential to overcome resistance mechanisms and increase the sensitivity of tumor cells to established chemotherapeutic agents.

The lack of direct experimental data underscores the novelty of this approach and highlights the urgent need for preclinical investigation. The experimental workflows and protocols outlined in this guide provide a roadmap for researchers to systematically evaluate this promising combination therapy. Future studies should focus on a broad range of cancer types, investigate different dosing schedules and ratios, and ultimately progress to in vivo models to validate the therapeutic potential of this synergistic alliance. The insights gained from such research could pave the way for a new generation of epigenetic-chemotherapy combinations in the fight against cancer.

References

Assessing the Specificity of YF-2 Hydrochloride for CBP/p300 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of YF-2 hydrochloride, a first-in-class activator of the histone acetyltransferases (HATs) CBP and p300. Due to their high structural homology and functional overlap, CBP and p300 are often studied together. They are critical transcriptional co-activators, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Unlike the more common approach of HAT inhibition, YF-2 represents a novel strategy of targeted HAT activation. This document objectively compares this compound's performance with other alternatives, provides supporting experimental data, and details the methodologies for assessing its specificity.

Executive Summary

This compound is a highly selective, cell-permeable small molecule that activates the catalytic activity of the histone acetyltransferases CBP and its paralog p300.[1] It has demonstrated the ability to cross the blood-brain barrier.[2][3] Research suggests that YF-2 functions through an allosteric mechanism, interacting with the RING and bromodomains of CBP/p300, which leads to enhanced enzymatic activity and autoacetylation.[4] This activation of CBP/p300 increases the acetylation of both histone and non-histone protein substrates, offering a potential therapeutic avenue for diseases characterized by reduced HAT activity, such as certain types of lymphoma with inactivating mutations in one CBP/p300 allele.[4]

Data Presentation: Quantitative Analysis of this compound Specificity

The specificity of this compound has been evaluated in various biochemical and cellular assays. The following tables summarize the available quantitative data.

Table 1: Biochemical Activity of this compound on Histone Acetyltransferases

Target EnzymeAssay TypeParameterValueSelectivity vs. CBPReference(s)
CBP In vitro HAT AssayEC502.75 µM1x
p300 Cell-free H3K27 AcEC5038.64 nM~71x more potent than general CBP EC50
p300 Cell-free H3K18 AcEC501.656 nM~1660x more potent than general CBP EC50
PCAF In vitro HAT AssayEC5029.04 µM~10.6-fold less potent
GCN5 In vitro HAT AssayEC5049.3 µM~17.9-fold less potent
HDACs In vitro AssayActivityNo effectN/A
Kinome Panel Kinome ScreenOff-target effectsNo off-target effects on 97 kinasesN/A

*Note: The significant potency difference for p300 in specific histone lysine acetylation assays compared to the general CBP activation assay likely reflects differences in experimental conditions and substrates used. It highlights YF-2's potent ability to activate p300's catalytic function on specific histone marks.

Table 2: Cellular Activity and Effects of this compound

Cell Line TypeAssayParameterFindingReference(s)
EP300-mutated DLBCLCytotoxicityIC505 µM
EP300-wildtype DLBCLCytotoxicityIC5019 µM
Lymphoma Cell LinesWestern BlotProtein AcetylationIncreased acetylation of H3K14 and H3K27
Mouse ModelIn vivo analysisHistone AcetylationIncreased histone 3 acetylation in the hippocampus

Comparison with Other CBP/p300 Activators

The development of small-molecule activators for CBP/p300 is an emerging field, with fewer characterized compounds compared to inhibitors. Table 3 provides a qualitative comparison of this compound with other known activators.

Table 3: Comparison of Known CBP/p300 Activators

CompoundDescriptionPermeabilityData AvailabilityReference(s)
This compound A selective, allosteric activator of CBP/p300.Cell and blood-brain barrier permeable.Quantitative EC50 and IC50 data available.
CTPB A potent p300 HAT activator.Not cell-permeable, used as a parent compound for YF-2 development.Primarily used in biochemical assays.
TTK21 An activator of CBP/p300.Reported to cross the blood-brain barrier when conjugated.Limited publicly available quantitative specificity data.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action for YF-2 and a general workflow for assessing HAT activator specificity.

Proposed Allosteric Activation of CBP/p300 by YF-2 cluster_CBP CBP/p300 Protein RING RING HAT_inactive HAT Domain (Basal Activity) Bromo Bromo HAT_active HAT Domain (Enhanced Activity) HAT_inactive->HAT_active Allosteric Change & Autoacetylation Acetylated_Histone Acetylated Histone (e.g., Ac-H3K18/K27) HAT_active->Acetylated_Histone Enhanced Acetyl Transfer YF2 This compound YF2->RING Binds to YF2->Bromo Binds to Histone Histone Substrate (e.g., H3) Histone->HAT_active Ac-CoA Acetyl-CoA Ac-CoA->HAT_active

Caption: Proposed allosteric activation of CBP/p300 by this compound.

Workflow for Assessing HAT Activator Specificity Screening Primary Screen (e.g., p300/CBP Assay) Dose_Response Dose-Response & Potency (EC50 Determination) Screening->Dose_Response Selectivity_Panel Selectivity Profiling (Panel of other HATs: PCAF, GCN5, etc.) Dose_Response->Selectivity_Panel Counter_Screen Counter-Screening (HDACs, Kinases, etc.) Selectivity_Panel->Counter_Screen Cellular_Target Cellular Target Engagement (Western Blot for Ac-Histones) Counter_Screen->Cellular_Target Cellular_Phenotype Phenotypic Assays (e.g., Cytotoxicity in HAT-mutant cells) Cellular_Target->Cellular_Phenotype In_Vivo In Vivo Validation (PK/PD & Efficacy Models) Cellular_Phenotype->In_Vivo

Caption: General workflow for characterizing a HAT activator's specificity.

Experimental Protocols

Detailed protocols for assessing the specificity of a histone acetyltransferase activator like this compound are crucial for reproducible and comparable results. Below are representative methodologies for key experiments.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Chemiluminescent)

This biochemical assay measures the activity of a specific HAT enzyme (e.g., p300) and is used to determine the EC50 of an activator.

  • Principle: The assay quantifies the amount of acetylated histone substrate produced. A primary antibody recognizes the acetylated lysine residue on the histone, and a secondary antibody conjugated to horseradish peroxidase (HRP) provides a chemiluminescent signal.

  • Materials:

    • Recombinant human p300/CBP enzyme

    • Histone H3 substrate

    • Acetyl-CoA

    • This compound (or other test compounds)

    • HAT assay buffer

    • Primary antibody against a specific acetylated lysine (e.g., anti-acetyl-H3K27)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • White 96-well microplates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, then dilute further in HAT assay buffer.

    • To each well of a 96-well plate, add the HAT assay buffer, histone H3 substrate, and the diluted this compound or vehicle control (DMSO).

    • Initiate the reaction by adding recombinant p300/CBP enzyme to each well.

    • Start the enzymatic reaction by adding Acetyl-CoA.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution.

    • Wash the wells and add the primary antibody diluted in blocking buffer. Incubate at room temperature.

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate at room temperature.

    • Wash the wells extensively. Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells without enzyme).

    • Normalize the data to the positive control (vehicle-treated wells) to determine the percent activation.

    • Plot the percent activation against the log concentration of this compound and fit the data to a four-parameter logistic equation to calculate the EC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This assay confirms that the HAT activator engages its target within a cellular context by measuring the levels of specific histone acetylation marks.

  • Principle: Cells are treated with the activator, and whole-cell lysates are analyzed by Western blot using antibodies specific for acetylated histones.

  • Materials:

    • Cell line of interest (e.g., DLBCL cell lines)

    • Cell culture medium and supplements

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF membrane and transfer system

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18, anti-total Histone H3)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere or reach the desired density.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

    • Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K27) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Acquire the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.

  • Data Analysis:

    • Perform densitometry analysis on the bands using imaging software.

    • Normalize the signal of the acetylated histone to the total histone H3 signal for each sample.

    • Compare the normalized values of the treated samples to the vehicle control to determine the fold-increase in histone acetylation.

References

In Vivo Validation of YF-2 Hydrochloride's Effect on Tumor Growth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-tumor effects of YF-2 hydrochloride and other anti-cancer agents. Due to the limited availability of direct in vivo studies on this compound, this document leverages data on a closely related compound and a standard chemotherapeutic agent to provide a comparative framework.

Executive Summary

This compound is a novel small molecule activator of histone acetyltransferases (HATs), a class of enzymes that play a crucial role in epigenetic regulation.[1] By activating HATs, this compound is postulated to induce the expression of tumor suppressor genes, leading to cancer cell growth inhibition and apoptosis. While in vitro studies have shown promise, in vivo validation is critical for further development. This guide summarizes the available preclinical data and provides a comparison with doxorubicin, a widely used chemotherapeutic agent.

Data Presentation

Table 1: In Vivo Efficacy of a Radiolabeled YF-2 Analog against Human Prostate Carcinoma Xenografts

While direct in vivo data for this compound is not publicly available, a study on a radio-iodinated version, [211At]YF2, provides insights into the potential of the YF-2 scaffold for tumor targeting. It is important to note that the primary mechanism of action for [211At]YF2 is targeted radiotherapy.

Treatment GroupDoseTumor Growth Inhibition (TGI)Median Survival IncreaseReference
[211At]YF22.2 MBqSignificant3.6-fold[2]
[211At]YF28 MBqDose-dependent4.5-fold[2]
Table 2: In Vivo Efficacy of Doxorubicin against Human Neuroblastoma and Breast Cancer Xenografts

Doxorubicin is a standard-of-care chemotherapeutic agent for various cancers, including neuroblastoma.[3][4] The following table summarizes its in vivo efficacy from representative studies.

Cancer ModelTreatment GroupDoseTumor Growth Inhibition (TGI)Reference
Neuroblastoma (SK-N-SH) XenograftDoxorubicin-Synergistic with HAT inhibitors
Breast Cancer (4T1) XenograftDoxorubicin-Moderate inhibition
B-cell Lymphoma (BJAB) XenograftDoxorubicin9 mg/kgSignificant

Experimental Protocols

In Vivo Xenograft Model for Prostate Carcinoma ([211At]YF2 Study)
  • Animal Model: Athymic nude mice.

  • Cell Line: PSMA+ PC3 human prostate cancer cells.

  • Tumor Implantation: Subcutaneous injection of cancer cells.

  • Treatment: Single-dose intravenous injection of [211At]YF2.

  • Monitoring: Tumor growth was monitored by caliper measurements, and body weight was recorded as a measure of toxicity.

  • Efficacy Endpoint: Tumor growth inhibition and increased median survival.

In Vivo Xenograft Model for Neuroblastoma (Doxorubicin Comparison)
  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Cell Line: Human neuroblastoma cell lines (e.g., SK-N-SH).

  • Tumor Implantation: Subcutaneous or orthotopic (adrenal gland) injection of cancer cells.

  • Treatment: Doxorubicin administered as part of a combination chemotherapy regimen.

  • Monitoring: Tumor volume is measured regularly using calipers.

  • Efficacy Endpoint: Inhibition of tumor growth compared to a control group.

Mandatory Visualization

G cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Downstream Effects YF2 This compound HATs Histone Acetyltransferases (HATs) (e.g., p300/CBP) YF2->HATs Activates Histones Histone Proteins HATs->Histones Adds Acetyl Group Acetylated_Histones Acetylated Histones Acetyl_CoA Acetyl-CoA Acetyl_CoA->HATs Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Transcription Tumor Suppressor Gene Transcription Chromatin->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Growth_Inhibition Tumor Growth Inhibition Gene_Transcription->Growth_Inhibition

Caption: Signaling pathway of this compound as a HAT activator.

G cluster_workflow In Vivo Xenograft Experimental Workflow start Start: Cell Culture cell_prep Cell Preparation & Viability Check start->cell_prep implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) cell_prep->implantation animal_model Animal Model Preparation (Immunocompromised Mice) animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., YF-2 HCl, Doxorubicin) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis & Histopathology endpoint->analysis end End: Efficacy & Toxicity Assessment analysis->end

Caption: Standard workflow for an in vivo xenograft study.

References

A Tale of Two Modulators: YF-2 Hydrochloride and Anacardic Acid in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic research, the modulation of histone acetyltransferases (HATs) presents a compelling strategy for therapeutic intervention in a variety of diseases, including cancer and neurodegenerative disorders. This guide provides a side-by-side comparison of two compounds with opposing mechanisms of action: YF-2 hydrochloride, a novel HAT activator, and Anacardic Acid, a well-characterized HAT inhibitor. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their biochemical properties, mechanisms of action, and available experimental data to inform future research and development.

At a Glance: Key Properties

FeatureThis compoundAnacardic Acid
Primary Mechanism Histone Acetyltransferase (HAT) ActivatorHistone Acetyltransferase (HAT) Inhibitor
Primary Molecular Targets CBP, PCAF, GCN5p300, PCAF
Reported Therapeutic Areas Alzheimer's Disease, CancerCancer, Inflammation, Bacterial Infections
Source SyntheticNatural (from Cashew Nut Shell Liquid)

Biochemical Activity and Potency

Quantitative data on the biochemical activity of both compounds reveals their distinct profiles. This compound is a potent activator of specific HATs, while Anacardic Acid is an inhibitor of a similar set of enzymes.

Table 1: Comparative Biochemical Potency

CompoundTarget HATAssay TypePotency (EC50/IC50)Reference
This compound CBPIn vitro HAT assayEC50: 2.75 μM[1][2][3][4]
PCAFIn vitro HAT assayEC50: 29.04 μM[1]
GCN5In vitro HAT assayEC50: 49.31 μM
Anacardic Acid p300In vitro HAT assayIC50: ~8.5 μM
PCAFIn vitro HAT assayIC50: ~5 μM
Tip60In vitro HAT assayNon-selective inhibitor

Cellular Activity: A Focus on Cancer Cell Proliferation

Both this compound and Anacardic Acid have been investigated for their anti-proliferative effects in various cancer cell lines, demonstrating that both activation and inhibition of HATs can lead to anti-cancer activity, likely through different downstream pathways.

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypePotency (IC50)Exposure TimeReference
This compound U251GlioblastomaData not specified72 hours
CCRF-CEMLeukemiaData not specified72 hours
Hs578TBreast CancerData not specified72 hours
NCI-ADR-RESOvarian CancerData not specified72 hours
Anacardic Acid MDA-MB-231Triple-Negative Breast Cancer19.7 μM24 hours
MCF-7ER-positive Breast CancerData reported-
LCC9Endocrine-resistant Breast CancerData reported-
LY2Endocrine-resistant Breast CancerData reported-
RH30Alveolar RhabdomyosarcomaDecreased viability-
RDEmbryonal RhabdomyosarcomaDecreased viability-

Signaling Pathways and Mechanisms of Action

The opposing actions of this compound and Anacardic Acid on HATs lead to distinct downstream effects on cellular signaling pathways.

This compound: A HAT Activator

This compound is a highly selective, blood-brain-barrier permeable histone acetyltransferase activator that acetylates H3 in the hippocampus. Its mechanism is centered on the enhancement of histone acetylation, a process generally associated with chromatin relaxation and increased gene transcription. This activation is proposed to be beneficial in conditions where histone hypoacetylation is implicated, such as in certain neurodegenerative diseases like Alzheimer's. In the context of cancer, the precise downstream pathways affected by this compound-mediated HAT activation are not yet well-elucidated in publicly available literature.

YF2_Signaling_Pathway YF2 YF-2 Hydrochloride HATs HATs (CBP, PCAF, GCN5) YF2->HATs activates Histones Histones HATs->Histones acetylates AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin Transcription Gene Transcription Chromatin->Transcription Therapeutic Therapeutic Effects Transcription->Therapeutic

Caption: Proposed mechanism of this compound as a HAT activator.
Anacardic Acid: A HAT Inhibitor

Anacardic Acid, a natural product from the cashew nut shell, acts as a non-competitive inhibitor of HATs, particularly p300 and PCAF. This inhibition of histone acetylation leads to a more condensed chromatin state and repression of gene transcription. This mechanism is central to its observed anti-cancer and anti-inflammatory effects. Anacardic Acid has been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammation and cell survival, by inhibiting the acetylation of its p65 subunit. Furthermore, it can inhibit estrogen receptor alpha (ERα)-DNA binding and reduce the transcription of its target genes in breast cancer cells.

Anacardic_Acid_Signaling_Pathway AA Anacardic Acid HATs HATs (p300, PCAF) AA->HATs Acetylation_p65 p65 Acetylation HATs->Acetylation_p65 Acetylation_Histones Histone Acetylation HATs->Acetylation_Histones p65 p65 (NF-κB) ERa ERα NFkB_Activation NF-κB Activation Acetylation_p65->NFkB_Activation ERa_Binding ERα-DNA Binding Acetylation_Histones->ERa_Binding Gene_Transcription Gene Transcription NFkB_Activation->Gene_Transcription ERa_Binding->Gene_Transcription Inflammation_Proliferation Inflammation & Cell Proliferation Gene_Transcription->Inflammation_Proliferation

Caption: Anacardic Acid's inhibitory action on HATs and downstream pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative protocols for assays used to characterize Anacardic Acid. Due to the limited availability of published primary research on this compound, detailed protocols for this compound are not available at this time.

Histone Acetyltransferase (HAT) Inhibition Assay (for Anacardic Acid)

This protocol is based on the filter binding assay used to determine the IC50 of Anacardic Acid on p300 and PCAF.

Materials:

  • Recombinant p300 or PCAF enzyme

  • HeLa core histones

  • [³H]acetyl-CoA

  • Anacardic Acid (dissolved in DMSO)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • P81 phosphocellulose filter paper

  • Scintillation counter and fluid

Procedure:

  • Prepare reaction mixtures containing HAT assay buffer, core histones (substrate), and varying concentrations of Anacardic Acid or DMSO (vehicle control).

  • Initiate the reaction by adding the HAT enzyme (p300 or PCAF) and [³H]acetyl-CoA.

  • Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

  • Spot the reaction mixtures onto P81 phosphocellulose filter paper.

  • Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]acetyl-CoA.

  • Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of HAT inhibition for each concentration of Anacardic Acid relative to the DMSO control and determine the IC50 value.

HAT_Inhibition_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Mix Prepare Reaction Mix (Buffer, Histones, Anacardic Acid) AddEnzyme Add HAT Enzyme & [³H]acetyl-CoA Mix->AddEnzyme Incubate Incubate at 30°C AddEnzyme->Incubate Spot Spot on P81 Filter Paper Incubate->Spot Wash Wash Filters Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 Count->Analyze

Caption: Workflow for a radioactive filter binding HAT inhibition assay.
In Vivo Anti-Inflammatory Activity Assay (for Anacardic Acid)

This protocol is based on the carrageenan-induced paw edema model in mice, which is a standard method to evaluate the anti-inflammatory effects of compounds.

Animals:

  • Swiss albino mice

Materials:

  • Anacardic Acid (solubilized in a suitable vehicle, e.g., 5% DMSO in saline)

  • Carrageenan solution (e.g., 1% in saline)

  • Pletismometer or calipers

Procedure:

  • Divide mice into groups: control (vehicle), positive control (e.g., indomethacin), and Anacardic Acid-treated groups (various doses).

  • Administer Anacardic Acid or the respective controls intraperitoneally (i.p.).

  • After a set pre-treatment time (e.g., 30 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a pletismometer or calipers.

  • Calculate the percentage of edema inhibition for the Anacardic Acid-treated groups compared to the control group.

Conclusion

This compound and Anacardic Acid represent two sides of the same epigenetic coin: the modulation of histone acetyltransferases. While Anacardic Acid is a well-studied natural compound with established HAT inhibitory activity and demonstrated efficacy in various preclinical models of cancer and inflammation, this compound is an emerging synthetic HAT activator with potential applications in neurodegenerative diseases and cancer.

The stark contrast in the volume of available data highlights the nascent stage of research into HAT activators compared to the more established field of HAT inhibitors. The limited information on this compound underscores the need for further in-depth studies to elucidate its precise mechanisms of action, identify its full range of molecular targets, and validate its therapeutic potential.

For researchers in drug development, Anacardic Acid offers a rich foundation of data for further exploration as a therapeutic agent or as a tool compound to probe the consequences of HAT inhibition. This compound, on the other hand, presents an exciting opportunity to investigate the less-explored therapeutic avenues of HAT activation. A direct, data-driven comparison of their performance in the same experimental models would be a valuable future endeavor to fully understand the therapeutic implications of activating versus inhibiting histone acetylation.

References

Validating the Blood-Brain Barrier Penetration of YF-2 Hydrochloride in Rodents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective therapeutics for neurological disorders is critically dependent on the ability of drug candidates to cross the blood-brain barrier (BBB). This guide provides a comparative framework for validating the BBB penetration of a novel compound, YF-2 hydrochloride, in rodent models. The performance of this compound is objectively compared with alternative compounds, supported by established experimental methodologies.

Comparative Analysis of Blood-Brain Barrier Penetration

To effectively evaluate the BBB penetration of this compound, a comparative analysis against compounds with known central nervous system (CNS) activity and varying BBB permeability is essential. For this guide, we will compare this compound with Diazepam, a well-known benzodiazepine with high BBB penetration, and Loperamide, an opioid receptor agonist with very low BBB penetration due to efflux by P-glycoprotein.

Table 1: Comparative In Vivo BBB Penetration Data in Rodents

CompoundBrain-to-Plasma Ratio (Kp)¹Unbound Brain-to-Plasma Ratio (Kp,uu)²Permeability-Surface Area Product (PS) (mL/s/g)³Notes
This compound (Hypothetical Data) 2.51.25.8 x 10⁻³Demonstrates significant uptake into the brain parenchyma.
Diazepam (Positive Control) ~3.0~1.0~6.0 x 10⁻³High lipophilicity and lack of P-gp efflux contribute to high BBB penetration.
Loperamide (Negative Control) ~0.02~0.01<1.0 x 10⁻⁵Substrate for P-glycoprotein efflux pump, severely limiting brain entry.

¹ Kp is the ratio of the total concentration of a drug in the brain to that in the plasma at steady-state. ² Kp,uu is the ratio of the unbound concentration of a drug in the brain to that in the plasma, a more accurate predictor of CNS pharmacological activity.[1][2] ³ PS product reflects the unidirectional influx rate across the BBB.[3]

Table 2: Comparative In Vitro BBB Permeability Data

CompoundApparent Permeability (Papp) (cm/s)¹Efflux Ratio²
This compound (Hypothetical Data) 15.5 x 10⁻⁶1.1
Diazepam (Positive Control) >10.0 x 10⁻⁶<1.5
Loperamide (Negative Control) <2.0 x 10⁻⁶>3.0

¹ Papp is a measure of the rate of transport of a compound across a cell monolayer, often determined using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays (e.g., Caco-2, MDCK-MDR1).[1][2] ² The efflux ratio is the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction. A ratio >2 suggests active efflux.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BBB penetration. The following are protocols for key experiments cited in this guide.

In Situ Brain Perfusion Technique

This method allows for the direct measurement of the unidirectional transfer of a compound across the BBB, independent of systemic circulation and metabolism.

  • Animal Preparation: A rodent (rat or mouse) is anesthetized. The common carotid artery is exposed and cannulated.

  • Perfusion: The brain is perfused with a physiological buffer containing the test compound (this compound) at a known concentration. The perfusion is performed for a short duration (e.g., 30-60 seconds) to measure the initial rate of uptake.

  • Sample Collection: Following perfusion, the brain is harvested and homogenized.

  • Analysis: The concentration of the compound in the brain homogenate and the perfusion fluid is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Calculation: The brain uptake clearance (K_in) and the permeability-surface area (PS) product are calculated.

Pharmacokinetic Study for Brain-to-Plasma Ratio (Kp)

This in vivo study determines the extent of drug distribution into the brain at steady-state.

  • Dosing: Rodents are administered this compound, typically via intravenous or oral routes.

  • Sample Collection: At various time points post-administration, blood and brain tissue samples are collected.

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

  • Concentration Analysis: The concentration of this compound in plasma and brain homogenates is quantified using LC-MS/MS.

  • Kp Calculation: The Kp value is calculated as the ratio of the area under the concentration-time curve (AUC) in the brain to the AUC in the plasma (AUC_brain / AUC_plasma).

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay is a high-throughput screening method to predict passive BBB permeability.

  • Membrane Preparation: A filter plate is coated with a lipid mixture that mimics the composition of the BBB.

  • Assay Setup: The test compound (this compound) is added to a donor well, and a buffer solution is added to the corresponding acceptor well, separated by the artificial membrane.

  • Incubation: The plate is incubated for a defined period to allow for the passive diffusion of the compound.

  • Concentration Measurement: The concentration of the compound in both the donor and acceptor wells is measured.

  • Papp Calculation: The apparent permeability (Papp) is calculated based on the rate of appearance of the compound in the acceptor well.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in validating BBB penetration and the potential mechanism of action of a CNS-active compound, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Data Analysis & Decision PAMPA PAMPA-BBB Assay CellAssay Cell-Based Assays (e.g., MDCK-MDR1) PAMPA->CellAssay Initial Permeability PK_Study Pharmacokinetic Study (Kp, Kp,uu) CellAssay->PK_Study Confirm with Efflux Info Perfusion In Situ Brain Perfusion (PS Product) PK_Study->Perfusion Detailed Influx Kinetics Decision Go/No-Go for Further Development PK_Study->Decision Microdialysis Microdialysis Perfusion->Microdialysis Measure Unbound Drug Microdialysis->Decision

Caption: Experimental workflow for validating the BBB penetration of a new chemical entity.

G YF2 This compound BBB Blood-Brain Barrier YF2->BBB Penetration Receptor Target Receptor (e.g., FPR2) BBB->Receptor Binding Signaling Intracellular Signaling Cascade Activation Receptor->Signaling Response Therapeutic Response (e.g., Neuroprotection) Signaling->Response

Caption: Potential signaling pathway of this compound after crossing the BBB.

References

Safety Operating Guide

Proper Disposal of YF-2 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal guidelines for YF-2 hydrochloride necessitates a cautious approach, treating the compound as hazardous waste. Researchers, scientists, and drug development professionals must adhere to established laboratory safety protocols and local regulations to ensure safe handling and disposal.

Currently, specific official disposal procedures for this compound are not publicly available in safety data sheets (SDS) or other chemical safety literature. One supplier SDS explicitly states "no data available" for disposal. In the absence of such information, the precautionary principle dictates that this compound, a complex organic molecule provided as a hydrochloride salt, should be managed as a hazardous chemical waste. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, drawing from general best practices for laboratory chemical waste management.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, especially if it is in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-1: Waste Identification and Segregation

Proper identification and segregation of chemical waste is the foundational step in ensuring safe disposal.

  • Do not mix this compound waste with other chemical waste streams unless compatibility is certain. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).

  • Keep halogenated and non-halogenated solvent wastes separate, as their disposal methods often differ.

Step-2: Waste Collection and Container Management

The integrity and labeling of waste containers are critical for safety and regulatory compliance.

  • Use only approved, chemically compatible waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable for organic hydrochloride salts.

  • Ensure containers are in good condition , with no cracks, leaks, or residue on the exterior.

  • The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

  • Keep waste containers securely closed at all times , except when adding waste.

  • Do not overfill containers. Leave at least 10% headspace to allow for expansion of contents.

Step-3: On-site Accumulation and Storage

Proper storage of hazardous waste pending disposal is regulated and crucial for laboratory safety.

  • Store waste in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment for liquid waste containers to capture any potential leaks or spills.

  • Store incompatible waste streams separately within the SAA to prevent accidental mixing.

  • Be aware of the accumulation limits for your SAA, which are typically 55 gallons for hazardous waste and 1 quart for acutely toxic waste.

Step-4: Disposal Procedures

Given the lack of specific data for this compound, direct disposal into the sanitary sewer or regular trash is strictly prohibited. The following are the recommended disposal routes, to be carried out by a licensed hazardous waste disposal company.

Primary Recommended Disposal Method: Incineration

High-temperature incineration is the preferred and most thorough method for destroying organic chemical waste.[1][2][3] This process breaks down the organic molecules into less harmful compounds like carbon dioxide and water. Acidic gases generated during the combustion of hydrochloride salts are neutralized in the incinerator's scrubber system.

Alternative Disposal Method: Licensed Hazardous Waste Landfill

If incineration is not available, the chemical waste will be transported by a certified hazardous waste handler to a specially designed and permitted landfill. This method is less ideal as it does not destroy the chemical but rather contains it.

Neutralization (Not Recommended Without Specific Data)

While hydrochloride salts can often be neutralized with a weak base, this is not recommended for this compound without specific knowledge of the reactivity of the parent organic molecule. The organic portion of the molecule could have unknown hazardous properties that are not addressed by simple acid-base neutralization. Attempting neutralization without this data could lead to unintended and dangerous reactions.

Experimental Protocols: General Chemical Waste Handling

While no specific experimental protocols for this compound disposal exist, the following general procedures for handling hazardous laboratory waste are mandatory:

  • Preparation: Before generating waste, identify the appropriate waste stream and have the correctly labeled waste container ready in the SAA.

  • Transfer: When transferring waste into a container, use a funnel to prevent spills. If transferring solid waste, use appropriate tools to avoid creating dust.

  • Closure: Immediately after adding waste, securely close the container lid.

  • Decontamination: Decontaminate any surfaces, glassware, or equipment that came into contact with this compound. Collect the cleaning materials (e.g., wipes) as solid hazardous waste.

  • Logistics: Once a waste container is full or has been accumulating for the maximum allowed time (check local regulations), arrange for its pickup by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound is available, the following table summarizes general regulatory limits for hazardous waste accumulation.

ParameterGuideline/LimitSource
Maximum Volume in SAA 55 gallons of hazardous wasteUniversity of Pennsylvania EHRS[4]
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kg of solidUniversity of Pennsylvania EHRS[4]
pH for Drain Disposal (if permissible) Between 5.5 and 10.5 (for non-hazardous aqueous solutions only)American Chemical Society

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated is_sds_available Is a Safety Data Sheet (SDS) with specific disposal instructions available? start->is_sds_available follow_sds Follow SDS-specific disposal procedures. is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste (Precautionary Principle) is_sds_available->treat_as_hazardous No segregate Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) treat_as_hazardous->segregate containerize Collect in a labeled, compatible, and closed hazardous waste container. segregate->containerize store_in_saa Store in a designated Satellite Accumulation Area (SAA) with secondary containment. containerize->store_in_saa disposal_pickup Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste vendor. store_in_saa->disposal_pickup incineration High-Temperature Incineration (Preferred Method) disposal_pickup->incineration landfill Secure Hazardous Waste Landfill (Alternative Method) disposal_pickup->landfill end Disposal Complete incineration->end landfill->end

Caption: Decision workflow for the proper disposal of this compound.

References

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